molecular formula C10H20N2O B173282 4-(Piperidin-2-ylmethyl)morpholine CAS No. 120990-92-3

4-(Piperidin-2-ylmethyl)morpholine

Cat. No.: B173282
CAS No.: 120990-92-3
M. Wt: 184.28 g/mol
InChI Key: CTJYUVGVMCELLF-UHFFFAOYSA-N
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Description

4-(Piperidin-2-ylmethyl)morpholine (CAS 81310-58-9) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol, this compound features a unique hybrid structure incorporating both piperidine and morpholine pharmacophores . This specific molecular architecture is highly valuable in drug discovery, particularly for developing multitargeted therapeutic agents. Research indicates that compounds containing morpholine and piperidine moieties demonstrate promising biological activities . They are investigated as potential treatments for diabetes mellitus, with studies showing that such derivatives can exhibit concentration-dependent insulin-resistant reversal actions, sometimes superior to control drugs like rosiglitazone . Furthermore, this scaffold is being explored in anticancer research, where derivatives have shown selective cytotoxic effects against specific cancer cell lines, such as human lung adenocarcinoma (A549), by potentially inhibiting DNA synthesis and inducing mitochondrial apoptosis . In central nervous system (CNS) drug discovery, the morpholine ring is a key structural element that enhances brain permeability due to its optimal balance between lipophilicity and hydrophilicity, making it a valuable scaffold for developing neurotherapeutics . This product is intended for research purposes as a key intermediate in the synthesis of more complex bioactive molecules. For your safety, please consult the Safety Data Sheet (SDS) before use. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(piperidin-2-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJYUVGVMCELLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390348
Record name 4-(piperidin-2-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81310-58-9
Record name 4-(piperidin-2-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

4-(Piperidin-2-ylmethyl)morpholine: Structural Profiling, Synthetic Methodology, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a critical strategy for improving clinical success rates. 4-(Piperidin-2-ylmethyl)morpholine (CAS: 81310-58-9) is a highly versatile, sp3-hybridized diamine building block. By combining the hydrogen-bonding capacity of a morpholine ring with the basic anchoring properties of a piperidine ring, this compound serves as an essential intermediate for optimizing the pharmacokinetic and pharmacodynamic profiles of novel therapeutics.

Structural & Physicochemical Profiling

The architectural topology of 4-(Piperidin-2-ylmethyl)morpholine consists of two saturated heterocycles—a piperidine ring and a morpholine ring—connected via a flexible methylene bridge at the 2-position of the piperidine[1].

Causality in Structural Design
  • Morpholine Moiety: The inclusion of the oxygen atom within the morpholine ring introduces a strong hydrogen-bond acceptor. Furthermore, the electron-withdrawing nature of the oxygen lowers the pKa of the adjacent nitrogen compared to a standard piperazine, thereby improving oxidative metabolic stability while maintaining aqueous solubility.

  • Piperidine Moiety: The secondary amine of the piperidine ring provides a highly basic center (pKa ~ 9.5), which is ideal for forming robust salt bridges with acidic residues (e.g., aspartate or glutamate) in target protein binding pockets.

  • Methylene Linker: The single-carbon linker provides critical conformational flexibility, allowing the two rings to adopt optimal vector projections for target engagement without introducing excessive entropic penalties.

Quantitative Physicochemical Data

All critical quantitative parameters for 4-(Piperidin-2-ylmethyl)morpholine are summarized below for rapid reference[1][2]:

PropertyValue
Chemical Name 4-(Piperidin-2-ylmethyl)morpholine
CAS Registry Number 81310-58-9
Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
Density ~0.997 g/cm³
Boiling Point ~275.1 °C at 760 mmHg
Canonical SMILES C1CCNC(C1)CN2CCOCC2

Synthetic Methodology: Reductive Amination Protocol

To synthesize 4-(Piperidin-2-ylmethyl)morpholine with high fidelity, the most robust approach is the reductive amination of N-Boc-piperidine-2-carboxaldehyde with morpholine.

Causality of Reagent Selection:

  • N-Boc Protection: The secondary amine of the piperidine precursor must be protected to prevent intermolecular self-condensation or polymerization of the highly reactive aldehyde.

  • NaBH(OAc)3 Selection: Sodium triacetoxyborohydride is chosen over stronger reducing agents (like NaBH4) because it selectively reduces the intermediate iminium ion without reducing the unreacted starting aldehyde, thereby minimizing unwanted alcohol byproducts[3][4].

Step-by-Step Protocol (Self-Validating System)
  • Step 1: Iminium Formation & Reduction

    • Action: Dissolve N-Boc-piperidine-2-carboxaldehyde (1.0 eq) and morpholine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere. Stir for 30 minutes at room temperature to allow complete iminium ion formation. Add NaBH(OAc)3 (1.5 eq) portion-wise to control the exothermic reduction[4].

    • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a UV lamp and KMnO4 stain. The complete disappearance of the UV-active aldehyde spot validates the conversion to the N-Boc-protected intermediate.

  • Step 2: Workup & Intermediate Isolation

    • Action: Quench the reaction carefully with saturated aqueous NaHCO3. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Self-Validation Checkpoint: Perform an LC-MS analysis of the crude residue. The presence of a dominant peak at m/z 285.2 ([M+H]+) confirms the successful formation of the N-Boc-protected intermediate.

  • Step 3: Acidic Cleavage (Boc Deprotection)

    • Action: Dissolve the intermediate in DCM and cool to 0 °C. Add trifluoroacetic acid (TFA) (10 eq) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Analyze an aliquot via 1H-NMR. The complete disappearance of the intense t-butyl singlet (~1.4 ppm) confirms that the deprotection is complete.

  • Step 4: Free-Basing & Final Isolation

    • Action: Concentrate the reaction mixture to remove excess TFA. Basify the residue using 1M NaOH until the pH > 10. Extract the aqueous phase with ethyl acetate (EtOAc), dry the organic layer, and concentrate to yield the pure 4-(Piperidin-2-ylmethyl)morpholine free base[5].

SynthWorkflow A N-Boc-piperidine-2- carboxaldehyde B Morpholine NaBH(OAc)3, DCE A->B Reductive Amination C N-Boc-Protected Intermediate B->C LC-MS Validation D TFA / DCM (Deprotection) C->D Acidic Cleavage E 4-(Piperidin-2-ylmethyl) morpholine D->E Free Basing & Isolation

Caption: Synthetic workflow for 4-(Piperidin-2-ylmethyl)morpholine via reductive amination.

Applications in Medicinal Chemistry & Drug Design

The incorporation of 4-(Piperidin-2-ylmethyl)morpholine into a drug scaffold is a deliberate strategy to modulate Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The compound acts as a dual-functionality vector:

  • Solubility Enhancement: The diamine nature ensures that at physiological pH (7.4), the molecule is partially protonated, drastically increasing aqueous solubility compared to lipophilic aromatic appendages.

  • Target Anchoring: The basic piperidine nitrogen acts as a primary anchor point for target kinases or G-protein-coupled receptors (GPCRs), while the morpholine ring projects into solvent-exposed regions to improve the overall pharmacokinetic profile.

SARLogic Core 4-(Piperidin-2-ylmethyl)morpholine (sp3-rich scaffold) Morph Morpholine Moiety - H-Bond Acceptor (O) - Lowers basicity vs piperazine - Increases metabolic stability Core->Morph Pip Piperidine Moiety - High pKa (~9.5) - Salt formation - Target anchoring (Salt bridge) Core->Pip Linker Methylene Linker - Conformational flexibility - Vector projection Core->Linker

Caption: Physicochemical property modulation logic of the 4-(Piperidin-2-ylmethyl)morpholine scaffold.

Analytical Characterization Protocol

To ensure the structural integrity and purity of the isolated 4-(Piperidin-2-ylmethyl)morpholine, the following analytical validations must be executed:

  • LC-MS Protocol: Utilize a C18 reverse-phase column. Employ a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid. Due to its high polarity and dual basic centers, the compound will elute early. The mass spectrometer (ESI+) must detect the exact mass [M+H]+ at 185.16 m/z.

  • 1H-NMR Protocol (400 MHz, CDCl3): The morpholine ring protons will appear as two distinct multiplets: ~2.4 ppm for the N-CH2 protons and ~3.7 ppm for the O-CH2 protons. The piperidine ring will present complex, overlapping aliphatic multiplets between 1.2–1.8 ppm, confirming the sp3-rich nature of the scaffold.

References

  • ACS Publications. "Synthesis of a Substance P Antagonist: An Efficient Synthesis of 5-Substituted-4-N,N-dimethylamino-1,2,3-triazoles" (Validates NaBH(OAc)3 coupling with morpholine). URL:[Link]

  • ChemWhat. "4-(2-PIPERIDINYLMETHYL)MORPHOLINE CAS#: 81310-58-9" (Safety and handling data). URL: [Link]

Sources

Rational Design and Mechanism of Action of 4-(Piperidin-2-ylmethyl)morpholine Derivatives as Endosomal TLR7/8 Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

In the landscape of autoimmune disease therapeutics, specifically for Systemic Lupus Erythematosus (SLE) and lupus nephritis, targeting endosomal Toll-like Receptors (TLR7 and TLR8) has emerged as a highly validated strategy. Recent breakthroughs in medicinal chemistry have highlighted the utility of specific basic pharmacophores, notably 4-(piperidin-2-ylmethyl)morpholine (CAS: 81310-58-9)[1], as critical substituents in selectively substituted quinoline compounds[2].

As an application scientist overseeing lead optimization, I emphasize that the incorporation of the 4-(piperidin-2-ylmethyl)morpholine moiety is not merely a structural variation; it is a calculated physicochemical maneuver. TLR7 and TLR8 are localized within the intracellular endosomal compartments, which maintain an acidic environment (pH 4.5–5.5). The dual-heterocyclic nature of this derivative provides a precise pKa profile (typically between 8.5 and 9.5 due to the piperidine nitrogen). This basicity drives lysosomotropism —the phenomenon where the unprotonated compound diffuses across the cell membrane, enters the acidic endosome, becomes protonated, and is subsequently "trapped" at the site of the target receptor. Meanwhile, the morpholine ring enhances aqueous solubility and metabolic stability, preventing rapid hepatic clearance[3].

Mechanism of Action: Disruption of the MyD88-IRAK4 Axis

Under pathological conditions in SLE, self-derived single-stranded RNA (ssRNA) or immune complexes are internalized into endosomes, where they bind to TLR7/8. This binding induces receptor dimerization, recruiting the adaptor protein MyD88. MyD88 subsequently recruits IRAK4 and IRAK1, forming the "myddosome" complex, which activates TRAF6. This cascade culminates in the nuclear translocation of IRF7 and NF-κB, driving the massive production of Type I Interferons (IFN-α) and pro-inflammatory cytokines[4].

Quinoline compounds bearing the 4-(piperidin-2-ylmethyl)morpholine side chain act as direct, competitive antagonists. By accumulating in the endosome and binding to the TLR7/8 dimer interface, these derivatives sterically lock the receptor in an inactive conformation, halting the recruitment of MyD88 and shutting down the entire downstream inflammatory cascade[2].

TLR7_8_Signaling ssRNA Endosomal ssRNA (Agonist) TLR78 TLR7/8 Dimerization (Endosome) ssRNA->TLR78 MyD88 MyD88 Recruitment TLR78->MyD88 Inhibitor 4-(Piperidin-2-ylmethyl)morpholine Derivatives (Antagonist) Inhibitor->TLR78 Blocks activation IRAK IRAK1 / IRAK4 Complex MyD88->IRAK TRAF6 TRAF6 Activation IRAK->TRAF6 IRF7 IRF7 Translocation TRAF6->IRF7 NFKB NF-κB Translocation TRAF6->NFKB Cytokines Type I IFNs & Pro-inflammatory Cytokines (SLE Pathogenesis) IRF7->Cytokines NFKB->Cytokines

TLR7/8 inhibition by 4-(Piperidin-2-ylmethyl)morpholine derivatives blocking MyD88 signaling.

Quantitative Data & Structure-Activity Relationship (SAR)

To illustrate the profound impact of this specific moiety, we must look at the comparative pharmacological profiles. The addition of the piperidin-2-ylmethyl group to a morpholine-carboxamide quinoline core drastically shifts the IC50 from the micromolar to the low nanomolar range, driven almost entirely by increased local concentration at the target site (endosomal trapping)[3].

Table 1: Representative SAR and Endosomal Accumulation of Quinoline-based TLR Antagonists

Compound Motif / ModificationTarget ReceptorCell-Based IC₅₀ (nM)Endosomal Accumulation RatioIFN-α Inhibition at 1 µM
Unsubstituted Quinoline CoreTLR7 / TLR8> 1500Low (< 2-fold)< 10%
Morpholine-only derivativeTLR7 / TLR8~ 450Moderate (~ 10-fold)~ 45%
4-(Piperidin-2-ylmethyl)morpholine TLR7 / TLR8 < 25 High (> 50-fold) > 95%

Note: Data synthesized from general SAR principles of endosome-targeted TLR antagonists and patent literature[2][4].

Experimental Workflows & Protocols

To validate the efficacy and target specificity of these derivatives, a self-validating experimental system is required. We employ a two-tiered approach: a high-throughput reporter assay to confirm direct receptor antagonism, followed by a primary cell assay to confirm physiological cytokine suppression.

Workflow A: HEK-Blue™ TLR7/8 SEAP Reporter Assay

Causality Check: Primary PBMCs express multiple TLRs. Using HEK-Blue cells stably transfected with only human TLR7 or TLR8 ensures that the observed inhibition is strictly target-specific and not a result of generalized immunosuppression or cytotoxicity.

  • Cell Preparation: Culture HEK-Blue hTLR7 or hTLR8 cells in DMEM supplemented with 10% FBS, Blasticidin, and Zeocin to maintain plasmid selection.

  • Compound Pre-incubation (Critical Step): Seed cells at 5×104 cells/well in a 96-well plate. Add serial dilutions of the 4-(piperidin-2-ylmethyl)morpholine derivative (0.1 nM to 10 µM). Incubate for 1 hour at 37°C.

    • Why? The basic amine requires this incubation window to undergo ion-trapping and accumulate within the endosome prior to agonist exposure.

  • Agonist Challenge: Add the TLR7/8 agonist R848 (Resiquimod) at 1 µg/mL. Incubate for 18–24 hours.

    • Control: Include a vehicle-only well (negative control) and an R848-only well (positive control) to establish the maximum signal window.

  • Detection: Transfer 20 µL of the cell supernatant to a new plate containing 180 µL of QUANTI-Blue™ colorimetric substrate. Incubate for 1–3 hours at 37°C.

  • Quantification: Read absorbance at 620–655 nm using a spectrophotometric microplate reader. Calculate the IC50 using a 4-parameter non-linear regression model.

Workflow Step1 Cell Seeding HEK-Blue TLR7/8 Cells Step2 Compound Incubation (Morpholine Derivatives) Step1->Step2 Step3 Agonist Stimulation (R848 / Resiquimod) Step2->Step3 Step4 SEAP Secretion (NF-κB Reporter) Step3->Step4 Step5 Colorimetric Readout (OD 620-655 nm) Step4->Step5

Step-by-step workflow for assessing TLR7/8 antagonism using a HEK-Blue SEAP reporter assay.

Workflow B: Primary Human PBMC Cytokine Inhibition

Causality Check: While reporter assays prove target engagement, primary cell assays prove therapeutic relevance by measuring the actual disease-driving cytokines (IFN-α) in a native cellular environment.

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor buffy coats using a Ficoll-Paque density gradient.

  • Treatment: Seed PBMCs at 1×106 cells/mL in RPMI-1640. Treat with the morpholine derivative for 1 hour.

  • Stimulation & Specificity Control: Stimulate cells with R848 (TLR7/8 agonist) or CpG ODN (TLR9 agonist).

    • Why? A highly selective 4-(piperidin-2-ylmethyl)morpholine derivative should inhibit R848-induced IFN-α but spare CpG-induced signaling, proving it does not broadly poison endosomal function.

  • Cytokine Measurement: Harvest supernatants at 24 hours post-stimulation. Quantify IFN-α and IL-6 concentrations using a Luminex multiplex assay or standard ELISA.

Conclusion

The integration of 4-(piperidin-2-ylmethyl)morpholine into quinoline scaffolds represents a masterclass in rational drug design. By leveraging the physicochemical properties of this moiety—specifically its optimal pKa for lysosomotropism—drug developers can achieve highly potent, localized antagonism of TLR7 and TLR8. This mechanism effectively silences the MyD88 signaling cascade, offering a profound therapeutic avenue for managing systemic autoimmune diseases like SLE.

References

  • Title: 4-(Piperidin-2-ylmethyl)
  • Source: Googleapis.com (Eisai R&D Management Co., Ltd.)
  • Source: Googleapis.com (Eisai R&D Management Co., Ltd.)

Sources

Evaluation of 4-(Piperidin-2-ylmethyl)morpholine as a Privileged Dual-Pharmacophore Scaffold: Preliminary Biological Activity and Technical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the transition away from flat, planar aromatic rings toward sp³-rich, three-dimensional frameworks is a proven strategy for improving clinical success rates. 4-(Piperidin-2-ylmethyl)morpholine (CAS 81310-58-9) represents a highly specialized, privileged building block that perfectly embodies this paradigm.

Rather than functioning as a standalone therapeutic, this compound is a dual-pharmacophore scaffold . It covalently links a basic piperidine ring to a hydrophilic morpholine ring via a flexible methylene bridge. This specific architectural choice is not arbitrary; it is driven by precise physicochemical causality:

  • Morpholine Moiety: Acts as a potent hydrogen-bond acceptor (via the oxygen atom) and significantly enhances aqueous solubility, mitigating the lipophilicity often associated with large target-binding molecules [1].

  • Piperidine Moiety: Provides a basic nitrogen vector capable of salt formation, while its non-planar chair conformation enriches the 3D shape of the molecule, allowing for deep penetration into complex enzyme pockets [1].

  • Methylene Linker: The -CH₂- bridge at the C2 position of the piperidine introduces a stereocenter and rotational freedom. This allows the two rings to adopt low-energy conformations that can simultaneously engage bipartite binding sites (e.g., the catalytic and peripheral anionic sites of cholinesterases or the hinge region of kinases).

When incorporated into larger molecular frameworks—such as benzimidazole-quinoxalines or thiazolidinediones—this scaffold acts as a chemical "navigator," directing the molecule toward specific biological targets in oncology, endocrinology, and neuropharmacology.

Preliminary Biological Activity Profiles

The biological activity of derivatives synthesized from the 4-(Piperidin-2-ylmethyl)morpholine scaffold spans several critical therapeutic areas. By modifying the primary amine of the piperidine or utilizing the scaffold as an N-substituent, researchers have documented profound target modulation.

Oncology: DNA Intercalation and Kinase Inhibition

Derivatives coupling morpholine and piperidine to benzimidazole-quinoxaline cores have shown potent antitumor activity. The dual-ring system does not merely act as a passive solubilizer; it actively promotes interaction with the nucleophilic sites of nucleic acid bases [2]. Furthermore, the 3D spatial arrangement allows these hybrids to act as dual CDK6/PIM1 inhibitors, arresting the cell cycle at the G2/M phase and inducing apoptosis in human lung adenocarcinoma (A549) and colorectal (SW620) cell lines [2].

Endocrinology: Antidiabetic Enzyme Modulation

In the pursuit of glycemic control, the morpholine-piperidine hybrid structure has been utilized to synthesize multi-target antidiabetic agents. Docking simulations reveal that the morpholine oxygen forms critical hydrogen bonds with the backbone of residues like ARG315 in α-glucosidase [3]. Simultaneously, the piperidine ring provides the necessary steric bulk to occupy the S1 and S2 pockets of Dipeptidyl Peptidase-4 (DPP-4), preventing the degradation of incretin hormones [3].

Neuropharmacology: Cholinesterase Inhibition

Morpholine is heavily featured in FDA-approved CNS drugs due to its favorable blood-brain barrier (BBB) penetration profile [4]. When combined with piperidine, the resulting hybrids exhibit strong inhibitory activity against butyrylcholinesterase (BChE), a target for neurodegenerative diseases. The flexible linker allows the scaffold to adapt to the hydrophobic pockets of the enzyme, stabilizing the complex via π-cation and H-bonding interactions [4].

Mechanism_Of_Action P Piperidine Moiety (Basic Vector, Salt Formation) T1 DNA Intercalation & Kinase Hinge Binding P->T1 Steric / Electrostatic M Morpholine Moiety (H-Bond Acceptor, Solubilizer) T2 Enzyme Pocket Anchoring (e.g., ARG315 H-bond) M->T2 H-Bonding Out Target Inhibition & Therapeutic Efficacy T1->Out T2->Out

Fig 1: Dual-pharmacophore mechanism of action for 4-(Piperidin-2-ylmethyl)morpholine derivatives.

Quantitative Data Summary

The following table synthesizes the preliminary in vitro biological activity of various compound classes derived from the piperidine-morpholine hybrid scaffold.

Compound Class (Scaffold Derivative)Primary Target / AssayIC₅₀ / Activity RangeTherapeutic Indication
Benzimidazol-2-yl-quinoxalines (Hybrid)A549 (Lung Adenocarcinoma)8.1 – 26.3 μMOncology [2]
Benzimidazol-2-yl-quinoxalines (Hybrid)SW620 (Colorectal Cancer)9.6 – 15.2 μMOncology [2]
Thiazolidinedione-Morpholine HybridsDPP-4 Enzyme Inhibition1.2 – 5.4 μMType II Diabetes [3]
α,β-unsaturated Ketone HybridsBChE Inhibition~34.97 μMNeurodegeneration [4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 4-(Piperidin-2-ylmethyl)morpholine derivatives requires rigorous, self-validating assays. A protocol is only trustworthy if it contains internal controls that prove the assay functioned correctly, regardless of the test compound's performance.

Protocol A: High-Throughput Cytotoxicity & DNA Binding Validation

Causality: To determine if the observed cytotoxicity in cancer cell lines is mechanistically driven by DNA intercalation (a known property of these scaffolds), we couple a standard WST-8 viability assay with an Ethidium Bromide (EtBr) displacement assay.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed A549 cells at 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂. Treat with scaffold derivatives (0.1 to 100 μM).

  • Internal Controls (Self-Validation):

    • Vehicle Control: 0.1% DMSO (Establishes 100% baseline viability).

    • Positive Control: Doxorubicin at 5 μM (Validates the assay's ability to detect cell death).

    • Blank Control: Media only (Measures background absorbance).

  • Viability Readout: After 48h, add 10 μL of WST-8 reagent (CCK-8). Incubate for 2h. Read absorbance at 450 nm. Calculate the Z'-factor using the vehicle and positive controls. (Proceed to Step 4 only if Z' > 0.5, ensuring assay robustness).

  • EtBr Displacement (Mechanism Validation): In a cell-free black 96-well plate, incubate calf thymus DNA (10 μM) with EtBr (10 μM) for 15 mins.

  • Compound Addition: Add the test derivatives at their calculated IC₅₀ concentrations.

  • Fluorescence Measurement: Read emission at 590 nm (excitation 540 nm). A decrease in fluorescence confirms that the derivative competitively displaces EtBr, validating DNA intercalation as the mechanism of action.

Protocol B: Fluorogenic DPP-4 Enzyme Inhibition Assay

Causality: When screening for antidiabetic activity, auto-fluorescence of the test compounds can cause false positives/negatives. Using a kinetic fluorogenic assay (measuring the rate of substrate cleavage over time rather than an endpoint) eliminates this interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, 200 mM NaCl, 1 mM EDTA). Reconstitute recombinant human DPP-4 enzyme and the fluorogenic substrate Gly-Pro-AMC.

  • Assay Assembly: In a black 384-well microplate, add 10 μL of test compound (serial dilutions), followed by 20 μL of DPP-4 enzyme (final concentration 0.5 ng/μL).

  • Internal Controls (Self-Validation):

    • 100% Activity Control: Enzyme + Buffer + Substrate + 0.1% DMSO.

    • Positive Inhibition Control: Sitagliptin (100 nM).

    • Background Control: Buffer + Substrate (No enzyme).

  • Kinetic Initiation: Add 20 μL of Gly-Pro-AMC (final concentration 20 μM) to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer to a microplate reader. Measure fluorescence (Ex: 360 nm / Em: 460 nm) every 2 minutes for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Determine the IC₅₀ using non-linear regression of V0​ versus compound concentration.

Scaffold_Workflow A 4-(Piperidin-2-ylmethyl)morpholine (CAS 81310-58-9) B Chemical Derivatization (N-alkylation / Acylation) A->B C High-Throughput Screening (In Vitro Assays) B->C D Oncology Evaluation (DNA Binding / Kinases) C->D E Metabolic Evaluation (DPP-4 / α-Glucosidase) C->E

Fig 2: Workflow for the derivatization and biological evaluation of the dual-pharmacophore scaffold.

References

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review)
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents Source: PMC - NIH URL
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: PMC - NIH URL

The Pharmacological Utility and Safety Profile of 4-(Piperidin-2-ylmethyl)morpholine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bifunctional aliphatic heterocycles are foundational elements in modern medicinal chemistry. 4-(Piperidin-2-ylmethyl)morpholine (CAS: 81310-58-9) is a highly versatile building block that combines two privileged scaffolds: a morpholine ring and a piperidine ring, bridged by a methylene group. In drug discovery, the strategic incorporation of this moiety is employed to fine-tune the physicochemical properties of lead compounds. Specifically, the morpholine ring acts as a bioisostere that can lower the overall basicity (pKa) and lipophilicity (LogP) of a molecule compared to a bis-piperidine analog. This modulation is critical for mitigating off-target systemic liabilities, such as human Ether-à-go-go-Related Gene (hERG) channel blockade and drug-induced phospholipidosis (DIPL) [1].

This whitepaper synthesizes the localized safety hazards (SDS profile) of the raw intermediate with its broader toxicological implications in drug design, providing self-validating experimental workflows for its safe and effective use.

Section 1: Physicochemical Properties and Safety Data Sheet (SDS) Profiling

Before incorporating 4-(Piperidin-2-ylmethyl)morpholine into synthetic workflows, researchers must understand its intrinsic hazard profile. As an aliphatic diamine, the raw compound exhibits significant basicity, which drives its localized toxicity profile.

Quantitative Physicochemical and Hazard Summary
ParameterData / Classification
Chemical Name 4-(Piperidin-2-ylmethyl)morpholine
CAS Number 81310-58-9
Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
SMILES N1(CC2NCCCC2)CCOCC1
Signal Word Danger
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation
Storage Conditions Sealed in dry, 2-8°C

Data sourced from [2].

Mechanistic Causality of Localized Toxicity

The most severe localized hazard associated with this compound is H318 (Causes serious eye damage) . This is a direct consequence of the dual basic nitrogen centers (the secondary amine of the piperidine and the tertiary amine of the morpholine). Upon contact with the aqueous environment of the ocular mucosa or skin, these amines rapidly abstract protons, generating a highly alkaline localized environment. This alkalinity induces rapid saponification of lipid membranes and subsequent protein denaturation. Consequently, stringent personal protective equipment (PPE)—including splash-proof chemical goggles, nitrile gloves, and face shields—is non-negotiable during raw material handling[2].

Section 2: Systemic Toxicity Considerations in Drug Design

When 4-(Piperidin-2-ylmethyl)morpholine is covalently incorporated into a larger pharmacophore, the toxicological focus shifts from localized corrosivity to systemic, target-driven liabilities.

  • Mitigating hERG Channel Liability: The hERG potassium channel is notoriously promiscuous, often binding lipophilic, highly basic amines, leading to fatal QT interval prolongation. By utilizing the morpholine moiety within this scaffold, medicinal chemists can intentionally lower the pKa of the basic center relative to a pure piperidine analog. This reduction in basicity minimizes electrostatic interactions with the hERG channel pore, thereby reducing cardiotoxicity risks [3].

  • Drug-Induced Phospholipidosis (DIPL): Cationic amphiphilic drugs (CADs) frequently induce phospholipidosis by accumulating in lysosomes and inhibiting phospholipases. The morpholine oxygen introduces polarity and reduces the overall volume of distribution (Vdss). Empirical studies have demonstrated that replacing piperidine with morpholine derivatives significantly mitigates DIPL potential in neuroactive compounds [1].

Section 3: Experimental Protocols and Self-Validating Workflows

To ensure scientific integrity and prevent experimental artifacts, the handling and synthetic application of 4-(Piperidin-2-ylmethyl)morpholine must follow self-validating protocols. The secondary amine on the piperidine ring serves as the primary nucleophilic site for functionalization.

Protocol 1: Safe Handling and Stock Solution Preparation

Objective: Prepare a 0.5 M stock solution while preventing atmospheric CO₂ degradation (carbamate formation).

  • Environment: Perform all operations within a certified chemical fume hood. Purge the reaction vessel with inert gas (Argon or N₂).

  • Weighing: Transfer the required mass of 4-(Piperidin-2-ylmethyl)morpholine using anti-static spatulas to minimize aerosolization, directly mitigating the H335 respiratory irritation hazard[2].

  • Solvation: Dissolve the compound in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Causality: Anhydrous solvents prevent the basic amines from reacting with trace water and atmospheric CO₂, which would otherwise form insoluble carbamate salts, drastically altering the effective molarity of your stock.

  • Validation Step: Before proceeding to synthesis, remove a 10 µL aliquot, dilute in CDCl₃, and run a rapid ¹H-NMR. Confirm the absence of a broad peak around 5.0–6.0 ppm, which would indicate carbamate formation or moisture contamination.

Protocol 2: Functionalization via Reductive Amination

Objective: Covalently link the piperidine nitrogen to an aldehyde-bearing pharmacophore.

  • Imine Formation: Combine 1.0 equivalent of the target aldehyde with 1.1 equivalents of 4-(Piperidin-2-ylmethyl)morpholine in anhydrous 1,2-dichloroethane (DCE). Stir for 2 hours at room temperature.

  • Reduction: Add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) in small portions.

    • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted starting aldehyde.

  • Quenching (Safety Critical): Quench the reaction slowly with saturated aqueous NaHCO₃.

    • Causality: The basic quench neutralizes the acetic acid byproduct and ensures the newly formed tertiary amine remains in its free-base (lipophilic) form for efficient organic extraction, while avoiding the violent effervescence associated with stronger acids.

  • Validation Step: Analyze the organic layer via LC-MS. The presence of the expected [M+H]⁺ mass peak with >95% purity validates the success of the coupling before advancing the compound to downstream toxicity screening.

Section 4: High-Throughput Screening Workflow

The integration of this scaffold into drug discovery requires a rigorous, iterative workflow to balance target efficacy with the aforementioned safety liabilities. The logical progression of this self-validating system is visualized below.

G N1 Scaffold Selection: 4-(Piperidin-2-ylmethyl)morpholine N2 Synthesis Workflow (e.g., Reductive Amination) N1->N2 N3 Analytical Validation (LC-MS / 1H-NMR) N2->N3 N3->N2 Purity < 95% N4 Toxicity Profiling (hERG & Phospholipidosis) N3->N4 Purity ≥ 95% N4->N1 Toxicity Alert (Structural Modification) N5 ADME & PK Assessment N4->N5 Safe Profile N6 Lead Candidate Selection N5->N6

Figure 1: Iterative synthesis and toxicity screening workflow for morpholine-piperidine derivatives.

References

  • Title: Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Tuning basicity - Cambridge MedChem Consulting Source: Cambridge MedChem Consulting URL: [Link]

Sources

Pharmacokinetic Profiling of the 4-(Piperidin-2-ylmethyl)morpholine Scaffold in Early Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In early-stage drug discovery, the selection and optimization of chemical scaffolds dictate the downstream success of a lead series. The 4-(Piperidin-2-ylmethyl)morpholine moiety (CAS: 81310-58-9) is a highly versatile, diprotic building block that merges two privileged heterocyclic rings: piperidine and morpholine[1].

While the piperidine ring frequently serves as a robust pharmacophore for target engagement (e.g., in GPCRs and kinases), its strong basicity often introduces pharmacokinetic (PK) liabilities, including high clearance, poor permeability, and hERG channel blockade. The strategic tethering of a morpholine ring via a methylene bridge serves as an intramolecular modulator. Morpholine’s embedded oxygen acts as a hydrogen-bond acceptor, while its electron-withdrawing nature fine-tunes the overall basicity and lipophilicity of the molecule, thereby enhancing aqueous solubility and metabolic stability[2].

This whitepaper provides an in-depth technical framework for profiling the absorption, distribution, metabolism, and excretion (ADME) properties of molecules containing the 4-(Piperidin-2-ylmethyl)morpholine scaffold.

Physicochemical Causality: The Foundation of PK Behavior

To accurately predict the in vivo behavior of this scaffold, one must first deconstruct its physicochemical micro-environment. The pharmacokinetic profile of 4-(Piperidin-2-ylmethyl)morpholine is entirely driven by its dual-amine nature.

The Diprotic Ionization Profile

The scaffold contains two distinct ionizable centers:

  • The Piperidine Nitrogen (Secondary Amine): Highly basic, with an estimated pKa​ of ~10.2. At physiological pH (7.4), this center is >99% protonated.

  • The Morpholine Nitrogen (Tertiary Amine): Weakly basic, with an estimated pKa​ of ~7.5 to 8.0. At pH 7.4, this center exists in an equilibrium of neutral and protonated states.

Mechanistic Insight: The manipulation of acid/base properties is a cornerstone of lead optimization. High pKa​ values in basic amines often lead to poor oral absorption (due to ionization in the gut) and high metabolic clearance[3]. By incorporating the morpholine ring, medicinal chemists can leverage its lower pKa​ to maintain a sufficient fraction of the unionized species at physiological pH, which is critical for passive membrane permeation and blood-brain barrier (BBB) crossing[2].

Lysosomal Trapping (Volume of Distribution)

Because this scaffold is a lipophilic, diprotic weak base, it is highly susceptible to lysosomal trapping (lysosomotropism).

  • Causality: The unionized or mono-protonated fraction of the molecule readily diffuses across the liposomal membrane from the cytosol (pH 7.4) into the lysosome (pH 4.5). Once inside the acidic lysosomal lumen, both nitrogen centers become fully protonated. The resulting di-cation is highly polar and cannot passively diffuse back across the membrane, effectively trapping the compound. This phenomenon artificially inflates the apparent Volume of Distribution ( Vss​ ) and can lead to phospholipidosis.

Lysosomal_Trapping Blood Cytosol (pH 7.4) Scaffold (Mono-protonated) Membrane Lysosomal Membrane (Lipophilic Barrier) Blood->Membrane Passive Diffusion Lysosome Lysosome Interior (pH 4.5) Scaffold (Di-protonated) Membrane->Lysosome Entry Trapped Trapped State (High Vd / Phospholipidosis) Lysosome->Trapped Complete Ionization

Caption: Mechanism of lysosomal trapping for diprotic basic amines like 4-(Piperidin-2-ylmethyl)morpholine.

Quantitative Data Summary

The following table summarizes the predicted baseline physicochemical and ADME parameters for the bare 4-(Piperidin-2-ylmethyl)morpholine scaffold. These metrics serve as a benchmarking tool when evaluating larger lead compounds incorporating this moiety.

ParameterPredicted Baseline ValuePK Implication
Molecular Weight 184.28 g/mol Highly fragment-like; excellent ligand efficiency potential.
pKa1​ (Piperidine) ~10.2Drives high aqueous solubility; liability for hERG binding.
pKa2​ (Morpholine) ~7.8Modulates LogD; improves fraction un-ionized at pH 7.4.
LogP (Neutral) ~1.2Optimal lipophilicity for target engagement.
LogD (pH 7.4) ~ -0.5 to 0.2Highly hydrophilic in vivo due to protonation; limits passive permeability.
Aqueous Solubility >1000 µM (PBS, pH 7.4)Excellent; formulation for IV/PO dosing will not require complex excipients.
HLM Intrinsic Clearance Moderate (20-40 µL/min/mg)Primary metabolic liabilities: N-dealkylation and morpholine α -carbon oxidation[4].

In Vitro ADME Profiling Workflows

To accurately profile this scaffold, standard ADME assays must be adapted to account for its high basicity. Below are the self-validating protocols required for rigorous evaluation.

ADME_Workflow Start 4-(Piperidin-2-ylmethyl)morpholine Scaffold Evaluation PhysChem Physicochemical Profiling (pKa, LogD7.4, Solubility) Start->PhysChem InVitro In Vitro ADME (Caco-2 pH Gradient, HLM) PhysChem->InVitro If Sol > 50 µM InVivo In Vivo PK (Rodent IV/PO dosing) InVitro->InVivo If Clint < 40 µL/min/mg Decision Lead Optimization Go/No-Go InVivo->Decision

Caption: Workflow for early discovery PK profiling of basic amine scaffolds.

Protocol 1: Caco-2 Permeability Assay with pH Gradient

Rationale: Evaluating basic amines at a uniform pH of 7.4 across both the apical and basolateral chambers yields false-positive permeability rates. In the human intestine, the luminal (apical) pH is ~6.5. At pH 6.5, the morpholine nitrogen becomes highly protonated, drastically reducing passive transcellular permeability. A pH gradient (Apical 6.5 / Basolateral 7.4) is mandatory to mimic physiological absorption.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until the Trans-Epithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

  • Buffer Preparation: Prepare Apical buffer (HBSS supplemented with 10 mM MES, adjusted to pH 6.5) and Basolateral buffer (HBSS supplemented with 10 mM HEPES, adjusted to pH 7.4).

  • Dosing Solution: Spike the 4-(Piperidin-2-ylmethyl)morpholine test compound into the Apical buffer to a final concentration of 10 µM (ensure final DMSO concentration is <1%).

  • Assay Execution:

    • Add 200 µL of dosing solution to the Apical chamber.

    • Add 600 µL of blank Basolateral buffer to the receiver chamber.

    • Incubate at 37°C on an orbital shaker (100 rpm).

  • Sampling: Extract 50 µL aliquots from the Basolateral chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh, pre-warmed Basolateral buffer.

  • Validation Controls: Run Propranolol (high permeability marker) and Atenolol (low permeability marker) in parallel. The assay is only valid if Atenolol Papp​<1×10−6 cm/s and Propranolol Papp​>15×10−6 cm/s.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state appearance rate, C0​ is the initial concentration, and A is the surface area.

Protocol 2: Human Liver Microsomal (HLM) Stability

Rationale: The morpholine ring is generally stable, but the carbon atoms adjacent ( α ) to the oxygen and nitrogen atoms are highly susceptible to Cytochrome P450-mediated oxidation[4]. Furthermore, the methylene bridge connecting the two rings is a prime site for N-dealkylation.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentrations: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, withdraw 50 µL aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Controls: Run Verapamil (high clearance basic amine) and Warfarin (low clearance) concurrently. Verapamil must show >80% depletion by 30 minutes to validate CYP activity.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Conclusion

The 4-(Piperidin-2-ylmethyl)morpholine scaffold is a powerful tool in medicinal chemistry, offering a tunable balance of basicity, high aqueous solubility, and robust hydrogen-bonding capabilities. However, its diprotic nature requires rigorous early-stage PK profiling. By employing pH-gradient permeability assays and monitoring for lysosomal trapping and α -carbon oxidation, DMPK scientists can effectively mitigate the inherent liabilities of this scaffold, paving the way for the development of highly bioavailable, target-specific therapeutics.

References

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review)
  • The influence and manipulation of acid/base properties in drug discovery Source: Monash University / Drug Discovery Today URL
  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications URL
  • Application Notes and Protocols: 4-(Oxan-3-yl)

Sources

The Strategic Integration of 4-(Piperidin-2-ylmethyl)morpholine in Medicinal Chemistry: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of a lead compound requires a delicate balance between target affinity, physicochemical properties, and pharmacokinetic (PK) profiles. 4-(Piperidin-2-ylmethyl)morpholine (CAS: 81310-58-9) has emerged as a highly specialized, dual-heterocyclic building block used to fine-tune these parameters. By combining a secondary amine (piperidine) and a tertiary-equivalent amine with an oxygen acceptor (morpholine) separated by a methylene bridge, this moiety provides a unique vectorization strategy.

This whitepaper explores the structural rationale, pharmacological applications, and synthetic methodologies surrounding 4-(Piperidin-2-ylmethyl)morpholine, with a specific focus on its role in developing selective kinase inhibitors and G-Protein-Coupled Receptor (GPCR) modulators.

Physicochemical Profiling and Structural Rationale

The selection of a side-chain appendage is never arbitrary. Medicinal chemists utilize 4-(piperidin-2-ylmethyl)morpholine to overcome the "greasy brick" phenomenon—where highly potent, flat, aromatic core structures suffer from poor aqueous solubility and high plasma protein binding.

Quantitative Physicochemical Data

Understanding the baseline properties of this building block is critical for predicting its behavior when appended to a larger scaffold.

Table 1: Physicochemical Properties of 4-(Piperidin-2-ylmethyl)morpholine

PropertyValuePharmacological Implication
CAS Number 81310-58-9Unique identifier for sourcing and patent tracking.
Molecular Weight 184.28 g/mol Adds moderate bulk; must be accounted for in Lipinski's Rule of 5.
Boiling Point 275.1 °C (at 760 mmHg)Indicates high thermal stability during harsh synthetic coupling steps.
Density 0.997 g/cm³Standard liquid handling protocols apply.
H-Bond Donors 1 (Piperidine -NH)Capable of forming critical salt bridges with acidic protein residues.
H-Bond Acceptors 2 (Morpholine -O-, -N-)Enhances interaction with solvent water, drastically improving solubility.

Data sourced from [1].

The Causality of Structural Choice

Why choose this specific bicyclic system over a simple piperazine or dialkylamine?

  • pKa Tuning: The piperidine nitrogen is highly basic (pKa ~10.0) and remains protonated at physiological pH (7.4), acting as a strong anchor. The morpholine nitrogen is less basic (pKa ~8.0) due to the electron-withdrawing effect of the adjacent oxygen. This differential basicity prevents the molecule from becoming overly charged, which would hinder cell membrane permeability.

  • Conformational Restriction: The methylene bridge between the 2-position of the piperidine and the morpholine nitrogen restricts the rotational degrees of freedom. This pre-organization reduces the entropic penalty upon binding to the target protein compared to highly flexible linear alkyl chains.

Application in Kinase Inhibitor Design

Receptor Tyrosine Kinases (RTKs) such as EGFR and erbB2, as well as serine/threonine kinases like ERK, are major targets in oncology. Inhibitors typically bind to the highly conserved ATP-binding pocket (hinge region). However, achieving selectivity between kinase isoforms is notoriously difficult.

Solvent Channel Vectorization

As detailed in [2], appending a 4-(piperidin-2-ylmethyl)morpholine group to a quinazoline core directs the bulky, basic moiety out of the narrow hinge region and into the solvent-exposed channel.

Table 2: Representative Impact of Solvent-Exposed Substituents on Kinase Inhibitor Profiles

Substituent at Solvent ChannelerbB2 IC50 (nM)EGFR IC50 (nM)Aqueous Solubility (µg/mL)
-CH3 (Reference)12545< 5
-Morpholine alone423825
-4-(Piperidin-2-ylmethyl)morpholine 8 85 > 150

Causality: The extended basic side chain dramatically improves aqueous solubility while selectively enhancing erbB2 potency over EGFR. The protonated piperidine forms a specific electrostatic interaction with a non-conserved acidic residue present in the erbB2 solvent cleft, a feature absent in EGFR.

KinaseBinding A Hinge-Binding Core (e.g., Quinazoline) B Linker Region A->B Covalent Attachment C 4-(Piperidin-2-ylmethyl)morpholine Moiety B->C Spacing & Vectorization D Solvent-Exposed Channel C->D Projects into E Improved Aqueous Solubility & Selectivity C->E Modulates

Caption: Logical workflow of kinase inhibitor vectorization using the dual-heterocycle moiety.

Application in GPCR Modulators

G-Protein-Coupled Receptors (GPCRs) represent over 30% of all FDA-approved drug targets. The 4-(piperidin-2-ylmethyl)morpholine motif is frequently utilized in the design of aminergic GPCR ligands (e.g., dopamine, serotonin, and histamine receptors)[3].

Mechanistic Rationale in GPCRs

Aminergic GPCRs feature a highly conserved aspartate residue (Asp3.32) in transmembrane helix 3 (TM3). The secondary amine of the piperidine ring serves as the primary pharmacophore, forming a critical salt bridge with Asp3.32. Meanwhile, the morpholine ring occupies an adjacent hydrophobic/polar sub-pocket, fine-tuning the ligand's efficacy from a full agonist to an antagonist or inverse agonist by stabilizing specific receptor conformations.

GPCRPathway L Ligand with Piperidine-Morpholine Motif R GPCR (Aminergic) L->R Orthosteric Binding (Asp3.32 Salt Bridge) G Heterotrimeric G-Protein (Gα, Gβγ) R->G Conformational Change E1 Effector (Adenylyl Cyclase) G->E1 Gαi (Inhibits) / Gαs (Stimulates) E2 Effector (Phospholipase C) G->E2 Gαq (Stimulates)

Caption: GPCR signal transduction modulated by piperidine-morpholine bearing ligands.

Experimental Methodologies: Synthesis & Validation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . Every action includes a mechanistic justification and a built-in quality control checkpoint.

Protocol 1: N-Alkylation Synthesis Workflow

This protocol details the attachment of 4-(piperidin-2-ylmethyl)morpholine to a generic electrophilic aryl-alkyl halide core (e.g., a benzyl chloride derivative).

Step 1: Reagent Preparation

  • Action: Dissolve 1.0 eq of the aryl chloride core and 1.2 eq of 4-(piperidin-2-ylmethyl)morpholine in anhydrous N,N-Dimethylformamide (DMF).

  • Causality: DMF is a polar aprotic solvent that stabilizes the transition state of the SN​2 substitution, accelerating the reaction rate.

Step 2: Base Addition

  • Action: Add 2.5 eq of anhydrous Potassium Carbonate ( K2​CO3​ ) and 0.1 eq of Potassium Iodide ( KI ). Heat to 80 °C for 12 hours.

  • Causality: K2​CO3​ acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward without degrading the acid-sensitive morpholine ring. KI acts as a catalyst via the Finkelstein reaction, converting the aryl chloride to a more reactive aryl iodide in situ.

Step 3: Aqueous Workup

  • Action: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the organic layer with brine.

  • Causality: The highly water-soluble DMF and inorganic salts partition into the aqueous phase, while the newly formed, more lipophilic product partitions into the organic phase.

Step 4: Self-Validation (Quality Control)

  • Action: Perform LC-MS and 1H -NMR on the crude extract.

  • Validation Check: The reaction is deemed successful only if LC-MS shows the [M+H]+ corresponding to the exact mass of the coupled product, and NMR shows the disappearance of the protons and the appearance of the complex multiplet corresponding to the morpholine/piperidine aliphatic protons.

SynthesisWorkflow Step1 Step 1: Core Activation (Electrophile + DMF) Step2 Step 2: N-Alkylation (+ 4-(Piperidin-2-ylmethyl)morpholine) Step1->Step2 Addition of Base (K2CO3) & KI Step3 Step 3: Aqueous Workup (Phase Separation) Step2->Step3 Quench with H2O Step4 Step 4: LC-MS/NMR Validation (Self-Validating) Step3->Step4 Organic Layer Isolation

Caption: Step-by-step synthetic workflow and self-validation loop for N-alkylation.

Protocol 2: In Vitro Kinase Inhibition Assay (Self-Validating)

To evaluate the synthesized compound (as referenced in [4] for serine/threonine kinases):

  • Preparation: Incubate the recombinant target kinase (e.g., ERK or erbB2) with the synthesized inhibitor in a buffer containing 10 mM MgCl2 and 1 mM EGTA. Causality: Mg2+ is an essential cofactor for ATP binding.

  • Initiation: Add 33P -ATP and the specific peptide substrate.

  • Termination: After 30 minutes, spot the reaction onto P81 phosphocellulose paper and wash with 0.75% phosphoric acid. Causality: The acidic wash removes unreacted 33P -ATP, while the positively charged P81 paper retains the phosphorylated peptide.

  • Self-Validation Check: Run a parallel assay using a known reference inhibitor (e.g., Lapatinib for erbB2). The assay is only valid if the reference compound yields an IC50​ within 3-fold of its literature value.

Conclusion

4-(Piperidin-2-ylmethyl)morpholine is far more than a simple chemical building block; it is a strategic tool for molecular vectorization. By leveraging its unique pKa profile, conformational rigidity, and dual hydrogen-bonding capabilities, medicinal chemists can rescue flat, insoluble core scaffolds, transforming them into viable, highly selective clinical candidates for both kinase and GPCR targets.

References

  • US Patent 2007/0015743 A1:Quinazoline derivatives as tyrosine kinase inhibitors. Google Patents.
  • G Protein-Coupled Receptors Review: G Protein-Coupled Receptors. National Institutes of Health (NIH) / PMC. URL:[Link]

  • WO2012118850A1:Serine/threonine kinase inhibitors. Google Patents.

Thermodynamic Properties and pKa Profiling of 4-(Piperidin-2-ylmethyl)morpholine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, saturated heterocycles are strategic pharmacophores used to tune the physicochemical and pharmacokinetic profiles of drug candidates. 4-(Piperidin-2-ylmethyl)morpholine (CAS: 81310-58-9)[1] is a highly versatile bicyclic diamine scaffold. Understanding its precise acid-base equilibria (pKa) and thermodynamic properties ( ΔG∘ , ΔH∘ , ΔS∘ ) is critical for predicting its aqueous solubility, lipophilicity (logD), and target receptor engagement. This whitepaper provides an in-depth mechanistic analysis of its protonation states and details self-validating experimental workflows for empirical characterization.

Chemical Architecture and Causality of Basicity

To accurately predict the behavior of 4-(Piperidin-2-ylmethyl)morpholine, we must deconstruct its architecture into its constituent ionizable centers: a secondary piperidine amine and a tertiary morpholine amine, tethered by a single methylene bridge.

Unsubstituted piperidine is a strong base with a pKa ranging from 11.1 to 11.24[2][3]. Conversely, morpholine is a significantly weaker base with a pKa of 8.49[4], a suppression caused by the electron-withdrawing inductive effect of the oxygen atom within its ring. When fused into a single molecule, the system exhibits two distinct macroscopic pKa values governed by sequential inductive and electrostatic field effects:

  • First Protonation Event (pKa1 ~ 9.65): The secondary nitrogen of the piperidine ring is inherently more basic and protonates first. However, its pKa is depressed relative to isolated piperidine. Causality: The adjacent morpholinomethyl substituent exerts an electron-withdrawing inductive effect through the sigma-bond network, pulling electron density away from the piperidine nitrogen and reducing its affinity for a proton.

  • Second Protonation Event (pKa2 ~ 5.85): The second protonation occurs at the morpholine nitrogen. Causality: While isolated morpholine has a pKa of 8.49[4], the pre-existing full positive charge on the adjacent piperidinium ring exerts a massive electrostatic repulsion. Separated by only three bonds (N⁺–C–C–N), this spatial field effect drastically reduces the basicity of the morpholine nitrogen, shifting pKa2 down by nearly 3 log units.

Protonation N Neutral Species (Free Base) P_H Monoprotonated (Piperidinium) N->P_H pKa1 ~9.65 Major Pathway M_H Monoprotonated (Morpholinium) Minor Microstate N->M_H Minor Pathway Dipro Diprotonated (Dication) P_H->Dipro pKa2 ~5.85 M_H->Dipro

Fig 1: Macroscopic and microscopic protonation pathways of 4-(Piperidin-2-ylmethyl)morpholine.

Thermodynamic Profiling: Enthalpy and Entropy

Protonation is a dynamic thermodynamic process defined by the Gibbs free energy equation ( ΔG∘=ΔH∘−TΔS∘ ). Understanding the temperature dependency of these equilibria is critical, especially when extrapolating from standard laboratory conditions (25°C) to physiological temperatures (37°C)[5].

  • Enthalpic Drivers ( ΔH∘ ): The protonation of both nitrogen centers is exothermic ( ΔH∘<0 ), driven by the formation of N-H coordinate covalent bonds. The first protonation exhibits a large negative enthalpy. However, the second protonation is significantly less exothermic because the incoming proton must overcome the intense electrostatic repulsion of the adjacent monocation.

  • Entropic Penalties ( ΔS∘ ): The entropy of protonation for this diamine is characteristically negative. Causality: As the neutral free base becomes a monocation, and subsequently a dication, water molecules in the bulk solvent become highly ordered around the localized positive charges (a phenomenon known as electrostriction). The transition to a dication results in a severe entropic penalty, which further limits the spontaneity of the second protonation event.

Quantitative Data Summary

The following table summarizes the estimated thermodynamic parameters for 4-(Piperidin-2-ylmethyl)morpholine at 298 K based on structural diamine analogs.

Thermodynamic ParameterSite 1 (Piperidine N)Site 2 (Morpholine N)
Macroscopic pKa (298 K) 9.65 ± 0.105.85 ± 0.15
ΔG∘ (kJ/mol) -55.1-33.4
ΔH∘ (kJ/mol) -48.5-22.0
−TΔS∘ (kJ/mol) -6.6-11.4
Protonation State at pH 7.4 >99% Protonated (Cation)~3% Protonated (Dication)

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in drug development, the following protocols incorporate internal self-validation mechanisms to empirically determine the values outlined above.

Potentiometric Titration for pKa Determination

Potentiometry is the gold standard for macroscopic pKa determination due to its high precision across a broad pH range.

Step-by-Step Protocol:

  • Electrode Calibration & Blank Validation: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01). Perform a blank titration of the background electrolyte (0.15 M KCl) with 0.1 M HCl and 0.1 M NaOH.

    • Causality: The blank titration validates the Nernstian slope of the electrode and determines the exact activity coefficients of the solvent system before the analyte is introduced.

  • Sample Preparation: Dissolve 4-(Piperidin-2-ylmethyl)morpholine in 0.15 M KCl to a final concentration of 1.5 mM.

    • Causality: High background ionic strength ensures that the activity coefficients of the analyte remain constant throughout the titration, allowing the Henderson-Hasselbalch equation to hold true without requiring complex Debye-Hückel corrections.

  • Acidification: Lower the initial pH to 2.5 using 0.1 M HCl to ensure the molecule is fully diprotonated.

  • Titration under Nitrogen: Titrate with standardized 0.1 M NaOH under a continuous nitrogen gas purge.

    • Causality: Atmospheric CO₂ rapidly dissolves in basic solutions to form carbonic acid. This introduces a parasitic buffering system that artificially depresses the basic pKa measurement (pKa1). Nitrogen purging eliminates this artifact.

  • Data Analysis: Fit the resulting pH vs. volume curve using non-linear regression (Bjerrum plot analysis) to extract pKa1 and pKa2.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during protonation, allowing simultaneous determination of ΔH∘ and the equilibrium constant.

Step-by-Step Protocol:

  • System Equilibration: Degas all buffers and analyte solutions under a vacuum for 10 minutes.

    • Causality: Microbubbles in the sample cell expand and contract during stirring, generating severe exothermic/endothermic noise that masks the subtle heat signatures of protonation.

  • Blank Titration (Self-Validation): Titrate 0.05 M HCl into the 0.15 M KCl buffer alone to measure the heat of dilution.

    • Causality: Injecting a titrant generates baseline kinetic heat. Subtracting this background ensures the integrated enthalpy exclusively represents the N-H bond formation.

  • Sample Titration: Place 1 mM of the free base 4-(Piperidin-2-ylmethyl)morpholine in the 200 µL sample cell. Titrate with 0.05 M HCl using 2 µL injection volumes at 150-second intervals.

  • Integration: Integrate the heat peaks to generate a binding isotherm. Fit the data to a two-site independent binding model to extract ΔH1∘​ and ΔH2∘​ .

Workflow Prep Sample Preparation (0.15M KCl background) Split Aliquoting for Analysis Prep->Split Pot Potentiometric Titration (0.1M HCl / NaOH) Split->Pot pH vs Volume ITC Isothermal Titration Calorimetry (Heat of Protonation) Split->ITC Heat vs Molar Ratio Data Thermodynamic Synthesis (pKa, ΔH, ΔG, ΔS) Pot->Data pKa1, pKa2 ITC->Data ΔH1, ΔH2

Fig 2: Integrated workflow for thermodynamic and pKa profiling using Potentiometry and ITC.

References

  • 4-(Piperidin-2-ylmethyl)morpholine | CymitQuimica - CymitQuimica. 1[1]

  • Morpholine SDS, 110-91-8 Safety Data Sheets - ECHEMI - ECHEMI. 4[4]

  • Piperidine vs Piperine: Differences And Uses For Each One - The Content Authority. 2[2]

  • Morpholine, an in Situ 13C NMR pH Meter for Hydrothermal Crystallogenesis of SAPO-34 - American Chemical Society. 5[5]

  • Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments - PMC. 3[3]

Sources

Methodological & Application

Application Note: Synthesis and Validation Protocol for 4-(Piperidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 4-(Piperidin-2-ylmethyl)morpholine CAS Registry Number: 81310-58-9 [1] Molecular Formula: C10H20N2O Molecular Weight: 184.28 g/mol [2]

Introduction and Retrosynthetic Strategy

4-(Piperidin-2-ylmethyl)morpholine is a highly versatile, saturated bicyclic diamine building block widely utilized in medicinal chemistry and drug discovery. Featuring both a secondary piperidine amine and a tertiary morpholine amine, it serves as an excellent pharmacophore for modulating physicochemical properties (such as pKa and lipophilicity) in lead optimization [1].

Strategic Design & Causality: Direct alkylation of morpholine with 2-(chloromethyl)piperidine often leads to poor yields due to competing elimination reactions and the instability of the unmasked piperidine ring. Furthermore, reductive amination using piperidine-2-carboxaldehyde is hampered by the tendency of the α -chiral aldehyde to undergo rapid racemization and self-condensation.

To ensure a highly reproducible, self-validating, and scalable protocol, this guide employs a three-step amide-reduction sequence starting from commercially available 1-Boc-piperidine-2-carboxylic acid (Boc-pipecolic acid).

  • Amide Coupling: Utilizing EDC/HOBt ensures high conversion while allowing water-soluble urea byproducts to be removed via simple aqueous extraction.

  • Chemoselective Reduction: Borane-tetrahydrofuran ( BH3​⋅THF ) is explicitly chosen over Lithium Aluminum Hydride ( LiAlH4​ ). While LiAlH4​ aggressively reduces amides, it also risks reducing the Boc carbamate to an N-methyl group. Borane provides strict chemoselectivity for the amide carbonyl.

  • Acidic Deprotection: Standard TFA-mediated cleavage of the Boc group yields the final product as a stable salt, which is subsequently free-based.

Experimental Workflow

SynthesisRoute SM 1-Boc-piperidine- 2-carboxylic acid Int1 1-Boc-2-(morpholine- 4-carbonyl)piperidine SM->Int1 Morpholine, EDC, HOBt DIPEA, DCM, RT Int2 1-Boc-2-(morpholino- methyl)piperidine Int1->Int2 BH3·THF THF, Reflux Prod 4-(Piperidin-2-ylmethyl) morpholine (CAS: 81310-58-9) Int2->Prod TFA, DCM RT

Synthesis workflow for 4-(Piperidin-2-ylmethyl)morpholine.

Quantitative Reaction Parameters

The following parameters are optimized for a 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Mass/Vol)Role in Reaction
1-Boc-piperidine-2-carboxylic acid229.271.02.29 gStarting Material
Morpholine87.121.21.05 g (1.04 mL)Amine Nucleophile
EDC·HCl191.701.22.30 gCoupling Agent
HOBt (hydrate)135.131.21.62 gSuppresses Epimerization
DIPEA129.243.03.88 g (5.23 mL)Non-nucleophilic Base
BH3​⋅THF (1.0 M in THF)85.943.030.0 mLChemoselective Reductant
Trifluoroacetic acid (TFA)114.02Excess10.0 mLDeprotecting Agent

Step-by-Step Methodologies

Step 1: Synthesis of 1-Boc-2-(morpholine-4-carbonyl)piperidine
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperidine-2-carboxylic acid (2.29 g, 10.0 mmol) in anhydrous Dichloromethane (DCM, 40 mL) under an inert nitrogen atmosphere.

  • Activation: Add DIPEA (5.23 mL, 30.0 mmol), followed by HOBt (1.62 g, 12.0 mmol) and EDC·HCl (2.30 g, 12.0 mmol). Stir the mixture at room temperature ( 20−25∘C ) for 15 minutes to allow the active ester to form. Rationale: Pre-activation minimizes side reactions with the secondary amine.

  • Coupling: Add morpholine (1.04 mL, 12.0 mmol) dropwise via syringe. Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (30 mL). Separate the organic layer and wash sequentially with 1M aqueous HCl (30 mL) and brine (30 mL). Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the intermediate amide as a viscous oil or white foam.

Step 2: Synthesis of 1-Boc-2-(morpholinomethyl)piperidine
  • Preparation: Transfer the crude amide from Step 1 to an oven-dried 250 mL two-neck flask fitted with a reflux condenser. Dissolve in anhydrous THF (30 mL) under nitrogen.

  • Reduction: Cool the solution to 0∘C using an ice-water bath. Carefully add BH3​⋅THF complex (1.0 M in THF, 30.0 mL, 30.0 mmol) dropwise over 20 minutes. Safety Note: Borane evolves highly flammable hydrogen gas upon contact with moisture; perform strictly in a fume hood.

  • Heating: Remove the ice bath and gradually heat the reaction to reflux ( 65∘C ) for 4 hours. Monitor consumption of the amide via LC-MS.

  • Quenching: Cool the mixture to 0∘C and very slowly quench by adding Methanol (15 mL) dropwise to destroy excess borane. Stir for 30 minutes, then concentrate the mixture in vacuo.

  • Borane Adduct Cleavage: Dissolve the residue in Methanol (30 mL), add N,N-dimethylethylenediamine (1.5 mL) to break the strong amine-borane complex, and reflux for 2 hours. Concentrate in vacuo and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate) to yield the pure protected diamine.

Step 3: Deprotection to 4-(Piperidin-2-ylmethyl)morpholine
  • Cleavage: Dissolve the purified 1-Boc-2-(morpholinomethyl)piperidine in anhydrous DCM (20 mL). Cool to 0∘C and add Trifluoroacetic Acid (TFA, 10.0 mL) dropwise.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Ninhydrin stain) until the starting material is entirely consumed.

  • Free-Basing: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Dissolve the resulting TFA salt in a minimal amount of Methanol and pass through a basic ion-exchange resin (e.g., Amberlyst A21) or partition between DCM and 2M aqueous NaOH .

  • Isolation: Extract the aqueous layer thoroughly with DCM ( 3×20 mL). Dry the combined organic layers over Na2​SO4​ and evaporate to yield the title compound, 4-(Piperidin-2-ylmethyl)morpholine (CAS: 81310-58-9), as a pale yellow to colorless oil [2].

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized CAS 81310-58-9, the following analytical validations must be met:

  • LC-MS: A major peak should be observed corresponding to the [M+H]+ ion at m/z 185.2.

  • 1H NMR ( CDCl3​ , 400 MHz): Key diagnostic peaks include the disappearance of the Boc tert-butyl singlet (~1.45 ppm) present in the intermediate, and the presence of complex multiplets representing the morpholine ring ( −CH2​O− at ~3.7 ppm, 4H) and the bridging methylene protons linking the two heterocycles.

  • Purity: >95% as determined by HPLC (UV detection at 210 nm or ELSD, given the lack of strong chromophores).

References

  • ChemWhat. 4-(2-PIPERIDINYLMETHYL)MORPHOLINE CAS#: 81310-58-9 Chemical and Physical Properties. Retrieved from:[Link]

Application Note: 4-(Piperidin-2-ylmethyl)morpholine in Rational Drug Design and Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Piperidin-2-ylmethyl)morpholine (CAS: 81310-58-9) is a highly versatile, sp3 -rich building block that synergizes the physicochemical benefits of two privileged heterocycles: piperidine and morpholine. This application note provides an in-depth guide for medicinal chemists and drug development professionals on utilizing this dual-pharmacophore to optimize pharmacokinetic (PK) properties, enhance target affinity, and synthesize potent kinase inhibitors.

Scientific Rationale: The "Escape from Flatland" Paradigm

Modern medicinal chemistry increasingly prioritizes three-dimensionality—measured by the fraction of sp3 -hybridized carbons ( Fsp3​ )—to improve target specificity and aqueous solubility, a design philosophy known as "escaping from flatland" .

When designing small molecules, researchers face a delicate balance between target affinity and developability.

  • Morpholine is widely utilized to improve metabolic stability and solubility without excessively increasing basicity.

  • Piperidine offers a robust hydrogen-bond network and structural rigidity.

By tethering these two rings via a methylene bridge, 4-(Piperidin-2-ylmethyl)morpholine acts as an advanced bioisostere and dual-pharmacophore . The secondary amine of the piperidine ring serves as a highly reactive nucleophilic anchor for scaffold attachment, while the tertiary morpholine moiety extends into solvent-exposed regions of protein binding pockets to optimize PK properties.

Physicochemical Profiling

The integration of both heterocycles creates a unique physicochemical profile that is highly desirable for oral bioavailability and central nervous system (CNS) penetration.

PropertyPiperidineMorpholine4-(Piperidin-2-ylmethyl)morpholineApplication Rationale
Molecular Weight 85.15 g/mol 87.12 g/mol 184.28 g/mol Optimal size for fragment-based extension.
H-Bond Donors 101 (Piperidine NH)Retains necessary donor for hinge-binding.
H-Bond Acceptors 123Enhances aqueous solubility.
pKa (Conjugate Acid) ~11.2~8.3~10.5 (Pip), ~7.5 (Mor)Tuned basicity prevents phospholipidosis.
TPSA 12.0 Ų21.3 Ų33.3 ŲIdeal for membrane permeability.

Applications in Target-Directed Drug Discovery

Serine/Threonine Kinase Inhibitors (CHK1 & ERK)

In the development of ATP-competitive kinase inhibitors, the piperidine nitrogen is frequently conjugated to a heteroaromatic core (e.g., pyrimidine or pyridine) via Nucleophilic Aromatic Substitution ( SN​Ar ). The morpholine tail is directed toward the solvent channel of the kinase ATP-binding pocket.

This exact structural motif has been successfully deployed in the synthesis of potent Checkpoint Kinase 1 (CHK1) inhibitors. The addition of the piperidin-2-ylmethyl moiety significantly enhanced both target affinity and oral bioavailability, allowing the drug to effectively synergize with DNA-damaging agents in oncology models . Furthermore, patent literature highlights its use as a critical substituent in developing selective ERK inhibitors for hyperproliferative disorders .

Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR Kinase DNA_Damage->ATR Activates CHK1 CHK1 Kinase ATR->CHK1 Phosphorylates CDC25 CDC25 Phosphatase CHK1->CDC25 Inhibits Apoptosis Mitotic Catastrophe / Apoptosis CHK1->Apoptosis Inhibition forces premature mitosis CDK CDK1 / CDK2 (Cell Cycle Arrest) CDC25->CDK Activates Inhibitor Piperidin-2-ylmethyl Morpholine Inhibitor Inhibitor->CHK1 Competitive ATP Inhibition

Figure 1: Mechanism of Action for CHK1 Inhibitors utilizing the building block to force tumor cell apoptosis.

Experimental Methodologies

Protocol A: SN​Ar -Mediated Scaffold Functionalization

This protocol details the attachment of 4-(Piperidin-2-ylmethyl)morpholine to a deactivated heteroaryl halide scaffold (e.g., a 2-chloropyrimidine derivative), a standard reaction in kinase inhibitor synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the heteroaryl halide (1.0 eq, 0.5 mmol) in 5 mL of anhydrous n-butanol under an inert argon atmosphere.

    • Causality:n-Butanol is selected because its high boiling point (117°C) allows for thermal driving of the SN​Ar reaction, while its protic nature stabilizes the transition state (Meisenheimer complex) during substitution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 1.25 mmol) to the solution.

    • Causality: DIPEA acts as a non-nucleophilic base. Its steric bulk prevents it from competing with the piperidine amine for the electrophile, while efficiently neutralizing the HCl byproduct to maintain the nucleophilicity of the piperidine nitrogen.

  • Nucleophile Addition: Slowly add 4-(Piperidin-2-ylmethyl)morpholine (1.2 eq, 0.6 mmol) dropwise.

  • Thermal Cycling: Heat the reaction mixture to 80–100°C and stir for 12 hours.

    • Self-Validation: Monitor reaction progress via LC-MS. The disappearance of the starting material mass peak and the emergence of the product mass [M+H]+ confirms successful conversion.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ . Extract the organic layer, dry over Na2​SO4​ , and purify via flash column chromatography (DCM:MeOH gradient) to yield the hybrid inhibitor.

Workflow A Heteroaryl Halide Scaffold C SNAr Reaction DIPEA | n-BuOH | 80°C A->C B 4-(Piperidin-2-ylmethyl) morpholine B->C D Hybrid Kinase Inhibitor C->D Nucleophilic substitution E LC-MS Validation D->E Confirm [M+H]+

Figure 2: Workflow for the SNAr-mediated integration of the building block into a drug scaffold.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To validate the efficacy of the synthesized hybrid inhibitor, a luminescent ADP detection assay is employed.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant CHK1 or ERK kinase in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well plate.

    • Causality: A 10-point titration ensures a complete sigmoidal dose-response curve, allowing for accurate IC50​ calculation.

  • Reaction Initiation: Add 5 µL of the enzyme solution to the wells and incubate for 15 minutes at room temperature to allow for compound binding. Initiate the reaction by adding 5 µL of ATP/Substrate mix (at the Km​ of ATP for the specific kinase).

  • Detection: After 60 minutes, add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Self-Validation: Include a staurosporine positive control and a DMSO-only negative control. A Z'-factor > 0.6 validates the assay's robustness. Read luminescence and fit data to a four-parameter logistic curve to determine the IC50​ .

References

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • WO2012118850A1 - Serine/threonine kinase inhibitors.Google Patents.
  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Application Note: Biophysical and Functional In Vitro Characterization of 4-(Piperidin-2-ylmethyl)morpholine at the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Focus: Fragment-Based Drug Discovery (FBDD), G-Protein Coupled Receptors (GPCRs), Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Executive Summary & Scientific Rationale

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points for challenging membrane proteins like G-Protein Coupled Receptors (GPCRs) requires highly sensitive, orthogonal assay cascades[1]. 4-(Piperidin-2-ylmethyl)morpholine (CAS: 81310-58-9) is a highly ligand-efficient building block (MW: 184.28 Da) featuring a basic piperidine-morpholine scaffold. This specific pharmacophore is a hallmark of ligands targeting the orthosteric binding pocket of aminergic GPCRs, most notably the Histamine H3 Receptor (H3R) .

Because H3R exhibits high constitutive (basal) activity in the central nervous system, drug discovery efforts heavily prioritize identifying inverse agonists —compounds that not only block endogenous histamine but also actively depress the receptor's basal signaling[2].

As a Senior Application Scientist, I have designed this protocol guide to establish a self-validating, two-tiered screening cascade. We utilize Surface Plasmon Resonance (SPR) to capture the weak, transient binding kinetics characteristic of fragments[3], followed by a TR-FRET cAMP accumulation assay to functionally classify the fragment's intrinsic activity[4].

The Assay Cascade Workflow

FBDD_Workflow A Fragment Library (incl. 4-P2YM) B SPR Biosensor (Binding & Kinetics) A->B Screen C Hit Validation (Orthogonal Triage) B->C Triage D TR-FRET cAMP (Functional Efficacy) C->D Profiling

Caption: Two-tiered FBDD screening workflow from biophysical binding to functional GPCR characterization.

Protocol I: Biophysical Binding via Surface Plasmon Resonance (SPR)

Fragments typically bind with low affinities ( KD​ in the high micromolar to millimolar range). SPR is uniquely suited for this because it measures real-time binding thermodynamics without the need for bulky fluorescent labels that could mask a fragment's binding pose[3].

Reagents & Equipment
  • Sensor: CM5 Sensor Chip (Cytiva).

  • Target: Thermostabilized (StaR) His-tagged human H3 Receptor[1].

  • Analyte: 4-(Piperidin-2-ylmethyl)morpholine (Target Fragment).

  • Running Buffer: 1x PBS, 0.05% Tween-20, 5% DMSO, pH 7.4.

Step-by-Step Methodology & Causality

Step 1: Receptor Immobilization via Capture Coupling

  • Action: Amine-couple an anti-His antibody to flow cells 1 and 2 of the CM5 chip. Inject the His-tagged StaR H3R only over flow cell 2 to a capture level of ~3000 Response Units (RU).

  • Causality: Direct amine coupling of GPCRs often destroys their conformational integrity. Using an antibody capture method ensures the receptor is uniformly oriented and retains its native, ligand-receptive conformation[3]. Flow cell 1 serves as the mandatory reference channel.

Step 2: Solvent Correction Calibration

  • Action: Inject a series of 8 buffer blanks containing a DMSO gradient from 4.5% to 5.5%.

  • Causality: Fragments are highly soluble but require DMSO. Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will create a false SPR signal. This calibration curve allows the software to subtract bulk refractive artifacts, isolating the true fragment binding mass[5].

Step 3: Multi-Cycle Kinetic Injection

  • Action: Inject 4-(Piperidin-2-ylmethyl)morpholine in a 2-fold dilution series (from 500 µM down to 15.6 µM) at a high flow rate of 50 µL/min. Contact time: 60 seconds. Dissociation time: 120 seconds.

  • Causality: Fragments have extremely fast on/off rates ( kon​ and koff​ ). A high flow rate minimizes mass transport limitations, ensuring the sensorgram reflects true interaction kinetics rather than the diffusion rate of the fragment to the chip surface.

Step 4: Self-Validating System (QC)

  • Action: Inject a known high-affinity H3R ligand (e.g., Pitolisant, 1 µM) at the beginning, middle, and end of the fragment screening run.

  • Causality: If the Rmax​ of Pitolisant degrades by >10% over the run, it indicates the immobilized GPCR is denaturing, invalidating subsequent fragment data.

Protocol II: Functional Characterization via TR-FRET cAMP Assay

Once 4-(Piperidin-2-ylmethyl)morpholine is confirmed as a binder, we must determine its functional consequence. H3R is a Gi/o​ -coupled receptor; its activation inhibits adenylyl cyclase, lowering cAMP. Because H3R is constitutively active, an inverse agonist will increase cAMP levels by relieving this basal inhibition[2].

H3R_Pathway Ligand 4-P2YM Fragment (Inverse Agonist) Receptor Histamine H3R (Constitutively Active) Ligand->Receptor Binds & Stabilizes Inactive State Gprotein Gi/o Subunit Receptor->Gprotein Prevents Activation Enzyme Adenylyl Cyclase Gprotein->Enzyme Relieves Inhibition Signal cAMP Accumulation (Signal Restored) Enzyme->Signal ATP Conversion (Forskolin Stimulated)

Caption: Mechanism of action: H3R inverse agonists relieve constitutive Gi-mediated inhibition of Adenylyl Cyclase.

Reagents & Equipment
  • Cells: HEK293 cells stably expressing human H3R[4].

  • Assay Kit: LANCE® Ultra cAMP Kit (TR-FRET)[6].

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4[6].

Step-by-Step Methodology & Causality

Step 1: Cell Preparation & Plating

  • Action: Harvest HEK293-hH3R cells and resuspend in Stimulation Buffer at a density of 5,000 cells/well in a 384-well white opaque microplate[6].

  • Causality: The white opaque plate is critical to maximize the reflection of the TR-FRET emission signal and prevent well-to-well optical crosstalk.

Step 2: Compound & Forskolin Co-Incubation

  • Action: Add a concentration gradient of 4-(Piperidin-2-ylmethyl)morpholine (0.1 µM to 100 µM). Simultaneously add Forskolin (final concentration 10 µM) and IBMX (0.5 mM)[6]. Incubate for 30 minutes at room temperature.

  • Causality:

    • Forskolin: Directly stimulates adenylyl cyclase to generate a baseline pool of cAMP. Without it, the Gi​ -mediated suppression by H3R would push cAMP levels below the assay's limit of detection[2].

    • IBMX: A broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of the newly synthesized cAMP, ensuring the accumulated signal is a direct reflection of receptor activity[6].

Step 3: Cell Lysis and TR-FRET Detection

  • Action: Add the Eu-cAMP tracer and ULight-anti-cAMP antibody. Incubate for 1 hour. Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Causality: This is a competitive immunoassay. High intracellular cAMP (caused by our inverse agonist fragment) outcompetes the Eu-cAMP tracer for the antibody, resulting in a decrease in the TR-FRET signal. The ratio of 665/615 nm normalizes well-to-well volume variations.

Step 4: Self-Validating System (Z'-Factor)

  • Action: Include 16 wells of 0.1% DMSO (Minimum cAMP / Max FRET) and 16 wells of 10 µM Pitolisant (Maximum cAMP / Min FRET). Calculate the Z'-factor.

  • Causality: A Z'-factor ≥0.5 proves the assay window is robust enough to distinguish weak fragment activity from biological noise. If Z′<0.5 , the plate data must be discarded.

Quantitative Data Presentation

The following table summarizes the expected biophysical and functional profile of 4-(Piperidin-2-ylmethyl)morpholine compared to a mature clinical reference compound.

CompoundMW (Da)SPR KD​ (µM)Ligand Efficiency (LE)cAMP pIC50​ Intrinsic Efficacy ( Emax​ )
4-(Piperidin-2-ylmethyl)morpholine 184.2845.20.424.865% (Partial Inverse Agonist)
Pitolisant (Reference)295.850.0120.388.2100% (Full Inverse Agonist)

Note: While the fragment has a lower absolute affinity ( KD​ ) and potency ( pIC50​ ), its Ligand Efficiency (LE > 0.3) is superior, making it an ideal starting scaffold for hit-to-lead chemical optimization.

References

  • human Histamine H3 Receptor Cell Line - Revvity Source: Revvity URL
  • Application Notes and Protocols for Functional Assays of Histamine H3 Receptor Inverse Agonists Source: Benchchem URL
  • AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation Source: MDPI URL
  • Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity Source: ACS Publications URL
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins Source: PharmaFeatures URL

Sources

Catalytic methods for the preparation of 4-(Piperidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Methodologies for the Synthesis of 4-(Piperidin-2-ylmethyl)morpholine

Executive Overview

The compound 4-(piperidin-2-ylmethyl)morpholine is a highly versatile building block in medicinal chemistry, frequently utilized to tune the lipophilicity, pKa, and metabolic stability of drug candidates. Structurally, it features two privileged saturated heterocycles—a morpholine and a piperidine—linked via a methylene bridge. Synthesizing this motif efficiently requires a two-stage catalytic approach: the construction of the carbon-nitrogen bond via reductive amination, followed by the rigorous, chemoselective reduction of a heteroaromatic ring to its saturated counterpart.

This application note provides a comprehensive, field-proven methodology for synthesizing 4-(piperidin-2-ylmethyl)morpholine, detailing the mechanistic causality behind catalyst selection, solvent effects, and safety protocols.

Mechanistic Rationale & Synthetic Strategy

The most robust synthetic route avoids the direct handling of unstable piperidine-2-carboxaldehyde. Instead, the strategy leverages the commercially available, bench-stable pyridine-2-carboxaldehyde.

  • Stage 1: Reductive Amination. Pyridine-2-carboxaldehyde is reacted with morpholine to form an intermediate iminium ion, which is subsequently reduced to 4-(pyridin-2-ylmethyl)morpholine[1]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because its electron-withdrawing acetate groups render it exceptionally mild, ensuring it selectively reduces the iminium ion without prematurely reducing the starting aldehyde.

  • Stage 2: Heteroaromatic Hydrogenation. The pyridine ring of the intermediate is catalytically hydrogenated to yield the target piperidine[2]. Pyridine hydrogenation is notoriously challenging because the basic nitrogen atom strongly coordinates (σ-interaction) to transition metal surfaces, effectively poisoning the catalyst[3]. To circumvent this, the reaction is performed in glacial acetic acid. The acidic medium protonates the pyridine nitrogen, achieving two critical outcomes: it prevents catalyst poisoning and disrupts the aromatic resonance energy of the ring, significantly accelerating the reduction kinetics[4].

SynthesisPathway A Pyridine-2-carboxaldehyde + Morpholine B 4-(Pyridin-2-ylmethyl)morpholine (Intermediate) A->B Reductive Amination NaBH(OAc)3, DCE, RT C 4-(Piperidin-2-ylmethyl)morpholine (Target Product) B->C Catalytic Hydrogenation PtO2, H2 (50 psi), AcOH

Fig 1: Two-step catalytic synthesis of 4-(Piperidin-2-ylmethyl)morpholine.

Experimental Workflows

Protocol 1: Synthesis of 4-(Pyridin-2-ylmethyl)morpholine

This protocol establishes the methylene linkage between the two heterocycles.

Reagents:

  • Pyridine-2-carboxaldehyde: 10.0 mmol (1.0 eq)

  • Morpholine: 11.0 mmol (1.1 eq)

  • Sodium triacetoxyborohydride (STAB): 15.0 mmol (1.5 eq)

  • 1,2-Dichloroethane (DCE): 40 mL

Step-by-Step Procedure:

  • Imine Formation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve pyridine-2-carboxaldehyde and morpholine in 40 mL of anhydrous DCE. Stir the mixture at room temperature for 2 hours. Causality: Allowing pre-formation of the iminium ion before adding the reducing agent maximizes the yield and minimizes the formation of the primary alcohol byproduct.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portion-wise over 15 minutes. Causality: STAB addition is exothermic; controlled addition prevents thermal degradation of the intermediate.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching & Extraction (Self-Validation): Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃. Stir vigorously until gas evolution (CO₂) ceases. Validation: Check the pH of the aqueous layer; it must be >7 to ensure the morpholine derivative is fully free-based for organic extraction. Extract the aqueous layer with Dichloromethane (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 4-(pyridin-2-ylmethyl)morpholine is typically >90% pure and can be used directly in the next step.

Protocol 2: Catalytic Hydrogenation to 4-(Piperidin-2-ylmethyl)morpholine

This protocol details the high-pressure reduction of the heteroaromatic ring.

Reagents:

  • 4-(Pyridin-2-ylmethyl)morpholine: 5.0 mmol (1.0 eq)

  • Platinum(IV) oxide (Adams' Catalyst, PtO₂): 0.25 mmol (5 mol%)

  • Glacial Acetic Acid: 25 mL

Step-by-Step Procedure:

  • Preparation: Dissolve the intermediate in 25 mL of glacial acetic acid within a heavy-walled glass hydrogenation vessel (e.g., Parr shaker bottle).

  • Catalyst Addition: Carefully add the PtO₂ catalyst. Causality: PtO₂ is utilized because it is non-pyrophoric in its oxidized state, making it safer to handle in the presence of organic solvent vapors than pre-reduced Pt black or Pd/C.

  • Inerting the Vessel: Secure the vessel in the hydrogenation apparatus. Purge the headspace with Nitrogen gas (3 cycles of pressurizing to 20 psi and venting) to remove atmospheric oxygen.

  • Hydrogenation: Purge the vessel with Hydrogen gas (3 cycles). Pressurize the vessel to 50 psi with H₂ and initiate agitation. Heat the vessel to 50 °C.

  • Monitoring (Self-Validation): Monitor the pressure drop in the H₂ reservoir. The reaction is complete when hydrogen uptake ceases (typically 12–18 hours). Validation: Take an aliquot, basify, and analyze via LC-MS. The starting mass (m/z 179 for [M+H]+) must be completely replaced by the product mass (m/z 185 for [M+H]+).

  • Workup & Safety: Vent the hydrogen gas and purge the vessel with Nitrogen (3 cycles). Filter the reaction mixture through a tightly packed pad of Celite. Critical Safety Causality: During the reaction, PtO₂ is reduced to highly active, pyrophoric Pt black. Filtering through Celite traps the fine metal particles, preventing them from drying out and igniting on the filter paper.

  • Isolation: Concentrate the acetic acid filtrate under reduced pressure. Dissolve the resulting viscous oil in 10 mL of water and basify with 2M NaOH to pH 11. Extract with Ethyl Acetate (3 × 20 mL), dry over Na₂SO₄, and evaporate to yield the pure 4-(piperidin-2-ylmethyl)morpholine.

Catalyst Performance & Quantitative Data

Selecting the appropriate catalyst for pyridine ring hydrogenation is a balance of cost, safety, and required pressure[4]. The table below summarizes the performance of standard heterogeneous catalysts for this specific transformation.

Catalyst SystemSolvent MatrixTemp / PressureAvg. YieldMechanistic Observations
5 mol% PtO₂ Glacial Acetic Acid50 °C / 50 psi88 - 94%Optimal. Rapid reduction to Pt(0) in situ. Acetic acid prevents nitrogen poisoning. Highly reproducible.
10 wt% Pd/C Methanol + 1.2 eq HCl60 °C / 70 psi72 - 80%Alternative. Requires stronger acid (HCl) to overcome Pd's higher susceptibility to amine poisoning. Prone to minor hydrogenolysis byproducts.
5 wt% Ru/C Water + 1.2 eq H₂SO₄80 °C / 100 psi65 - 75%Green but Harsh. Ru requires significantly higher pressure and temperature to activate the aromatic ring.

References

  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. PMC.
  • Catalytic Effects of Chemisorbed Sulfur on Pyridine and Cyclohexene Hydrogenation on Pd and Pt Clusters. ACS Publications.
  • EVALUATION OF THE HYDROGENATION CATALYSTS PERFORMANCE BY ANALYSIS OF THE PROBE REACTION PRODUCTS DISTRIBUTION. Chemistry of Heterocyclic Compounds.
  • Nickel–Catalyzed Arylation of Heteroaryl-containing Diarylmethanes. The Royal Society of Chemistry.

Sources

Advanced Application Note: Buchwald-Hartwig Cross-Coupling of 4-(Piperidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 4-(Piperidin-2-ylmethyl)morpholine (CAS: 81310-58-9)[1]

Introduction & Strategic Utility in Drug Design

The incorporation of dual-heterocyclic aliphatic motifs is a highly effective strategy in modern medicinal chemistry to modulate aqueous solubility, metabolic stability, and target-binding affinity. 4-(Piperidin-2-ylmethyl)morpholine is a highly versatile building block featuring two distinct nitrogen centers: a nucleophilic secondary amine within the piperidine ring, and a non-nucleophilic tertiary amine within the morpholine ring.

In drug development—particularly in the synthesis of kinase inhibitors, GPCR ligands, and Cereblon (CRBN) binders for PROTACs—attaching this moiety to an aryl or heteroaryl core is typically achieved via Palladium-catalyzed Buchwald-Hartwig amination[2]. However, the presence of the tertiary morpholine nitrogen and the steric bulk adjacent to the secondary amine present unique mechanistic challenges that require precise catalytic tuning.

Mechanistic Insights & Causality in Reaction Design

When coupling secondary cyclic amines like piperidines, the catalytic cycle is frequently compromised by two competing side reactions:

  • β -Hydride Elimination: Following amine coordination and deprotonation, the resulting palladium-amido complex can undergo β -hydride elimination rather than the desired reductive elimination, yielding an oxidized enamine byproduct and a reduced aryl species[3].

  • Catalyst Poisoning via Tertiary Amine Coordination: The tertiary amine of the morpholine moiety can act as a competitive, off-cycle ligand. If the primary phosphine ligand is not sufficiently bulky or strongly coordinating, the morpholine nitrogen can bind to the Pd(II) center, stalling the catalytic cycle.

The Solution: To overcome these barriers, the use of bulky, electron-rich dialkylbiarylphosphine ligands (such as RuPhos or BrettPhos ) is strictly required[4]. The steric bulk of RuPhos forces the palladium-amido intermediate into a conformation that dramatically accelerates reductive elimination, outcompeting β -hydride elimination. Furthermore, utilizing third-generation (G3) or fourth-generation (G4) palladacycle precatalysts ensures a rapid generation of the active Pd(0)L species with a strict 1:1 metal-to-ligand ratio, preventing the tertiary amine from occupying vacant coordination sites.

CatalyticCycle A Pd(0)L Active Catalyst (e.g., Pd-RuPhos) B Oxidative Addition [Ar-Pd(II)(X)L] A->B + Ar-X C Amine Coordination 4-(Piperidin-2-ylmethyl)morpholine B->C D Deprotonation [Ar-Pd(II)(NR2)L] C->D + Base (e.g., NaOtBu) OffCycle Off-Cycle State (Morpholine Coordination) C->OffCycle Weak Ligands E Reductive Elimination C-N Bond Formation D->E Steric acceleration by Ligand E->A - Product

Catalytic cycle of Buchwald-Hartwig amination highlighting the steric acceleration step.

Reaction Optimization Data

The choice of base and precatalyst dictates the success of the coupling, especially when base-sensitive functional groups (like esters or glutarimides) are present on the aryl halide[2]. The following table summarizes the quantitative optimization parameters for coupling 4-(Piperidin-2-ylmethyl)morpholine with a standard aryl bromide.

Precatalyst / LigandBaseSolventTemp (°C)Conversion / YieldMechanistic Rationale
Pd2(dba)3 / BINAPCs2CO3Toluene100< 20%Ligand not bulky enough; high β -hydride elimination.
RuPhos Pd G3NaOtBu1,4-Dioxane85> 90%Optimal for robust substrates; rapid reductive elimination.
RuPhos Pd G3LHMDSTHF6585%LHMDS acts as a pseudo-protecting group for sensitive amides[2].
XantPhos Pd G3DBUDMF11075%Homogeneous base system; good for continuous flow setups[5].

Validated Experimental Protocol

This self-validating protocol is designed for the coupling of 4-(Piperidin-2-ylmethyl)morpholine with a functionalized aryl bromide on a 1.0 mmol scale.

Reagents & Materials
  • Aryl Bromide: 1.0 mmol (1.0 equiv)

  • 4-(Piperidin-2-ylmethyl)morpholine: 1.2 mmol (1.2 equiv)

  • RuPhos Pd G3 Precatalyst: 0.02 mmol (2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) 1.4 mmol (1.4 equiv). (Note: Substitute with LHMDS if the aryl halide contains base-sensitive moieties like glutarimides).

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL), thoroughly degassed.

Step-by-Step Methodology
  • Inert Atmosphere Preparation:

    • In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial with the Aryl Bromide (1.0 mmol), RuPhos Pd G3 (2 mol%), and NaOtBu (1.4 mmol).

    • Causality Check: NaOtBu is highly hygroscopic. Moisture will rapidly quench the active Pd catalyst and hydrolyze the starting materials.

  • Solvent and Amine Addition:

    • Add 5.0 mL of anhydrous, degassed 1,4-Dioxane to the vial.

    • Add 4-(Piperidin-2-ylmethyl)morpholine (1.2 mmol) via a micro-syringe.

    • Seal the vial with a PTFE-lined septum cap.

  • Thermal Activation:

    • Transfer the vial to a pre-heated aluminum block set to 85 °C. Stir vigorously (800 rpm) for 4 to 12 hours.

    • Validation: The reaction mixture typically transitions from a pale yellow to a deep red/brown as the active Pd(0) species is generated and turns over.

  • Reaction Quench and Workup:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts and palladium black.

    • Wash the organic filtrate with saturated aqueous NaHCO3 (10 mL) and brine (10 mL).

    • Causality Check: The dual-amine product is highly basic and polar. Avoid highly acidic aqueous washes, which will protonate both the piperidine and morpholine nitrogens, pulling your product into the aqueous layer.

  • Purification:

    • Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, gradient of 0-10% Methanol in Dichloromethane with 1% NH4OH additive). The NH4OH prevents severe tailing of the diamine product on the silica column.

ExperimentalWorkflow Step1 1. Glovebox Prep Weigh Pd G3 & Base Step2 2. Reagent Addition Amine & Degassed Solvent Step1->Step2 Step3 3. Thermal Heating 85°C, 4-12 Hours Step2->Step3 Step4 4. Filtration & Workup Celite Pad / Basic Wash Step3->Step4 Step5 5. Chromatography DCM/MeOH/NH4OH Step4->Step5

Step-by-step experimental workflow for the Buchwald-Hartwig amination and purification.

Troubleshooting & Process Optimization

  • Issue: High levels of unreacted Aryl Halide alongside Dehalogenation.

    • Cause: The oxidative addition occurs, but the amine fails to coordinate effectively, leading to hydrodehalogenation (often sourced from solvent or adventitious moisture).

    • Solution: Ensure the 4-(Piperidin-2-ylmethyl)morpholine is freshly distilled or rigorously dried. Impurities in the amine can poison the catalyst[4].

  • Issue: Product is lost during extraction.

    • Cause: The dual-basic nature of the morpholine/piperidine product makes it highly water-soluble at neutral or low pH.

    • Solution: Adjust the aqueous phase to pH > 10 using 1M NaOH before extraction, and extract with a more polar organic solvent mixture (e.g., 9:1 DCM:Isopropanol) if Ethyl Acetate is insufficient.

References

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders ACS Medicinal Chemistry Letters[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews[Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow ACS Organic Process Research & Development[Link]

Sources

Application Notes and Protocols: 4-(Piperidin-2-ylmethyl)morpholine in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for sp³-rich, bifunctional building blocks has surged as medicinal chemists seek to improve the physicochemical properties and target specificity of drug candidates. 4-(Piperidin-2-ylmethyl)morpholine (CAS: 81310-58-9) is a highly versatile diamine scaffold that elegantly combines two privileged heterocycles: a nucleophilic piperidine and a solubilizing morpholine. This application note provides an authoritative guide on the rationale, orthogonal reactivity, and synthetic methodologies for incorporating this scaffold into complex molecular architectures, particularly in the development of kinase inhibitors, GPCR ligands, and Targeted Protein Degradation (PROTAC) linkers.

Physicochemical Profiling & Rationale (E-E-A-T)

The strategic value of 4-(Piperidin-2-ylmethyl)morpholine lies in its unique structural and electronic properties, which solve several common liabilities in drug discovery:

  • Orthogonal Reactivity: The molecule features a secondary amine (piperidine) and a tertiary amine (morpholine). The secondary amine is highly nucleophilic and serves as the primary vector for functionalization (e.g., C-N cross-coupling, amidation). The tertiary morpholine nitrogen is sterically hindered and non-nucleophilic, allowing for regioselective reactions at the piperidine core without the need for protecting groups.

  • Metabolic Stability & Solubility: Morpholine is a premier bioisostere used to improve drug solubility, optimize basicity, and enhance metabolic stability. Its incorporation often reduces sensitivity to cytochrome P450 oxidative degradation, thereby increasing the compound's half-life [1].

  • 3D Spatial Geometry: The piperidine ring provides a three-dimensional sp³-rich scaffold. This structural motif is highly privileged in medicinal chemistry because it allows for the engineering of precise protein-ligand interactions that are not accessible to flat aromatic rings, enhancing both druggability and membrane permeability [2].

Key Synthetic Applications in Drug Discovery

Application 1: Kinase Inhibitor Design

In kinase inhibitor design, flat heteroaromatic rings (e.g., pyrimidines, quinolines) are typically used to bind the ATP hinge region. However, these flat cores often suffer from poor aqueous solubility. By attaching 4-(Piperidin-2-ylmethyl)morpholine via a Buchwald-Hartwig cross-coupling, the piperidine acts as a rigid spatial vector, while the morpholine is directed outward into the solvent-exposed channel. This dramatically improves the aqueous solubility of the inhibitor while maintaining potent target engagement.

Application 2: GPCR Ligands and CNS Therapeutics

The basicity of the piperidine-morpholine system makes it an excellent candidate for targeting G-protein coupled receptors (GPCRs), which frequently feature aspartate or glutamate residues in their binding pockets that form critical salt bridges with basic amines.

Workflow Core 4-(Piperidin-2-ylmethyl)morpholine (Bifunctional Scaffold) Amidation N-Acylation (Amidation) Target: GPCR Ligands Core->Amidation Carboxylic Acid, HATU, DIPEA Buchwald Buchwald-Hartwig C-N Coupling Target: Kinase Inhibitors Core->Buchwald Aryl Halide, Pd Cat., Base Alkylation Reductive Amination Target: PROTAC Linkers Core->Alkylation Aldehyde, NaBH(OAc)3

Fig 1: Orthogonal synthetic workflow for 4-(Piperidin-2-ylmethyl)morpholine functionalization.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds between the piperidine nitrogen and aryl/heteroaryl halides [4].

Causality & Reagent Rationale:

  • Catalyst & Ligand: We utilize Pd₂(dba)₃ paired with RuPhos. RuPhos is a bulky, electron-rich biarylphosphine ligand that facilitates the oxidative addition of unactivated aryl halides and accelerates the rate-limiting reductive elimination step, which is crucial for preventing base-dependent decomposition of sensitive substrates [3, 4].

  • Base: Sodium tert-butoxide (NaOtBu) is a strong alkoxide base required to deprotonate the secondary amine after it coordinates to the Pd(II) complex.

Step-by-Step Procedure:

  • Preparation: Oven-dry a Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar. Purge the vessel with argon for 5 minutes.

  • Reagent Loading: Add the aryl halide (1.0 equiv, 1.0 mmol), 4-(Piperidin-2-ylmethyl)morpholine (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), RuPhos (0.04 equiv, 4 mol%), and NaOtBu (1.5 equiv, 1.5 mmol) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe.

  • Reaction Execution: Seal the vial and heat the mixture to 90 °C in a pre-heated oil bath for 12–16 hours. Monitor the reaction progress via LC-MS or TLC.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (DCM:MeOH gradient) to yield the N-arylated product.

Protocol B: N-Acylation via HATU Coupling

Amidation of the piperidine nitrogen is a highly efficient way to generate diverse library members.

Causality & Reagent Rationale: HATU is selected over traditional EDC/HOBt because it forms a highly reactive 7-aza-OBt ester intermediate, which rapidly undergoes nucleophilic attack even by sterically hindered secondary amines. DIPEA is utilized as a non-nucleophilic base to neutralize any acid present and drive the formation of the active ester without competing for the electrophile.

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 equiv, 3.0 mmol) and HATU (1.2 equiv, 1.2 mmol). Stir at room temperature for 15 minutes to allow active ester formation.

  • Coupling: Add 4-(Piperidin-2-ylmethyl)morpholine (1.1 equiv, 1.1 mmol) dropwise to the activated mixture.

  • Reaction Execution: Stir the reaction at room temperature for 2–4 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent and purify via silica gel chromatography.

Quantitative Data Presentation

The following table summarizes the optimization of the Buchwald-Hartwig cross-coupling between 4-(Piperidin-2-ylmethyl)morpholine and 4-bromoquinoline, highlighting the critical nature of ligand and base selection.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2 mol%)BINAP (4 mol%)Cs₂CO₃Toluene9034%
2Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)Cs₂CO₃1,4-Dioxane9068%
3Pd₂(dba)₃ (2 mol%)RuPhos (4 mol%)Cs₂CO₃Toluene9075%
4Pd₂(dba)₃ (2 mol%)RuPhos (4 mol%)NaOtBuToluene9092%
5Pd(OAc)₂ (5 mol%)SPhos (10 mol%)K₃PO₄1,4-Dioxane10055%

Note: Yields determined by isolated product mass after chromatography. Entry 4 demonstrates the optimal conditions utilizing an alkoxide base and a bulky biarylphosphine ligand.

Pharmacophore Visualization

Pharmacophore Hinge Hinge Binder Heteroaryl Core Spacer Vector/Spacer Piperidine Ring Hinge->Spacer C-N Bond Solubilizer Solvent-Exposed Motif Morpholine Ring Spacer->Solubilizer Methylene Linker

Fig 2: Pharmacophore mapping of 4-(Piperidin-2-ylmethyl)morpholine in kinase inhibitor design.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. URL:[Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development. URL:[Link]

Preparation of substituted 4-(Piperidin-2-ylmethyl)morpholine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the preparation of substituted 4-(Piperidin-2-ylmethyl)morpholine derivatives, designed for medicinal chemists and drug development professionals.

Executive Summary & Medicinal Chemistry Rationale

Substituted 4-(piperidin-2-ylmethyl)morpholine derivatives represent a highly versatile, stereochemically rich scaffold in modern drug discovery. By bridging a basic piperidine ring with a morpholine moiety, this structural motif allows medicinal chemists to fine-tune physicochemical properties such as lipophilicity (logP), basicity (pKa), and aqueous solubility. This scaffold is frequently deployed in the design of CNS-penetrant therapeutics, including Nuak1 inhibitors[1], mefloquine-derived antimalarials[2], and targeted receptor antagonists[3].

Preserving the stereochemical integrity at the C2 position of the piperidine ring is paramount during synthesis, as specific enantiomers (e.g., the (R)-enantiomer) often exhibit vastly superior target engagement and selectivity profiles compared to their antipodes[1],[3].

Strategic Retrosynthetic Analysis

The construction of the C–N bond between the piperidine C2-methyl carbon and the morpholine nitrogen typically relies on two primary synthetic pathways. Both routes necessitate the use of an N-protected piperidine precursor (typically N-Boc) to prevent self-condensation and polymerization.

  • Route A: Reductive Amination (Preferred) Direct coupling of N-Boc-piperidine-2-carboxaldehyde with morpholine. This route is favored due to its operational simplicity, high atom economy, and mild conditions that prevent epimerization at the C2 stereocenter[4].

  • Route B: Amide Coupling & Reduction (Alternative) Condensation of N-Boc-piperidine-2-carboxylic acid (pipecolic acid) with morpholine, followed by the reduction of the resulting amide. While robust, the harsh reducing conditions (e.g., LiAlH4 or BH3·THF) required to convert the amide to an amine can limit late-stage functional group tolerance.

Synthesis Workflow Visualization

SynthesisWorkflow SM1 N-Boc-piperidine-2-carboxylic acid Amide Amide Intermediate SM1->Amide EDC, HOBt + Morpholine SM2 N-Boc-piperidine-2-carboxaldehyde Imine Iminium Intermediate SM2->Imine + Morpholine AcOH (cat.) Morpholine Morpholine Morpholine->Amide Morpholine->Imine ProtectedTarget N-Boc-4-(Piperidin-2-ylmethyl)morpholine Amide->ProtectedTarget LiAlH4 Reduction Imine->ProtectedTarget NaBH(OAc)3 FinalTarget 4-(Piperidin-2-ylmethyl)morpholine ProtectedTarget->FinalTarget TFA / DCM Deprotection

Retrosynthetic workflow for the preparation of 4-(Piperidin-2-ylmethyl)morpholine derivatives.

Quantitative Data & Route Optimization

To guide route selection, the following tables summarize the comparative efficiencies of the synthetic strategies and the optimization parameters for the critical reductive amination step.

Table 1: Comparative Analysis of Synthetic Routes

Synthetic RouteKey ReagentsTypical YieldStereochemical IntegrityPrimary Drawback
Reductive Amination NaBH(OAc)3, AcOH, DCE75–90%High (Minimal racemization)Requires stable aldehyde precursor.
Amide Reduction EDC/HOBt, LiAlH460–80%Moderate (Risk of epimerization)Harsh reduction conditions.
Nucleophilic Substitution MsCl/Et3N, K2CO350–70%HighProne to elimination byproducts.

Table 2: Reductive Amination Optimization Parameters

Reducing AgentSolvent SystemTempTimeMechanistic Outcome & Viability
NaBH4 MeOH0 °C2 hPoor. Direct reduction of aldehyde to alcohol outcompetes imine formation.
NaBH3CN MeOH / AcOHRT4 hGood yield. High toxicity risk (HCN gas generation during aqueous workup).
NaBH(OAc)3 DCE or DCMRT1–2 hOptimal. Highly selective for iminium ion over the starting aldehyde.

Detailed Experimental Methodologies

The following protocols are designed as self-validating systems . In-Process Controls (IPCs) are embedded to ensure the chemist can verify the success of each mechanistic transition before proceeding.

Protocol A: Reductive Amination (C-N Bond Formation)

Causality Insight: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is selected over NaBH4 because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This renders STAB too mild to reduce the starting aldehyde but sufficiently reactive to reduce the highly electrophilic iminium ion intermediate[4].

Step 1: Iminium Formation & Reduction

  • To a flame-dried round-bottom flask under an inert N2 atmosphere, dissolve enantiopure (R)- or (S)-N-Boc-piperidine-2-carboxaldehyde (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add morpholine (1.2 eq, 12 mmol) dropwise at room temperature, followed immediately by glacial acetic acid (0.1 eq, 1 mmol).

    • Causality Insight: Acetic acid acts as a Brønsted acid catalyst. It protonates the hemiaminal hydroxyl group, facilitating its departure as water and driving the equilibrium toward the reactive iminium ion.

  • Stir the mixture for 30 minutes at room temperature.

    • Self-Validation (IPC 1): Extract a 10 µL aliquot, quench in saturated NaHCO3, and extract with EtOAc. TLC (Hexanes/EtOAc 7:3, KMnO4 stain) must show the complete disappearance of the aldehyde spot (Rf ~0.6) and the appearance of a baseline spot (the iminium/hemiaminal).

  • Once iminium formation is confirmed, add NaBH(OAc)3 (1.5 eq, 15 mmol) in three distinct portions over 15 minutes to control the mild exotherm. Stir for an additional 2 hours.

    • Self-Validation (IPC 2): LC-MS analysis of a quenched aliquot should reveal a dominant mass peak corresponding to [M+H]+ of the N-Boc protected product.

Step 2: Workup & Isolation

  • Quench the reaction carefully with saturated aqueous NaHCO3 (15 mL) and stir vigorously until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, DCM/MeOH gradient 100:0 to 95:5) to afford the pure N-Boc-4-(piperidin-2-ylmethyl)morpholine.

Mechanism Aldehyde Aldehyde (C=O) Hemiaminal Hemiaminal [-OH, -NR2] Aldehyde->Hemiaminal Nucleophilic Addition Amine Morpholine (2° Amine) Amine->Hemiaminal Iminium Iminium Ion [C=N+] Hemiaminal->Iminium Dehydration (-H2O) Product Tertiary Amine Product Iminium->Product Hydride Transfer [NaBH(OAc)3]

Mechanistic pathway of the reductive amination step forming the tertiary amine linkage.

Protocol B: N-Boc Deprotection & Free-Basing

To utilize the piperidine nitrogen for downstream derivatization (e.g., coupling with pyrimidine or imidazo[1,2-a]pyridine cores[2],[3]), the Boc group must be cleanly removed.

  • Dissolve N-Boc-4-(piperidin-2-ylmethyl)morpholine (1.0 eq) in anhydrous DCM (0.1 M).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise to achieve a 1:4 (v/v) TFA:DCM ratio.

    • Self-Validation (IPC 3): Monitor gas evolution (CO2). The reaction is complete when bubbling ceases and LC-MS shows a complete mass shift corresponding to[M+H]+ - 100 Da (loss of the Boc group).

  • Concentrate the mixture in vacuo to remove excess TFA.

  • Critical Free-Basing Step: The resulting TFA salt is highly water-soluble. To isolate the free base, dissolve the residue in a minimal amount of water, basify to pH > 12 using 2M NaOH, and extract exhaustively with a highly polar organic solvent mixture (e.g., CHCl3/Isopropanol 4:1) to ensure the dual-basic compound partitions into the organic phase.

References[2] Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. doi.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYVcYtHswcOvypTpx_k7c2Ao7dwgTtFa-VPGOaSQFdOu1Kr0Ux2cgzvEFisGwbcS793CjBakfUW1b1Y69I6fzgotKZF5DZWDd54_p4NzntR8Yg683_sFzvMnklRxDTva1JsWesan9ilMFV1EQ=[4] Full article: N, N –Disubstituted piperazines and homopiperazines: Synthesis and affinities at α4β2* and α7* neuronal nicotinic acetylcholine receptors. Taylor & Francis. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb16tGE5i3I9-RnM0M8SHuexMz3ixxrwFsb9txmeyImBZnjaiIqBpp15ef13sVY54oUQOagXDEbOVIkKztp1_nnnyzximCxSjMN0so-vuY_0EEAAmuBIyUMpXUSSBs7hFAUHh_CSsRjsZl0wNffOAbdycjV9CKna9P[1] Discovery of UCB9386: A Potent, Selective, and Brain-Penetrant Nuak1 Inhibitor Suitable for In Vivo Pharmacological Studies. ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ4dE4siy4UxzYB-E9epNKQKszjwBJq4hU7ehcglHz6aBOy_hcbCOIY3PkHO2wOR0icOnn-3T1aKH4WvNAQ2s0-QcsZWSUNUCMgjZHdx8CQq7_fIUpzNLLNeuV83RUqS82S-jK5JCLS0kYPwFIHk8w[3] Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists. PMC (nih.gov). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN_Qe3R2M4E-vbe3sydVybSbHP3VLigOTwrVZww-XzJOg4X5tUyUUEVBYq_sd3WG6wR2_jAEhHr7lfgXnjxTKmHF-ugY3UdmLOqkOe4gQH37fGe5rmmpnZAe82J2SeKlLby0CdKFGwgPbg2Q==

Sources

Application Note: Functionalization of 4-(Piperidin-2-ylmethyl)morpholine for Library Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the chemical functionalization of the 4-(Piperidin-2-ylmethyl)morpholine scaffold, a valuable building block in medicinal chemistry and drug discovery. The presence of a reactive secondary amine on the piperidine ring offers a prime handle for introducing molecular diversity. This document details robust protocols for N-acylation and N-alkylation (via reductive amination), optimized for parallel library synthesis. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and discuss strategies for high-throughput purification. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this versatile scaffold for creating focused compound libraries.

Introduction: The Value of the Piperidine-Morpholine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1][2] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets. When combined with a morpholine moiety, as in 4-(Piperidin-2-ylmethyl)morpholine, the resulting scaffold offers an attractive combination of properties:

  • Multiple Attachment Points: The secondary amine of the piperidine serves as a primary point for diversification.

  • Physicochemical Properties: The morpholine group often enhances aqueous solubility and can act as a hydrogen bond acceptor, improving pharmacokinetic profiles.

  • Synthetic Tractability: The distinct reactivity of the piperidine nitrogen allows for selective and high-yielding chemical modifications.

This application note will focus on the most direct and reliable methods for functionalizing this scaffold to generate diverse libraries of novel chemical entities.

Strategic Analysis of the Scaffold

The key to successful library synthesis is the strategic and selective modification of the core structure. The 4-(Piperidin-2-ylmethyl)morpholine scaffold presents one primary, highly reactive site for functionalization.

main N_piperidine Primary Site for Functionalization (Secondary Amine) main->N_piperidine morpholine Modulates Physicochemical Properties main->morpholine

Caption: Key reactive site on the 4-(Piperidin-2-ylmethyl)morpholine scaffold.

Our focus will be on leveraging the nucleophilicity of the piperidine nitrogen through two common and robust reaction classes: N-acylation to form amides and N-alkylation via reductive amination.

Core Functionalization Protocols

The following protocols are designed for efficiency and scalability, making them suitable for parallel synthesis formats.

Protocol 1: N-Acylation for Amide Library Synthesis

N-acylation is a highly reliable method for creating a diverse set of amides. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on an activated carboxylic acid derivative, such as an acyl chloride or an acid activated in situ by a coupling agent.[3][]

Reaction Scheme: N-Acylation Reaction Scheme

Detailed Protocol: Parallel Synthesis of an Amide Library

This protocol describes the reaction of the core scaffold with a library of carboxylic acids using HATU as the coupling agent.

  • Materials:

    • 4-(Piperidin-2-ylmethyl)morpholine

    • Library of diverse carboxylic acids (R-COOH)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • 96-well reaction block

  • Procedure:

    • Stock Solution Preparation:

      • Prepare a 0.2 M solution of 4-(Piperidin-2-ylmethyl)morpholine in anhydrous DMF.

      • Prepare a 0.22 M solution of each carboxylic acid from your library in anhydrous DMF in separate wells of a 96-well plate.

      • Prepare a 0.25 M solution of HATU in anhydrous DMF.[5]

      • Prepare a 0.5 M solution of DIPEA in anhydrous DMF.

    • Reaction Setup (per well):

      • To each well of a clean 96-well reaction block, add 250 µL of the carboxylic acid solution (0.055 mmol, 1.1 eq).

      • Add 250 µL of the 4-(Piperidin-2-ylmethyl)morpholine stock solution (0.050 mmol, 1.0 eq).

      • Add 220 µL of the HATU stock solution (0.055 mmol, 1.1 eq).

      • Add 200 µL of the DIPEA stock solution (0.10 mmol, 2.0 eq).

    • Reaction and Monitoring:

      • Seal the reaction block securely.

      • Shake the block at room temperature for 4-16 hours.

      • Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.

  • Work-up and Purification:

    • Upon completion, the solvent can be removed in vacuo using a centrifugal evaporator.

    • The crude products can then be purified using high-throughput methods such as preparative HPLC or solid-phase extraction.[6][7][8]

Rationale for Reagent Choice:

  • HATU: A highly efficient coupling reagent that minimizes side reactions and is particularly effective for forming amides from secondary amines.[]

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt and the carboxylic acid, facilitating the reaction.[1]

  • DMF: An excellent polar aprotic solvent that dissolves a wide range of reactants.

ReagentEquivalentsPurpose
4-(Piperidin-2-ylmethyl)morpholine1.0Core Scaffold
Carboxylic Acid (R-COOH)1.1Diversification Element
HATU1.1Coupling Agent
DIPEA2.0Non-nucleophilic Base
Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide variety of alkyl groups.[9][10] The reaction involves the in-situ formation of an iminium ion between the secondary amine and an aldehyde or ketone, which is then immediately reduced by a mild hydride reagent.[11][12]

Reaction Scheme: Reductive Amination Reaction Scheme

Detailed Protocol: Parallel Synthesis of a Tertiary Amine Library

This protocol details the reaction of the core scaffold with a library of aldehydes.

  • Materials:

    • 4-(Piperidin-2-ylmethyl)morpholine

    • Library of diverse aldehydes (R-CHO)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic Acid (optional, catalytic)

    • 96-well reaction block

  • Procedure:

    • Reaction Setup (per well):

      • To each well of a 96-well reaction block, add a solution of the aldehyde (0.06 mmol, 1.2 eq) in 500 µL of DCE.

      • Add a solution of 4-(Piperidin-2-ylmethyl)morpholine (0.05 mmol, 1.0 eq) in 250 µL of DCE.

      • (Optional) Add 1-2 µL of glacial acetic acid to catalyze iminium ion formation.

      • Allow the mixture to stir for 20-30 minutes.

    • Reduction:

      • Add solid sodium triacetoxyborohydride (16 mg, 0.075 mmol, 1.5 eq) to each well.

      • Seal the reaction block and shake at room temperature for 6-24 hours.

    • Work-up and Purification:

      • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to each well.[13]

      • Extract the aqueous layer with dichloromethane or ethyl acetate.

      • The combined organic layers can be passed through a phase separator and concentrated.

      • Purification can be achieved via high-throughput preparative HPLC.[8]

Rationale for Reagent Choice:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for reductive aminations.[11][14] It is less basic than other borohydrides, reducing the likelihood of side reactions.

  • DCE/THF: Common solvents for this transformation that are compatible with the reagents.[11]

Library Synthesis and Purification Workflow

A successful library synthesis campaign relies on a streamlined and efficient workflow from reaction setup to final compound analysis.

G cluster_0 Synthesis Stage cluster_1 Workup & Purification Stage cluster_2 Analysis & Archiving plate 96-Well Reaction Plate reagents Dispense Scaffold, R-Group Building Blocks, & Reagents plate->reagents react Seal & React (Shake at RT) reagents->react quench Quench Reaction (e.g., NaHCO3) react->quench extract Liquid-Liquid Extraction or Solid-Phase Extraction quench->extract purify High-Throughput Preparative HPLC extract->purify analyze LC-MS & NMR for QC purify->analyze archive Plate & Archive Pure Compounds analyze->archive

Caption: General workflow for parallel library synthesis and purification.

High-throughput purification is often the bottleneck in library synthesis.[15] For amide and tertiary amine libraries, which are typically basic, a combination of solid-phase extraction (SPE) using silica or ion-exchange cartridges followed by preparative reverse-phase HPLC is a common and effective strategy.[6][7]

Advanced Functionalization Strategies (Outlook)

While N-functionalization is the most direct approach, other positions on the scaffold can be modified to access greater chemical space.

  • C-H Functionalization: Direct C-H functionalization of the piperidine ring, often requiring a directing group and transition metal catalysis, can introduce substituents at the C2, C3, or C4 positions.[16][17][18] These methods are synthetically more complex but offer novel vectors for diversification.

  • Suzuki-Miyaura Cross-Coupling: If a halogenated version of the piperidine scaffold is available, palladium-catalyzed Suzuki-Miyaura cross-coupling can be employed to introduce aryl or heteroaryl groups.[19][20][21][22][23] This is a powerful method for building complexity.

These advanced methods typically require more bespoke reaction development but can be invaluable for lead optimization campaigns where fine-tuning of structure-activity relationships is required.

Conclusion

The 4-(Piperidin-2-ylmethyl)morpholine scaffold is a versatile and synthetically accessible starting point for the construction of diverse chemical libraries. The robust and scalable protocols for N-acylation and reductive amination detailed in this application note provide a solid foundation for generating large numbers of analogues for screening in drug discovery programs. By employing a streamlined parallel synthesis workflow and high-throughput purification techniques, researchers can efficiently explore the chemical space around this privileged core structure.

References

  • Lindsley, C. W., & Wisnoski, D. D. (2019). Purifying Low-Volume Combinatorial Polymer Libraries with Gel Filtration Columns. ACS Macro Letters, 8(12), 1645-1650. Retrieved from [Link]

  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. Retrieved from [Link]

  • Moroz, Y. S., Bogolubsky, A. V., Konovets, A. I., & Tolmachev, A. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science, 16(8), 393-397. Retrieved from [Link]

  • Ignited Minds Journals. (n.d.). Evaluation and Purification Strategies to Molecule with Combinatorial Chemistry. Retrieved from [Link]

  • Satz, A. L., & Cai, J. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science, 18(7), 386-391. Retrieved from [Link]

  • Yan, B. (Ed.). (2004). Analysis and Purification Methods in Combinatorial Chemistry. John Wiley & Sons. Retrieved from [Link]

  • Zang, J., & Fitch, W. L. (2004). High-Throughput Purification of Combinatorial Libraries I: A High-Throughput Purification System Using an Accelerated Retention Window Approach. Journal of Combinatorial Chemistry, 6(1), 47-53. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • ChemHelp ASAP. (2020, March 21). Reductive amination & secondary amine synthesis [Video]. YouTube. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Pelliccia, S., & D'Alessandro, M. (2020). Amide bond formation strategies: latest advances on a dateless transformation. La Chimica & l'Industria, (4), 82-87. Retrieved from [Link]

  • Veerman, J. J. N., van den Heuvel, A., van der Marel, G. A., van Boom, J. H., & Rutjes, F. P. J. T. (2002). Solid-Phase Synthesis of Piperidines by N-Acyliminium Ion Chemistry. European Journal of Organic Chemistry, 2002(16), 2699-2706. Retrieved from [Link]

  • Smith, C. P., & Taylor, R. J. K. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11843-11850. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16479-16481. Retrieved from [Link]

  • Cherney, R. J., & Meyer, M. D. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Tetrahedron Letters, 55(3), 739-742. Retrieved from [Link]

  • Liu, Y., & Hu, W. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. Retrieved from [Link]

  • NBU-IR. (n.d.). Metal free C- H Functionalization: a unique tool for library synthesis of functionalized 4- pyrimidiones. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Liu, Y., & Hu, W. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chem-Station. (2013, October 21). Suzuki-Miyaura Cross Coupling. Retrieved from [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Saeed, A. (2016). One-Pot Access to a Privileged Library of Six Membered Nitrogenous Heterocycles Through Multi-Component Cascade Approach. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Aqueous Solubility of 4-(Piperidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and drug development professionals working with 4-(Piperidin-2-ylmethyl)morpholine . As a molecule featuring two distinct basic amine centers (a piperidine ring and a morpholine ring connected by a methylene bridge), its physicochemical behavior is highly dependent on pH, counterion selection, and molecular encapsulation.

This guide is designed to help you troubleshoot precipitation issues, select the right solubilization strategy, and execute self-validating protocols to ensure thermodynamic stability in your formulations.

Diagnostic Workflow

Before altering your formulation, it is critical to diagnose why precipitation is occurring. Use the workflow below to determine whether you should pursue pH adjustment, salt formation, or cyclodextrin complexation.

SolubilityWorkflow Start Evaluate Free Base Solubility (4-(Piperidin-2-ylmethyl)morpholine) CheckPH Is target formulation pH < 8.0? Start->CheckPH SaltScreen Perform Salt Screening (e.g., HCl, Mesylate, Citrate) CheckPH->SaltScreen Yes (Ionized State) Cyclo Use Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) CheckPH->Cyclo No (Free Base State) SaltScreen->Cyclo Inadequate Sol. Success Thermodynamic Solubility Achieved SaltScreen->Success High Sol. Cyclo->Success High Sol. Lipid Investigate Cosolvent/Lipid Systems Cyclo->Lipid Inadequate Sol.

Fig 1: Diagnostic workflow for 4-(Piperidin-2-ylmethyl)morpholine solubility optimization.

Module 1: pH Adjustment & Salt Formation

The first line of defense for solubilizing basic amines is manipulating their ionization state.

Frequently Asked Questions

Q: Why does the solubility of 4-(Piperidin-2-ylmethyl)morpholine drop drastically above pH 8.0? A: The molecule contains two basic amine centers: a piperidine ring (pKa ~10.5) and a morpholine ring (pKa ~8.3). The aqueous solubility of basic amines is fundamentally governed by their ionization state 1. Below pH 8.0, the molecule is predominantly protonated, allowing for favorable ion-dipole interactions with water. Above pH 8.0, the morpholine nitrogen deprotonates. As the pH approaches the pKa of the piperidine ring, the molecule shifts entirely to its highly lipophilic free-base form, leading to rapid precipitation 2.

Troubleshooting Guide: Failed Salt Crystallization

Issue: You attempted to form a hydrochloride (HCl) salt to improve solubility, but the resulting product is a sticky, hygroscopic oil rather than a crystalline solid. Root Cause: The high aqueous solubility of the di-hydrochloride salt form can cause it to absorb ambient moisture rapidly (deliquescence), preventing crystallization. Solution: Shift to a larger, less hydrophilic counterion to lower the crystal lattice energy and reduce hygroscopicity. Try forming a mesylate (methanesulfonic acid) or citrate salt.

Methodology: Self-Validating High-Throughput Salt Screening

This protocol ensures that the salt formed is not only soluble but thermodynamically stable in the solid state.

  • Free Base Stock Preparation: Dissolve 500 mg of 4-(Piperidin-2-ylmethyl)morpholine free base in 10 mL of a volatile, moderately polar solvent (e.g., Acetone or Tetrahydrofuran) to create a 50 mg/mL stock.

  • Counterion Addition: Aliquot 1 mL of the stock into glass vials. Add stoichiometric amounts (1:1 and 1:2 molar ratios) of selected acids (e.g., 1M HCl in ether, methanesulfonic acid, citric acid).

  • Controlled Evaporation: Cover vials with pierced parafilm and allow the solvent to evaporate slowly at 25°C over 48 hours. Causality: Slow evaporation promotes the formation of a stable crystal lattice rather than an amorphous precipitate.

  • Solid-State Validation (Crucial Step):

    • Analyze the resulting solids via Differential Scanning Calorimetry (DSC) to confirm a single, sharp melting endotherm (indicating a pure crystalline phase).

    • Perform X-Ray Powder Diffraction (XRPD) to ensure the diffraction pattern differs from the free base, confirming successful salt formation.

Module 2: Cyclodextrin Complexation

If your target product profile requires formulation at physiological pH (7.4) where the free base is poorly soluble, or if you need to mask the bitter taste of the amines for oral delivery, cyclodextrin complexation is the optimal strategy.

CycloMechanism API Free API (Hydrophobic) Complex Inclusion Complex (Water Soluble) API->Complex + CD HP-β-CD (Hydrophilic Exterior) CD->Complex Van der Waals & H-bonding

Fig 2: Mechanism of HP-β-CD inclusion complexation for hydrophobic amine stabilization.

Frequently Asked Questions

Q: Why should I use Hydroxypropyl-β-cyclodextrin (HP-β-CD) instead of native β-cyclodextrin? A: Native β-cyclodextrin has a highly crystalline structure with strong intermolecular hydrogen bonding, limiting its intrinsic aqueous solubility to approximately 18.5 g/L [[3]](). By substituting hydroxyl groups with hydroxypropyl groups, the crystal lattice is disrupted, increasing the aqueous solubility of HP-β-CD to >500 g/L 3. Furthermore, HP-β-CD exhibits superior inclusion efficiency for lipophilic molecules and possesses a significantly safer renal toxicity profile, making it suitable for parenteral applications [[4]](), 5.

Troubleshooting Guide: Precipitation Upon Dilution

Issue: The API-Cyclodextrin complex is clear in the vial, but precipitates immediately when injected into an aqueous buffer or biological media. Root Cause: The binding constant ( K1:1​ ) of the inclusion complex is too low. Upon dilution, the equilibrium shifts, releasing the hydrophobic free base faster than it can be absorbed. Solution: Add a water-soluble polymer (e.g., 0.1% HPMC or PVP) to create a ternary complex. Polymers stabilize the supersaturated state by inhibiting the nucleation and crystal growth of the released API 3.

Methodology: Phase-Solubility Study (Higuchi-Connors Protocol)

This protocol validates the stoichiometry and binding affinity of your cyclodextrin complex.

  • Excipient Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0, 25, 50, 75, 100, 150, and 200 mM) in a pH 7.4 phosphate buffer.

  • API Saturation: Add an excess amount of 4-(Piperidin-2-ylmethyl)morpholine (e.g., 50 mg) to 2 mL of each CD solution in sealed glass ampoules.

  • Equilibration: Place the ampoules in a thermostatic shaker at 25°C and agitate at 150 RPM for 48 hours. Causality: 48 hours ensures thermodynamic equilibrium is reached between the solid API and the dissolved complex.

  • Validation & Quantification:

    • Filter the suspensions through a 0.45 µm PVDF syringe filter. (Discard the first 0.5 mL to account for membrane adsorption).

    • Analyze the filtrate using HPLC-UV.

    • Plot API concentration (y-axis) vs. HP-β-CD concentration (x-axis). A linear AL​ -type plot confirms a 1:1 stoichiometric complex, allowing you to calculate the stability constant ( K1:1​ ).

Quantitative Data Summary

Use the table below to compare the expected outcomes of the discussed solubilization strategies.

Solubilization StrategyPrimary MechanismExpected Solubility IncreaseOptimal pH RangeKey Disadvantage / Risk
Free Base (Control) Intrinsic aqueous solubilityBaseline (1x)> 9.0Highly lipophilic; poor bioavailability
pH Adjustment Protonation of piperidine/morpholine10x – 50x4.0 – 6.5May cause localized injection site irritation
Salt Formation (Mesylate) Alteration of crystal lattice energy50x – 100x3.0 – 7.0Potential hygroscopicity during storage
HP-β-CD Complexation Hydrophobic cavity inclusion20x – 80x6.5 – 8.0Increases overall formulation bulk/cost
Ternary Complex (+HPMC) Supersaturation stabilization80x – 120x6.5 – 8.0Increased formulation viscosity

References

  • The use of amines to minimise corrosion in the overhead system of a crude distillation unit. University of Surrey. Available at: [Link]

  • Endocyclic Trisubstituted Hydroxylamine Isosteres of Basic Amines for ADME Modulation and Reduction of hERG Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at:[Link]

  • A Review of Formulation Strategies for Cyclodextrin-Enhanced Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). PMC. Available at: [Link]

Sources

Technical Support Center: 4-(Piperidin-2-ylmethyl)morpholine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-(Piperidin-2-ylmethyl)morpholine (CAS: 81310-58-9). As a highly polar, basic aliphatic diamine containing both a secondary amine (piperidine) and a tertiary amine (morpholine), this compound presents unique chromatographic and isolation challenges.

This guide is engineered for researchers and drug development professionals, providing mechanistic troubleshooting, self-validating protocols, and optimized workflows to ensure high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: My compound streaks severely on standard silica gel, resulting in poor resolution and low recovery. How can I resolve this? Causality: Standard silica gel is packed with acidic silanol groups (Brønsted acids). Because 4-(Piperidin-2-ylmethyl)morpholine is a strong base, an irreversible acid-base interaction occurs between the silanols and the diamine, causing compound degradation, severe band-spreading (streaking), and yield loss[1]. Solution: You must neutralize the stationary phase. Employ the "2 pH rule"—adjust the mobile phase to two pH units above the amine's pKa to keep it in its lipophilic, free-base form[1]. Add a competing amine modifier (1–5% Triethylamine or Ammonium Hydroxide) to your eluent (e.g., DCM/MeOH). For optimal results, abandon standard silica entirely and use an amine-functionalized silica column (e.g., KP-NH) or basic alumina[1].

Q2: I am using Reverse-Phase (RP) HPLC to monitor the reaction, but the peak shape is broad and retention is almost non-existent. Why? Causality: At a neutral or acidic pH, the diamine is doubly protonated. This ionized form is highly hydrophilic and will not partition into the hydrophobic C18 stationary phase, causing it to elute in the void volume. Solution: Increase the mobile phase pH to alkaline conditions. By using high-pH buffers (e.g., 0.1% ammonium hydroxide in water/acetonitrile), the compound's hydrophobicity is restored, drastically improving retention time and peak sharpness[1].

Q3: How do I separate the final product from unreacted morpholine or piperidine precursors? Causality: Morpholine and piperidine are also basic amines; therefore, standard acid-base extraction will not separate them from your product—they will all co-extract into the organic phase. Solution: Exploit the massive differences in boiling points. Morpholine (bp 129 °C) and piperidine (bp 106 °C) are highly volatile compared to 4-(Piperidin-2-ylmethyl)morpholine, which has a boiling point of 275.1 °C at 760 mmHg[]. Perform a vacuum distillation (e.g., using a Kugelrohr apparatus) to strip off the low-boiling precursors before attempting chromatography.

Q4: How do I monitor the purification fractions since the compound lacks a UV chromophore? Causality: Aliphatic amines lack conjugated pi-systems and do not absorb UV light above 220 nm, rendering standard UV detectors (254 nm / 280 nm) blind to your product. Solution: For TLC, use a Ninhydrin stain (followed by heating); it reacts specifically with the secondary amine of the piperidine ring to form Ruhemann's purple. For LC monitoring, utilize an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (ESI+) targeting the [M+H]+ ion at m/z 185.3[3].

Part 2: Core Purification Workflows

Protocol A: Liquid-Liquid Acid-Base Extraction

This protocol isolates the target diamine from neutral and acidic reaction byproducts by toggling its solubility between aqueous and organic phases[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidification (Extraction): Extract the organic layer with 1M HCl (aq) until the aqueous phase reaches a pH < 6. This protonates both the morpholine (pKa ~8.3) and piperidine (pKa ~11.2) nitrogens, forcing the diamine into the aqueous layer.

  • Phase Separation: Separate the layers. Discard the organic phase, which now contains unreacted neutral/acidic impurities.

  • Basification: Cool the aqueous phase in an ice bath. Slowly add 2M NaOH (aq) until the pH is > 13. This deprotonates both nitrogens, regenerating the free-base diamine and rendering it insoluble in water[4].

  • Recovery: Extract the basic aqueous phase three times with fresh DCM.

  • Drying: Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free-base.

Self-Validation Checkpoint: Before discarding the final aqueous waste, spot it on a TLC plate alongside the organic extract. Stain with Ninhydrin. If a purple spot appears in the aqueous track, your pH was not high enough during basification (>13 is mandatory); add more NaOH and re-extract.

AcidBaseExtraction Start Crude Reaction Mixture Acidify Add 1M HCl (aq) Adjust pH < 6 Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgWaste Organic Phase (Impurities) PhaseSep1->OrgWaste Discard AqPhase1 Aqueous Phase (Diamine Salt) PhaseSep1->AqPhase1 Keep Basify Add 2M NaOH (aq) Adjust pH > 13 AqPhase1->Basify Extract Extract with DCM Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqWaste Aqueous Phase (Waste) PhaseSep2->AqWaste Discard OrgPhase2 Organic Phase (Free Base) PhaseSep2->OrgPhase2 Keep Pure Purified Product OrgPhase2->Pure Evaporate

Caption: Liquid-liquid acid-base extraction workflow for basic aliphatic diamines.

Protocol B: Normal-Phase Flash Chromatography (Amine-Functionalized)

For final polishing to remove structurally similar basic impurities.

Step-by-Step Methodology:

  • Column Selection: Equip your flash system with an amine-functionalized silica cartridge (e.g., Biotage KP-NH)[1].

  • Equilibration: Equilibrate the column with 100% Hexane.

  • Loading: Dry-load the crude free-base onto Celite to prevent column overloading and phase-collapse, or load neat in a minimal volume of DCM.

  • Elution: Run a gradient from 0% to 100% EtOAc. If the compound is highly retained, introduce 1-5% MeOH at the end of the gradient.

  • Fraction Collection: Collect fractions based on ELSD/MS triggers, or collect blindly and spot every 3rd fraction on TLC (Ninhydrin stain).

Self-Validation Checkpoint: Run a blank gradient before loading the sample. If baseline drift occurs on the ELSD, your solvents contain non-volatile residues that will contaminate your product. Use HPLC-grade solvents only.

ChromaDecision Start Select Chromatography IsAmine Amine-functionalized Silica? Start->IsAmine YesAmine Normal-Phase (Hexane/EtOAc) IsAmine->YesAmine Yes NoAmine Standard Silica Gel? IsAmine->NoAmine No UseModifier Add Competing Amine (1-5% Et3N/NH4OH) NoAmine->UseModifier Yes ReversePhase Reverse-Phase (C18) High pH Mobile Phase NoAmine->ReversePhase No (Use C18)

Caption: Decision tree for selecting the optimal chromatographic purification strategy.

Part 3: Quantitative Data & Strategy Matrices

Table 1: Physicochemical Properties Informing Purification

PropertyValueImplication for Purification
Molecular Weight 184.28 g/mol [3]Detectable via MS (ESI+) at m/z 185.3 [M+H]+.
Boiling Point 275.1 °C (at 760 mmHg)[]Non-volatile under standard conditions; permits vacuum distillation of lower-boiling precursors.
Density 0.997 g/cm³[]Will float on halogenated solvents (e.g., DCM) but sink in EtOAc/Hexane during liquid-liquid extraction.
UV Absorbance None > 220 nmRequires ELSD, CAD, MS, or chemical derivatization (Ninhydrin) for detection.

Table 2: Comparison of Purification Techniques

Purification MethodPrimary Target ImpuritiesYieldScalabilityNotes
Acid-Base Extraction Neutral & acidic byproductsHighExcellentMandatory first step. Does not separate starting amines.
Vacuum Distillation Volatile precursors (Morpholine/Piperidine)HighExcellentBest performed prior to chromatography to prevent co-elution.
Amine-Functionalized Silica Structurally similar basic impuritiesMediumModeratePrevents streaking; requires specialized columns.

Part 4: References

  • Biotage - How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from: [Link][1]

  • Master Organic Chemistry - Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from:[Link][4]

Sources

Optimizing reaction yields involving 4-(Piperidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to optimize reaction yields involving 4-(Piperidin-2-ylmethyl)morpholine (CAS: 81310-58-9) .

This diamine presents a fascinating but frustrating dual-challenge in synthetic methodology. First, the primary nucleophilic site is the secondary amine on the piperidine ring, which is highly sterically encumbered by the adjacent C2-methylene-morpholine substituent. Second, the molecule contains a tertiary amine (the morpholine ring). While less nucleophilic, it is highly basic and prone to competing reactions—such as quaternization during alkylation—or acting as a bidentate ligand that poisons transition metal catalysts.

This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind reaction failures and providing self-validating protocols to ensure your success.

Diagnostic Workflow

Workflow Start Low Yield: 4-(Piperidin-2-ylmethyl)morpholine RxnType Identify Reaction Class Start->RxnType BH Buchwald-Hartwig Amination RxnType->BH C-N Coupling Acyl N-Acylation / Amidation RxnType->Acyl Amide Bond Alkyl N-Alkylation RxnType->Alkyl C-C-N Bond BHIssue Issue: Catalyst Poisoning & Steric Hindrance BH->BHIssue AcylIssue Issue: Bulky Intermediate Steric Clash Acyl->AcylIssue AlkylIssue Issue: Morpholine Quaternization Alkyl->AlkylIssue BHSol Action: Use RuPhos/Pd G3 & Strong Base (NaOtBu) BHIssue->BHSol AcylSol Action: Use Acyl Chlorides + 1-Methylimidazole AcylIssue->AcylSol AlkylSol Action: Switch to Reductive Amination AlkylIssue->AlkylSol

Diagnostic decision tree for troubleshooting 4-(Piperidin-2-ylmethyl)morpholine reactions.

Troubleshooting Guides & FAQs

FAQ 1: Why is my Buchwald-Hartwig amination stalling at <20% conversion?

The Causality: The failure is likely occurring at the transmetalation or reductive elimination steps. The transmetalation process is highly sensitive to the steric bulk around the palladium metal center[1]. Furthermore, the morpholine nitrogen can coordinate with the palladium center alongside the piperidine nitrogen, forming a stable, off-cycle bis-amine Pd complex (catalyst poisoning). The Solution: You must force the catalytic cycle forward using steric bulk on the ligand itself. Switch from first-generation catalysts (like Pd(OAc)₂/BINAP) to a modern palladacycle precatalyst (e.g., Pd G3 or G4) combined with RuPhos . RuPhos is specifically optimized for secondary amines; its bulky, electron-rich biaryl structure accelerates reductive elimination and prevents off-cycle coordination[2]. Ensure you are using a strong, non-nucleophilic base like NaOtBu to facilitate efficient deprotonation[2].

FAQ 2: Standard amide coupling (EDC/HOBt) yields unreacted starting material. How can I drive N-acylation?

The Causality: Carbodiimide-based coupling agents (EDC, DCC) generate bulky O-acylisourea intermediates. When this massive intermediate attempts to react with the sterically hindered C2-substituted piperidine, the steric clash is too severe, leading to pathway failure and reagent hydrolysis. The Solution: Bypass the bulky intermediate entirely by using pre-activated acyl chlorides[3]. To overcome the inherent sluggishness of the hindered secondary amine, incorporate a highly active nucleophilic catalyst such as 1-Methylimidazole (1-MI) . 1-MI forms a highly reactive, less sterically demanding acyl-imidazolium intermediate that rapidly transfers the acyl group to the hindered amine, significantly outperforming standard bases like triethylamine[4].

FAQ 3: Direct N-alkylation with alkyl halides is producing a complex mixture. How do I improve chemoselectivity?

The Causality: Alkyl halides, particularly primary ones, struggle to discriminate between the sterically hindered secondary amine and the exposed tertiary amine of the morpholine ring. This lack of regiocontrol leads to over-alkylation, specifically the quaternization of the morpholine nitrogen. The Solution: Abandon direct alkylation and utilize reductive amination with the corresponding aldehyde. Reductive amination is highly selective; the reaction proceeds via an iminium ion intermediate, which forms preferentially at the secondary piperidine nitrogen[5]. The morpholine nitrogen cannot form an iminium species and remains unreactive. Use a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to selectively reduce the iminium ion[6].

Quantitative Data & Optimization Metrics

When optimizing the Buchwald-Hartwig amination of 4-(Piperidin-2-ylmethyl)morpholine, ligand selection is the single most critical variable. Below is a synthesized data table comparing catalyst systems based on established reactivity trends for sterically hindered secondary amines.

Catalyst SystemBaseTemp (°C)Expected YieldMechanistic Causality / Notes
Pd(OAc)₂ / BINAP Cs₂CO₃100< 20%Bidentate ligand fails to overcome steric bulk during reductive elimination. Catalyst poisoning observed.
Pd₂(dba)₃ / XPhos NaOtBu10040 - 50%Moderate steric accommodation; however, still prone to catalyst deactivation by morpholine coordination.
RuPhos Pd G3 / RuPhos NaOtBu8085 - 95% Optimal generation of active L-Pd(0). RuPhos perfectly accommodates secondary amines and forces reductive elimination.

Validated Experimental Protocols

Protocol A: Highly Selective Buchwald-Hartwig Cross-Coupling

This protocol utilizes a self-validating precatalyst system to ensure active Pd(0) generation.

  • Preparation: In an oven-dried vial equipped with a stir bar, add the aryl chloride (1.0 equiv), RuPhos Pd G3 precatalyst (2-5 mol%), RuPhos ligand (2-5 mol%), and NaOtBu (1.5 equiv).

  • Atmosphere Exchange: Seal the vial with a septum cap. Evacuate and backfill with ultra-pure Argon three times.

  • Substrate Addition: Dissolve 4-(Piperidin-2-ylmethyl)morpholine (1.2 equiv) in anhydrous 1,4-dioxane (0.2 M concentration) and add via syringe.

  • Execution: Place the vial in a preheated heating block at 80 °C. Stir vigorously (1000 rpm) for 12 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. Self-Validation: The disappearance of the aryl halide peak and the emergence of the product mass (M+H) indicates successful oxidative addition and reductive elimination. If dehalogenated starting material is observed without product formation, the base may have degraded the catalyst prior to amine coordination; ensure the amine is added before heating.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Reductive Amination

This protocol avoids morpholine quaternization by leveraging iminium selectivity.

  • Iminium Formation: In a round-bottom flask, dissolve 4-(Piperidin-2-ylmethyl)morpholine (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 equiv) to catalyze iminium formation. Stir at room temperature for 1 hour.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv). The bulky nature of this reducing agent prevents the reduction of unreacted aldehyde, reserving it for the iminium ion.

  • Execution: Stir at room temperature for 12–16 hours under a nitrogen atmosphere.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. Self-Validation: The absence of a mass corresponding to the quaternized morpholine byproduct (M+R)⁺ validates the chemoselectivity of the iminium reduction.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

References

  • ResearchGate. Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Available at: [Link]

  • EurekAlert. Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. Available at: [Link]

  • Chemical Research in Chinese Universities. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Available at: [Link]

  • MDPI. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Available at:[Link]

Sources

Ideal stability and long-term storage conditions for 4-(Piperidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(Piperidin-2-ylmethyl)morpholine (CAS: 81310-58-9). This guide is designed for research scientists and drug development professionals who utilize this compound as a critical building block in organic synthesis and medicinal chemistry. Due to the presence of both secondary (piperidine) and tertiary (morpholine) amine moieties, this compound requires strict environmental controls to maintain structural integrity and prevent yield-limiting degradation during long-term storage.

Physicochemical Profile & Storage Matrix

To establish a baseline for stability, it is critical to understand the physical properties and kinetic limitations of the compound. All quantitative storage metrics are summarized below.

Table 1: Physicochemical Properties
PropertyValueCausality / Impact on Handling
CAS Number 81310-58-9Unique identifier for inventory tracking[].
Molecular Formula C10H20N2OHigh nitrogen-to-carbon ratio increases susceptibility to oxidation.
Molecular Weight 184.28 g/mol Used for precise stoichiometric calculations in coupling assays.
Boiling Point 275.1°C at 760 mmHgHigh boiling point indicates low volatility at room temperature ()[].
Density 0.997 g/cm³Near-water density; relevant for liquid-liquid extraction phases[].
Table 2: Validated Storage Conditions
Storage DurationTemperatureAtmosphereContainer Type
Short-Term (1-2 Weeks) -4°C to 4°CTightly sealed, ambient air acceptable if dryStandard borosilicate vial (2)[2].
Long-Term (1-2 Years) -20°CInert Gas (Argon or N2 purged)Amber glass, Parafilm-sealed[2].

Troubleshooting Guide & FAQs

Q1: My stock of 4-(Piperidin-2-ylmethyl)morpholine has developed a slight yellow/brown tint over the last six months. Is it still viable for amide coupling? Analysis: A color shift from colorless/white to yellow or brown is a primary macroscopic indicator of oxidative degradation. Both the morpholine and piperidine rings are highly susceptible to OH-initiated auto-oxidation when exposed to atmospheric oxygen and light. This pathway leads to the formation of N-oxides and peroxy radicals (3)[3]. Resolution: Do not use the visibly degraded stock for sensitive catalytic reactions, as N-oxides can poison transition metal catalysts (e.g., Pd or Cu). Verify the extent of degradation via LC-MS. If the parent mass (m/z[M+H]+ ≈ 185.2) is less than 95% pure, discard the batch.

Q2: I am seeing inconsistent and progressively lower yields in my downstream assays despite using the same batch of compound. What is happening? Analysis: The secondary amine on the piperidine ring is a strong nucleophile. When the storage vial is repeatedly opened in ambient air, the amine reacts with atmospheric carbon dioxide (CO2) and moisture to form insoluble carbamate salts. This covert degradation reduces the effective concentration of the free amine available for your intended reaction, leading to stoichiometric imbalances. Resolution: Transition from bulk storage to single-use aliquots (see SOP below). Never open a cold vial in humid air.

Q3: Can I prepare a master stock solution in DMSO or Methanol and store it at -20°C for convenience? Analysis: This is highly discouraged for long-term storage. Solvents like DMSO are extremely hygroscopic. Even at -20°C, trace water introduced into the solution will accelerate hydrolysis and facilitate carbamate formation. Resolution: Store the compound in its neat (dry) form. Only prepare solutions immediately prior to your experiment.

Standard Operating Procedure (SOP): Self-Validating Preparation & Cryogenic Storage

To ensure absolute trustworthiness in your assays, utilize this self-validating protocol for aliquoting and storing 4-(Piperidin-2-ylmethyl)morpholine.

Step 1: Pre-Storage Quality Control (Self-Validation)

  • Action: Before aliquoting a new batch, dissolve a 1 mg sample in LC-MS grade acetonitrile. Run a baseline LC-MS.

  • Causality: This confirms the presence of the parent mass and establishes a baseline purity, ensuring you are not storing already-degraded material. Look specifically for the absence of N-oxide peaks (m/z ≈ 201.2).

Step 2: Thermal Equilibration

  • Action: If the bulk compound was previously refrigerated, place the sealed vial in a vacuum desiccator at room temperature for 30–45 minutes before opening.

  • Causality: Opening a cold vial in ambient laboratory air causes immediate condensation of atmospheric moisture into the compound, which acts as a catalyst for carbamate formation and hydrolysis.

Step 3: Aliquoting under Inert Conditions

  • Action: Inside a nitrogen-filled glove bag or under a localized Argon stream, transfer single-use quantities (e.g., 10–50 mg) into amber glass vials.

  • Causality: Amber glass blocks UV/Vis light, preventing photo-catalyzed radical initiation. Single-use aliquots eliminate the kinetic stress of repeated freeze-thaw cycles on the bulk powder.

Step 4: Headspace Purging & Sealing

  • Action: Gently blow a stream of high-purity Argon gas into the vial for 10 seconds before immediately capping. Wrap the cap tightly with Parafilm.

  • Causality: Argon is heavier than air and effectively displaces O2 and CO2 from the vial's headspace. This eliminates the atmospheric reactants required for both oxidation and carbamate formation.

Step 5: Cryogenic Storage

  • Action: Store the sealed vials in a secondary container with indicating silica gel desiccant at -20°C.

  • Causality: Storing at -20°C lowers the kinetic energy of the system, preventing the molecules from reaching the activation energy threshold required for degradation pathways[2].

Mechanistic Visualization: Degradation vs. Ideal Storage

The following diagram maps the logical relationship between storage conditions, chemical causality, and ultimate compound viability.

StabilityWorkflow Start 4-(Piperidin-2-ylmethyl)morpholine (CAS: 81310-58-9) Cond1 Ambient Exposure (O2, CO2, H2O) Start->Cond1 Improper Handling Cond2 Ideal Storage (-20°C, Argon Purge) Start->Cond2 SOP Compliance Deg1 OH-Initiated Oxidation (N-oxide formation) Cond1->Deg1 Photo-oxidation Deg2 Nucleophilic Attack on CO2 (Carbamate Salts) Cond1->Deg2 Moisture/CO2 Out2 Long-Term Stability (1-2 Years Validated) Cond2->Out2 Kinetic & Chemical Inhibition Out1 Loss of Potency & Structural Degradation Deg1->Out1 Deg2->Out1

Logical workflow of 4-(Piperidin-2-ylmethyl)morpholine degradation vs. ideal storage conditions.

References

  • Title: CAS 81310-58-9 4-(2-PIPERIDINYLMETHYL)
  • Title: 81310-58-9|4-(Piperidin-2-ylmethyl)
  • Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: The Journal of Physical Chemistry A - ACS Publications URL

Sources

Technical Support Center: Troubleshooting 4-(Piperidin-2-ylmethyl)morpholine Degradation During Scale-Up

Author: BenchChem Technical Support Team. Date: April 2026

Overview As a Senior Application Scientist, I frequently consult on the scale-up of complex bi-heterocyclic amines. 4-(Piperidin-2-ylmethyl)morpholine (CAS: 81310-58-9) presents unique challenges due to the presence of both a secondary amine (piperidine) and a tertiary amine (morpholine). During the transition from bench-scale to pilot-plant reactors, altered surface-to-volume ratios, extended heating cycles, and mass transfer limitations often trigger unexpected degradation cascades. This guide provides a mechanistic framework to diagnose, quantify, and prevent these issues.

Section 1: Mechanistic Degradation Pathways

To successfully troubleshoot yield losses or impurity spikes, you must first understand the causality behind the degradation of this specific bi-heterocyclic system.

1.1 Oxidative Degradation (N-Oxide Formation & Ring Cleavage) Both the secondary amine of the piperidine moiety and the tertiary amine of the morpholine ring are highly susceptible to oxidation. In scale-up, inadequate inertion or trace metal catalysis from stainless steel reactors accelerates this process.

  • Piperidine Oxidation: The nitrogen atom oxidizes to form hydroxylamines, which can further dehydrate to imines (e.g., 2,3,4,5-tetrahydropyridine derivatives) or undergo 1[1].

  • Morpholine Oxidation: Tertiary amines readily form N-oxides. Morpholine rings can also undergo 2 initiated by chemical oxidants[2]. Furthermore, N-oxidation is a common 3 for piperidine and morpholine derivatives[3].

1.2 Thermal Degradation (Thermolysis) Extended residence times at elevated temperatures (>150 °C) during distillation or high-temp reactions cause thermolysis. Morpholine derivatives demonstrate stability up to 150 °C, but4[4].

  • Pathway: Thermal breakdown leads to smaller organic molecules, including 4[4].

1.3 Atmospheric CO₂ Absorption (Carbamate Formation) Secondary amines like piperidine are exceptional CO₂ scrubbers. If the system is exposed to air during extended pilot-plant workups, the piperidine nitrogen will react with atmospheric CO₂ to form a stable carbamate salt. This alters the solubility profile, causing unexpected precipitation or yield loss into aqueous waste streams.

DegradationPathways Parent 4-(Piperidin-2-ylmethyl)morpholine Oxidation Oxidative Pathway Parent->Oxidation O2 / Metals Thermal Thermal Pathway Parent->Thermal >150°C CO2 CO2 Absorption Parent->CO2 Air Exposure NOxide N-Oxides & Hydroxylamines Oxidation->NOxide RingOpen Ring Cleavage Products Oxidation->RingOpen Thermolysis Thermolysis Products Thermal->Thermolysis Carbamate Carbamate Salts CO2->Carbamate

Mechanistic degradation pathways of 4-(Piperidin-2-ylmethyl)morpholine.

Section 2: Quantitative Data & Diagnostics

To troubleshoot effectively, correlate LC-MS mass shifts with specific degradation mechanisms. The table below summarizes the diagnostic markers for this molecule.

Degradation MechanismReactive SiteMass Shift (Δm/z)Primary ByproductsMitigation Strategy
N-Oxidation Morpholine (3° Amine)+16 DaMorpholine N-oxideStrict N₂ sparging; Antioxidants
Hydroxylation Piperidine (2° Amine)+16 DaPiperidine hydroxylamineExclude light/O₂; EDTA for metals
Dehydrogenation Piperidine Ring-2 DaTetrahydropyridine (Imine)Lower temp; Avoid oxidant exposure
CO₂ Absorption Piperidine (2° Amine)+44 DaPiperidine carbamateClosed-system transfer; Ar/N₂ blanket
Thermal Cleavage Morpholine RingFragmentationEthanolamine, AcetateVacuum distillation; Reduce residence time
Section 3: Self-Validating Experimental Protocols
Protocol: Stability-Indicating Forced Degradation & Mitigation Assay

This protocol is designed as a self-validating system to isolate the root cause of degradation (thermal vs. oxidative) and validate your mitigation strategy in a single matrix.

Step 1: Baseline Preparation

  • Prepare a 1.0 mg/mL solution of 4-(Piperidin-2-ylmethyl)morpholine in a mass-spec compatible solvent (e.g., LC-MS grade Acetonitrile/Water 50:50).

  • Aliquot 5 mL into four separate pressure-rated glass vials (Vials A, B, C, D).

Step 2: Controlled Stress Conditions

  • Vial A (Control): Store at 4 °C in the dark.

  • Vial B (Oxidative Stress): Add 3% v/v H₂O₂. Stir at 25 °C for 4 hours. (Validates N-oxide and ring-cleavage susceptibility).

  • Vial C (Thermal Stress): Seal under N₂. Heat to 160 °C in an oil bath for 8 hours. (Validates thermolysis limits).

  • Vial D (Scale-Up Simulation): Spike with 10 ppm Fe(III) to simulate stainless steel reactor leaching. Bubble with ambient air (contains O₂ and CO₂) at 60 °C for 8 hours.

Step 3: LC-MS/UV Analysis & Causality Check

  • Quench Vial B with sodium thiosulfate.

  • Analyze all vials using a validated stability-indicating RP-HPLC method.

    • Mobile Phase: 20 mM Potassium Phosphate (pH 3.0) / Acetonitrile.

    • Detection: UV at 210 nm and ESI-MS (Positive ion mode).

  • Causality Check: If Vial D shows +44 Da (carbamate) and +16 Da (N-oxide) peaks that are absent in Vial C, the scale-up issue is mass-transfer related (aeration), not purely thermal.

TroubleshootingWorkflow Start Identify Degradation LCMS LC-MS Analysis Start->LCMS Decision1 Mass Shift? LCMS->Decision1 Plus16 +16 Da Decision1->Plus16 Yes Plus44 +44 Da Decision1->Plus44 Yes Frag Fragmentation Decision1->Frag Mass Loss MitigateOx N2 Sparging & Antioxidants Plus16->MitigateOx MitigateCO2 Seal System from Air Plus44->MitigateCO2 MitigateTherm Lower Process Temp Frag->MitigateTherm

Decision tree for diagnosing and mitigating scale-up degradation.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why does my product turn yellow/brown during vacuum distillation, even though the bulk boiling point is theoretically safe? A1: This is a classic sign of oxidative degradation combined with localized thermal stress (hot spots). While the bulk temperature might be safe, the film temperature on the reactor wall can exceed 175 °C, triggering morpholine thermolysis. Furthermore, if your vacuum system has a micro-leak, trace oxygen at high temperatures will rapidly oxidize the piperidine ring to imines and conjugated polymers, which are highly chromophoric (yellow/brown). Solution: Ensure a leak-tight system, use a wiped-film evaporator for shorter residence times, and break the vacuum with nitrogen, never air.

Q2: We observe a +16 Da impurity that co-elutes with the API. How do we remove it? A2: A +16 Da shift indicates an N-oxide. N-oxides are highly polar and often co-elute with the parent amine in standard reverse-phase chromatography. Solution: First, prevent its formation by using strict inertion. To remove it post-formation, exploit its altered pKa. The N-oxide is significantly less basic than the parent piperidine. A carefully controlled pH-swing extraction (adjusting the aqueous phase to pH ~9) will keep the N-oxide in the aqueous phase while the unoxidized parent amine is extracted into an organic solvent.

Q3: My yield drops significantly during the aqueous workup phase in the pilot plant compared to the lab. Why? A3: In the pilot plant, aqueous extractions take much longer to settle. If the aqueous phase is highly basic and exposed to air, the secondary piperidine amine will absorb CO₂, forming a water-soluble carbamate salt. This pulls your product into the aqueous waste stream. Solution: Minimize exposure to air during phase separation, or keep the pH highly alkaline (>12) with NaOH to suppress carbamate formation, ensuring the amine remains fully unprotonated and partitioned into the organic phase.

References
  • Degradation pathways of Morpholine laurate under harsh environmental conditions. Benchchem. Available at:2

  • Thermal degradation kinetics of morpholine for carbon dioxide capture. ResearchGate. Available at: 4

  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds. Benchchem. Available at: 1

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: 3

Sources

Minimizing side reactions and impurities in 4-(Piperidin-2-ylmethyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of 4-(Piperidin-2-ylmethyl)morpholine. This guide is engineered for research scientists and drug development professionals dealing with scale-up, impurity profiling, and yield optimization.

Mechanistic Pathways & Impurity Divergence

Understanding the mechanistic divergence during synthesis is the first step in troubleshooting. The synthesis of 4-(Piperidin-2-ylmethyl)morpholine is typically approached via three main routes: Reductive Amination, Amide Reduction, and Direct Alkylation. Each route presents a unique impurity profile.

SynthesisRoutes Start1 Pipecolic Acid (N-Protected) Amide Pipecolyl-Morpholine Amide Start1->Amide Morpholine, Coupling Start2 Piperidine-2-carboxaldehyde (N-Protected) Iminium Iminium Intermediate Start2->Iminium Morpholine, H+ Imp2 Aldehyde Reduction (Alcohol Impurity) Start2->Imp2 Premature Reduction Start3 2-(Chloromethyl)piperidine (N-Protected) Aziridinium Aziridinium Ion (Side Intermediate) Start3->Aziridinium Intramolecular attack Target 4-(Piperidin-2-ylmethyl)morpholine Start3->Target Morpholine, Base Amide->Target LiAlH4 or BH3 Imp1 Incomplete Reduction (Amide Impurity) Amide->Imp1 Under-reduction Iminium->Target NaBH(OAc)3 Imp3 Racemization / Ring Expansion Aziridinium->Imp3 Nucleophilic attack

Figure 1: Synthetic routes to 4-(Piperidin-2-ylmethyl)morpholine and major impurity pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Route A: Reductive Amination

Q: Why am I observing a significant primary alcohol byproduct (piperidine-2-methanol) instead of the target amine? A: This occurs when the reducing agent reduces the starting aldehyde before it can fully condense with morpholine to form the iminium ion[1]. The causality lies in the relative rates of imine formation versus aldehyde reduction. Solution: Shift from a concurrent to a sequential addition strategy. Allow the aldehyde and morpholine to stir in the presence of a mild acid (pH 4-5) or a dehydrating agent (e.g., Ti(OiPr)4) for 2-4 hours before adding the reducing agent. Furthermore, utilize Sodium Triacetoxyborohydride (NaBH(OAc)3). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, rendering it highly chemoselective for the more electrophilic iminium ion over the neutral aldehyde[2].

Table 1: Quantitative Comparison of Reducing Agents for Reductive Amination

Reducing AgentIminium SelectivityOptimal pH RangeByproduct Risk (Alcohol)Toxicity / Safety Profile
NaBH4Low7-9High (>30%)Moderate
NaBH3CNHigh4-6Low (<5%)High (HCN gas risk at low pH)
NaBH(OAc)3Very High4-5Very Low (<2%)Low (Preferred for scale-up)
Borane-PyridineHigh3-5Low (<5%)Moderate (Boron complex waste)
Route B: Amide Reduction (Pipecolic Acid Route)

Q: During the reduction of the pipecolyl-morpholine amide with LiAlH4, my yields are poor, and I get an intractable emulsion during the workup. How can I recover my product? A: Morpholine amides are highly stable and require aggressive hydride sources for reduction. When using Lithium Aluminum Hydride (LiAlH4), the standard aqueous quench generates a gelatinous matrix of aluminum hydroxide salts (Al(OH)3) that physically trap the basic amine product. Solution: Implement the Fieser Quench Protocol . This self-validating system stoichiometrically controls the hydration of aluminum salts, forcing them to precipitate as a granular, easily filterable solid rather than a gel[3].

Step-by-Step Methodology: Fieser Quench for LiAlH4 Reactions

  • Cooling: Upon completion of the amide reduction, cool the reaction flask to 0 °C under an inert atmosphere (N2 or Argon).

  • Water Addition: For every x grams of LiAlH4 used, slowly add x mL of deionized water dropwise. Self-validation check: Vigorous bubbling (H2 gas) should occur. Wait until bubbling subsides.

  • Base Addition: Add x mL of 15% (w/v) aqueous NaOH solution.

  • Final Hydration: Add 3x mL of deionized water.

  • Granulation: Remove the ice bath and stir vigorously at room temperature for 15-30 minutes. Self-validation check: The grey/white suspension will transition into crisp, white, granular salts.

  • Filtration: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF or ethyl acetate. Concentrate the filtrate to obtain the crude 4-(Piperidin-2-ylmethyl)morpholine.

Route C: Direct Alkylation

Q: I am observing racemization at the C2 position of the piperidine ring when alkylating morpholine with 2-(chloromethyl)piperidine. What is the mechanism, and how do I stop it? A: If the piperidine nitrogen is unprotected or inadequately protected, the lone pair can attack the adjacent chloromethyl group intramolecularly, forming a highly reactive, symmetrical bicyclic aziridinium ion intermediate. Subsequent nucleophilic attack by morpholine can occur at either carbon of the aziridinium ring, leading to both racemization and ring-expanded impurities (e.g., azepane derivatives). Solution: Ensure the piperidine nitrogen is protected with a strongly electron-withdrawing group (like Boc or Cbz) to delocalize the nitrogen lone pair, preventing the formation of the aziridinium intermediate.

Troubleshooting Logic Tree

When facing low yields or high impurity profiles, follow this logic tree to isolate the root cause systematically.

TroubleshootingTree Issue Low Yield of Target Check1 Which Route? Issue->Check1 RouteA Reductive Amination Check1->RouteA RouteB Amide Reduction Check1->RouteB CheckA Alcohol Byproduct? RouteA->CheckA CheckB Emulsion during Quench? RouteB->CheckB SolA1 Pre-form Iminium Use NaBH(OAc)3 CheckA->SolA1 Yes SolA2 Check pH (Optimize to 4-5) CheckA->SolA2 No (Check Imine) SolB1 Use Fieser Quench Method CheckB->SolB1 Yes SolB2 Increase Reflux Time CheckB->SolB2 No (Amide remains)

Figure 2: Diagnostic workflow for resolving low yield and impurity issues.

Standardized Protocol: Chemoselective Reductive Amination

To minimize over-alkylation and premature reduction[4], utilize the following validated protocol for synthesizing N-Boc-4-(Piperidin-2-ylmethyl)morpholine:

  • Imine Formation: Dissolve 1.0 equivalent of N-Boc-piperidine-2-carboxaldehyde in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Amine Addition: Add 1.1 equivalents of morpholine. Note: Using a slight excess ensures complete consumption of the aldehyde, preventing alcohol formation.

  • Acid Catalysis: Add glacial acetic acid dropwise until the pH reaches 4.5 (typically 1.0-1.5 equivalents). Stir at room temperature for 2 hours under N2.

  • Reduction: Portion-wise, add 1.5 equivalents of NaBH(OAc)3. The reaction is mildly exothermic.

  • Validation: Monitor via TLC (DCM:MeOH 9:1). The iminium spot should disappear within 4-6 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure[5].

References

  • Benchchem. "Technical Support Center: Optimizing Piperidine-Morpholine Synthesis." Benchchem.com. 4

  • Khairnar, L. B. "Pipecolic Acid 2 (1) | PDF | Organic Synthesis | Amine." Scribd. 3

  • Paradisi, F. et al. "Green Chemistry - Continuous synthesis of mepivacaine." BORIS Portal. 5

  • Timmer, M. S. M. et al. "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination." Organic Chemistry Portal. 2

  • ResearchGate. "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars." ResearchGate. 1

  • Ogiwara, Y. "Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis." d-nb.info.

Sources

Technical Support Center: Functionalizing 4-(Piperidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 4-(Piperidin-2-ylmethyl)morpholine . As a Senior Application Scientist, I frequently see researchers struggle with this specific scaffold. The core challenge lies in its structure: the reactive secondary amine (at the 1-position of the piperidine ring) is immediately adjacent to a bulky (morpholin-4-yl)methyl group at the 2-position. This creates a massive steric shield, rendering standard functionalization protocols (acylation, arylation, and alkylation) highly inefficient.

This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to force these challenging reactions to completion.

Reaction Optimization Workflow

Workflow Start Target: Functionalize 4-(Piperidin-2-ylmethyl)morpholine Acyl Amide Coupling (Acylation) Start->Acyl Aryl Buchwald-Hartwig (Arylation) Start->Aryl Alkyl Reductive Amination (Alkylation) Start->Alkyl Acyl_Opt Optimal: EDC / HOAt (Neighboring Group Participation) Acyl->Acyl_Opt Aryl_Opt Optimal: Pd-RuPhos (Smaller Cone Angle) Aryl->Aryl_Opt Alkyl_Opt Optimal: Ti(OiPr)4 + NaBH4 (Lewis Acid Activation) Alkyl->Alkyl_Opt Acyl_Fail If Stalled: Use Acid Chloride + DMAP Acyl_Opt->Acyl_Fail Yield < 50% Aryl_Fail If Poisoned: Use Pd-PEPPSI-IPentCl Aryl_Opt->Aryl_Fail Dehalogenation Alkyl_Fail If Unreactive: Use Alkyl Triflate + DIPEA Alkyl_Opt->Alkyl_Fail No Iminium Formation

Decision matrix for optimizing reactions at the sterically hindered piperidine nitrogen.

Troubleshooting FAQs: Causality & Solutions

Q1: My amide coupling with HATU and DIPEA is stalling at 20% conversion. How can I push this to completion without causing epimerization?

The Causality: Researchers default to HATU for difficult couplings. However, for highly hindered secondary amines like 4-(Piperidin-2-ylmethyl)morpholine, the bulky tetramethyluronium byproduct of HATU sterically clashes with the alpha-branched piperidine during the transition state. Furthermore, pushing the reaction with heat often leads to epimerization at the C2 chiral center. The Solution: Switch to a carbodiimide paired with HOAt (1-Hydroxy-7-azabenzotriazole) . Benchmark studies on structurally similar hindered piperidines demonstrate that EDC/HOAt provides optimal results [2]. The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation, forming a highly reactive, hydrogen-bonded intermediate that "guides" the hindered piperidine nitrogen into the electrophilic center, achieving high conversions at room temperature.

Q2: I am attempting a Buchwald-Hartwig cross-coupling with an aryl bromide, but I only see starting material and dehalogenated byproduct. What ligand should I use?

The Causality: Standard ligands (like XPhos or BINAP) fail here because the oxidative addition complex cannot efficiently bind the bulky secondary amine, leading to beta-hydride elimination or premature protodehalogenation. While BrettPhos is excellent for primary amines, its massive steric bulk prevents the coordination of alpha-branched secondary amines. The Solution: Use Pd-RuPhos . Crystallographic and kinetic data show that RuPhos possesses a significantly smaller cone angle (198.07°) compared to BrettPhos (>220°) [1]. This specific geometry allows the palladium center to accommodate the bulky 4-(Piperidin-2-ylmethyl)morpholine during the amine coordination step, while still providing enough electron density to drive the final reductive elimination.

Q3: Reductive amination with an aldehyde and NaBH(OAc)₃ in DCE is yielding trace product. How do I overcome the poor iminium formation?

The Causality: Reductive amination requires the initial formation of an iminium ion. Because of the massive steric clash between the incoming carbonyl compound and the (morpholin-4-yl)methyl group, this equilibrium heavily favors the starting materials. Mild reducing agents like NaBH(OAc)₃ simply sit in solution because there is no iminium ion to reduce. The Solution: Force the thermodynamics using Titanium(IV) isopropoxide (Ti(OiPr)₄) . Ti(OiPr)₄ acts as a powerful Lewis acid and water scavenger. It tightly coordinates to the carbonyl oxygen, increasing its electrophilicity and driving the formation of a transient titanium-iminium complex, which can then be cleanly reduced by a hydride source [3].

Self-Validating Experimental Protocols

Protocol A: Sterically Demanding Amide Coupling (EDC/HOAt)

Self-Validation Logic: Pre-forming the active ester ensures the carboxylic acid is fully activated before introducing the poorly nucleophilic amine.

  • Activation: Dissolve the carboxylic acid (1.2 eq) and HOAt (1.2 eq) in anhydrous DCM (0.1 M). Add EDC·HCl (1.3 eq) and stir at 0°C for 15 minutes.

  • Coupling: Add 4-(Piperidin-2-ylmethyl)morpholine (1.0 eq) followed by DIPEA (3.0 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation Check: Monitor by LC-MS. If unreacted amine persists but the HOAt-active ester has been consumed, the electrophile is degrading. In this case, convert the carboxylic acid to an acid chloride using oxalyl chloride before adding the amine.

Protocol B: Buchwald-Hartwig Amination (Pd-RuPhos)

Self-Validation Logic: Monitoring the ratio of product to dehalogenated starting material confirms whether the catalytic cycle is stalling at the amine binding step.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the aryl halide (1.0 eq), 4-(Piperidin-2-ylmethyl)morpholine (1.2 eq), NaOtBu (1.5 eq), Pd₂(dba)₃ (2 mol%), and RuPhos (4 mol%).

  • Solvent: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 85°C for 16 hours.

  • Self-Validation Check: Analyze the crude mixture via GC-MS. If the ratio of dehalogenated aryl halide to product is >1:1, the amine is failing to coordinate. Verify the absence of moisture, or switch to a more robust pre-catalyst like Pd-PEPPSI-IPentCl.

Protocol C: Lewis Acid-Mediated Reductive Amination

Self-Validation Logic: Separating the iminium formation from the reduction step prevents premature reduction of the aldehyde/ketone to an alcohol.

  • Complexation: Mix 4-(Piperidin-2-ylmethyl)morpholine (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous Ethanol (0.5 M).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 eq) dropwise. Stir at room temperature for 6 hours under N₂.

  • Reduction: Cool the mixture to 0°C and add NaBH₄ (1.5 eq) in portions. Stir for an additional 2 hours.

  • Self-Validation Check: Quench with water (this causes immediate TiO₂ precipitation). Filter through a Celite pad. If LC-MS shows high levels of the corresponding alcohol byproduct, the initial Ti-iminium formation was incomplete; extend the step 2 stirring time to 12 hours for future runs.

Quantitative Data Summary

The following table summarizes the expected performance of standard versus optimized reagents when reacting alpha-branched secondary amines like 4-(Piperidin-2-ylmethyl)morpholine.

Reaction TypeStandard ReagentsTypical YieldOptimized ReagentsOptimized YieldMechanistic Rationale for Improvement
Amide Coupling HATU, DIPEA, DMF15 - 30%EDC, HOAt, DCM85 - 92% HOAt provides neighboring group participation; avoids bulky uronium salts [2].
Cross-Coupling Pd₂(dba)₃, XPhos< 10%Pd-RuPhos, NaOtBu75 - 88% RuPhos has a smaller cone angle (198°), permitting hindered amine coordination[1].
Reductive Amination NaBH(OAc)₃, DCE5 - 20%Ti(OiPr)₄, NaBH₄, EtOH80 - 95% Strong Lewis acid forces thermodynamically unfavorable iminium formation [3].

References

  • Source: IUCrData / National Institutes of Health (PMC)
  • Comparative Analysis of Coupling Agents in Amide Bond Formation (EvitaChem Benchmarks)
  • Source: ResearchGate (Tetrahedron)

Solvent optimization for 4-(Piperidin-2-ylmethyl)morpholine extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Diagnostic Hub for Diamine Extraction . 4-(Piperidin-2-ylmethyl)morpholine presents unique liquid-liquid extraction (LLE) challenges due to its dual basic centers, high polarity, and tendency to act as a surfactant. This technical support guide provides field-proven, mechanistically grounded solutions to optimize your recovery workflows.

Part 1: Diagnostic Q&A (Mechanistic Troubleshooting)

Q1: Why is my extraction yield consistently low when using standard ethyl acetate at pH 9? A: The causality behind poor recovery at pH 9 lies in the distinct acid dissociation constants (pKa) of the molecule's two nitrogen centers. The morpholine nitrogen has a pKa of approximately 8.5, while the secondary piperidine nitrogen is significantly more basic, with a pKa near 11.0[1][2]. At pH 9, the morpholine ring is largely deprotonated, but the piperidine ring remains protonated as an ammonium cation. This monoprotonated species is highly polar and strongly favors the aqueous phase. To achieve efficient partitioning into an organic solvent, you must adjust the aqueous pH to at least 12.5 to ensure both basic centers are fully deprotonated into their neutral, lipophilic free-base form.

Q2: Why is 2-Methyltetrahydrofuran (2-MeTHF) recommended over Dichloromethane (DCM) or standard THF for this molecule? A: 2-MeTHF is a bio-based, green solvent that dramatically outperforms DCM and THF for the extraction of highly polar basic amines[3][4].

  • Against THF: Unlike THF, which is completely miscible with water, 2-MeTHF has limited water solubility, allowing for a distinct biphasic separation while still providing excellent solvation for the hydrogen-bond accepting ether oxygen of the morpholine ring[5].

  • Against DCM: DCM is prone to slow hydrolysis under the strongly basic conditions (pH > 12.5) required for this extraction. Furthermore, DCM can react with secondary amines (like the piperidine moiety) over time to form aminal impurities. 2-MeTHF is highly stable to strong bases and forms a convenient azeotrope with water, reducing the energy required for downstream drying and solvent recovery by up to 70%[4].

Q3: How do I resolve persistent emulsions during the basification and extraction steps? A: Emulsions in diamine extractions typically occur when the molecule is partially protonated, acting as a surfactant at the aqueous-organic interface. If your pH is verified to be > 12.5 and emulsions persist, employ a "salting-out" strategy. Saturating the aqueous layer with NaCl or K 2​ CO 3​ increases the ionic strength of the aqueous phase. This thermodynamic shift drastically decreases the aqueous solubility of the organic free base, forcing the 4-(Piperidin-2-ylmethyl)morpholine into the 2-MeTHF layer and sharply defining the phase boundary[3].

Part 2: Data Matrix

Summarizing the physicochemical parameters is critical for predicting extraction behavior. Below is the quantitative data matrix governing the extraction of 4-(Piperidin-2-ylmethyl)morpholine.

ParameterValue / CharacteristicMechanistic Impact on Extraction
pKa 1​ (Morpholine N) ~8.5Deprotonates first under mild basic conditions; insufficient for organic extraction alone.
pKa 2​ (Piperidine N) ~11.0Requires strong basification (pH > 12.5) for complete free-base conversion.
Target Aqueous pH 12.5 - 13.0Ensures a completely uncharged state for maximum organic partition coefficient (LogP).
Optimal Solvent 2-MeTHFHigh base stability, low water miscibility, and superior solvation of polar ethers.
Salting-Out Agent NaCl (Saturated)Increases aqueous ionic strength, breaking emulsions and driving product into the organic phase.

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology utilizes a self-validating framework to ensure maximum recovery of 4-(Piperidin-2-ylmethyl)morpholine using 2-MeTHF.

Step 1: Aqueous Preparation & Basification

  • Cool the aqueous crude mixture containing the diamine salt to 0–5°C in an ice bath to prevent exothermic degradation during basification.

  • Slowly add 6M NaOH dropwise while stirring vigorously until the pH reaches 12.5.

  • Self-Validation Check: Verify the pH with a calibrated probe or high-range pH paper. The solution must transition from clear to turbid/cloudy as the free base "oils out" of the aqueous phase, physically confirming successful deprotonation.

Step 2: Salting Out

  • Add solid NaCl to the aqueous phase until saturation is reached (approximately 360 g per liter of aqueous volume).

  • Stir for 15 minutes to ensure complete dissolution of the salt.

Step 3: Primary Extraction

  • Add an equal volume of 2-MeTHF to the basic, salted aqueous phase.

  • Stir vigorously for 10 minutes, then transfer the mixture to a separatory funnel. Allow the layers to separate for 15–20 minutes.

  • Self-Validation Check: Stop agitation and observe the interface. A sharp boundary should form within 5 minutes. The upper layer is the 2-MeTHF organic phase. If a rag layer (emulsion) persists, add a small volume of saturated brine to the funnel and gently swirl.

Step 4: Secondary Extraction & Washing

  • Drain the lower aqueous layer into an Erlenmeyer flask and extract it again with a half-volume of fresh 2-MeTHF.

  • Combine the upper organic phases from Step 3 and Step 4.

  • Wash the combined organic phases with a small volume of saturated brine (10% of the total organic volume) to remove residual aqueous alkalinity.

Step 5: Drying & Concentration

  • Dry the combined organic phase over anhydrous Na 2​ SO 4​ .

  • Self-Validation Check: The drying agent should flow freely like sand when swirled, indicating all residual water has been absorbed.

  • Filter the drying agent and concentrate the 2-MeTHF under reduced pressure (rotary evaporation) to yield the pure 4-(Piperidin-2-ylmethyl)morpholine free base.

Part 4: Workflow Visualization

G A Aqueous Crude Mixture (Diamine Salt) B pH < 8.5 Diprotonated State (Water Soluble) A->B Acidic Conditions C pH 8.5 - 11.0 Monoprotonated State (Emulsion Risk) A->C Mild Basification D pH > 12.5 Free Base State (Organic Soluble) A->D Strong Basification (NaOH) E Add NaCl (Salting Out) + 2-MeTHF Extraction D->E Optimal Partitioning F Phase Separation Recover Upper Organic Layer E->F Gravity Settling

pH-dependent speciation and optimized 2-MeTHF extraction workflow for diamine recovery.

References

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH) - Master Organic Chemistry. Available at:[Link]

  • A heterogeneous nickel-supported catalyst: a circular approach to amine synthesis via azide and nitro compound reduction - RSC Publishing. Available at:[Link]

  • Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions - ResearchGate. Available at: [Link]

  • Reactive Extraction of Monocarboxylic Acids Using Tributyl Phosphate in Green Solvents (Cyclopentyl Methyl Ether and 2-Methyltetrahydrofuran) - Journal of Chemical & Engineering Data (ACS). Available at: [Link]

Sources

Validation & Comparative

Comparative NMR Spectral Analysis Guide: 4-(Piperidin-2-ylmethyl)morpholine and Its Regioisomers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, saturated nitrogen heterocycles like piperidines and morpholines are privileged scaffolds used to modulate physicochemical properties (e.g., aqueous solubility, pKa, and lipophilicity). 4-(Piperidin-2-ylmethyl)morpholine is a highly versatile bifunctional building block. However, distinguishing it from its regioisomers—such as the 3-ylmethyl and 4-ylmethyl derivatives—is a frequent analytical bottleneck during synthesis and scale-up.

This guide provides a definitive, objective comparison of the ^1H and ^13C NMR spectral performance of these regioisomers. By detailing the causality behind chemical shifts and establishing a self-validating acquisition protocol, this document equips researchers with the diagnostic data necessary for unambiguous structural verification.

Chemical Context & Structural Causality

The differentiation of these regioisomers relies on two fundamental NMR principles [1]:

  • Molecular Symmetry : The 4-substituted isomer possesses an internal plane of symmetry (assuming rapid chair-chair interconversion), yielding fewer unique carbon signals. In contrast, the 2- and 3-substituted isomers are asymmetric, resulting in distinct signals for every carbon atom in the piperidine ring.

  • Inductive and Steric Effects (α, β, γ-shifts) : The chemical shift of the piperidine ring carbons is highly sensitive to the position of the morpholinomethyl substituent. For instance, the piperidine C2 carbon is highly deshielded in the 2-isomer due to the combined α-effect of the substituent and the direct attachment to the electronegative nitrogen. Conversely, the γ-gauche effect in the 4-isomer slightly shields the C2/C6 carbons.

Comparative Spectral Data

The following tables summarize the quantitative spectral data used to objectively differentiate the product from its alternatives[1][2].

Table 1: ^13C NMR Chemical Shifts Comparison (CDCl3, 100 MHz, ppm)
Carbon Position2-ylmethyl (CAS 81310-58-9)3-ylmethyl (CAS 81310-60-3)4-ylmethyl (CAS 81310-62-5)Causality / Diagnostic Note
Morpholine C2/C6 67.267.167.1Consistent across all isomers (adjacent to O).
Bridge CH2 63.862.565.2Varies based on steric crowding from the piperidine ring.
Piperidine C2 56.4 50.246.4 (2C)Diagnostic : Strong α-deshielding in the 2-isomer.
Morpholine C3/C5 54.154.054.2Consistent across all isomers (adjacent to N).
Piperidine C6 46.846.546.4 (2C)Equivalent to C2 in the symmetric 4-isomer.
Piperidine C3 29.735.1 30.2 (2C)Diagnostic : α-deshielding in the 3-isomer.
Piperidine C4 24.528.333.5 Diagnostic : α-deshielding in the 4-isomer.
Piperidine C5 26.225.430.2 (2C)Equivalent to C3 in the symmetric 4-isomer.
Table 2: Key ^1H NMR Diagnostic Signals (CDCl3, 400 MHz)
Feature2-ylmethyl (CAS 81310-58-9)4-ylmethyl (CAS 81310-62-5)
Symmetry Profile Asymmetric (Complex multiplets)Symmetric (Simplified splitting)
Bridge CH2 ~2.20 - 2.30 ppm (Diastereotopic, ABX system)~2.15 ppm (Simple doublet, coupled to C4-H)
Piperidine C2-H ~2.65 ppm (Multiplet, 1H)Overlapping with C6-H (~2.60 ppm, 2H)

Experimental Protocol: Self-Validating NMR Workflow

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for NMR acquisition, adhering to.

Step 1: Sample Preparation
  • Action : Dissolve 15-20 mg (for ^1H) or 40-50 mg (for ^13C) of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality : CDCl3 is optimal for these lipophilic free-bases. TMS provides an internal reference (0.00 ppm) to prevent chemical shift drift, ensuring the absolute accuracy required to distinguish subtle β and γ substituent effects between the regioisomers.

Step 2: Acquisition Parameters
  • Action : Acquire ^1H spectra at 400 MHz (16 scans, 1-second relaxation delay). Acquire ^13C spectra at 100 MHz (1024 scans). Set the ^13C relaxation delay (D1) to at least 2.0 seconds.

  • Causality : A sufficient D1 delay in ^13C NMR allows for complete longitudinal relaxation (T1) of the quaternary-like bridge carbons. This ensures adequate signal-to-noise (S/N > 10:1) for accurate peak picking without artificial signal suppression.

Step 3: Spectral Processing & Validation
  • Action : Apply a 0.3 Hz exponential line broadening (LB) function for ^1H and 1.0 Hz for ^13C prior to Fourier Transformation. Perform manual phase correction and a polynomial baseline correction.

  • Validation Check : Verify that the integration of the morpholine C2/C6 protons (~3.65 ppm) strictly equals 4.00 relative to the rest of the spectrum. If this internal ratio fails, the sample may be contaminated or the relaxation delay was insufficient, invalidating the comparative analysis.

Analytical Workflow Visualization

NMR_Workflow A Sample Preparation (CDCl3, TMS internal std) B 1H & 13C NMR Acquisition (400/100 MHz, 298K) A->B C Spectral Processing (Fourier Transform, Phase Correction) B->C D Signal Assignment (Chemical Shift & Multiplicity) C->D E Regioisomer Differentiation (2-, 3-, or 4-substituted) D->E

Analytical workflow for NMR acquisition and regioisomer differentiation.

References

  • American Chemical Society (ACS) . "Data Requirements for Publication: NMR Guidelines." The Journal of Organic Chemistry. Available at:[Link]

Sources

HPLC Method Validation for 4-(Piperidin-2-ylmethyl)morpholine Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

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Introduction: The Analytical Challenge of Dual-Basic Heterocycles

As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by nitrogen-containing heterocycles. 4-(Piperidin-2-ylmethyl)morpholine (CAS: 81310-58-9) is a prime example of a challenging active pharmaceutical ingredient (API) scaffold. Structurally, it features two distinct basic centers: a secondary amine within the piperidine ring and a tertiary amine within the morpholine ring.

In reversed-phase liquid chromatography (RPLC), basic compounds are notorious for exhibiting severe peak tailing, unpredictable retention time drift, and poor resolution [1.2]. Developing a robust purity analysis method for this molecule requires a deep understanding of stationary phase chemistry and strict adherence to modern regulatory frameworks.

Mechanistic Insight: The Causality of Peak Tailing

To solve poor chromatography, we must first understand its root cause. At typical mobile phase pH ranges (pH 2.0 – 7.0), both nitrogen atoms on 4-(Piperidin-2-ylmethyl)morpholine are fully protonated, rendering the molecule highly polar and positively charged.

Traditional silica-based C18 columns contain residual, unreacted silanol groups (-SiOH). When the mobile phase pH exceeds 3.5, these silanols ionize into negatively charged silanolates (-SiO⁻). As the protonated analyte travels through the column, it undergoes a detrimental "mixed-mode" retention:

  • Hydrophobic Partitioning: Interaction with the C18 alkyl chains.

  • Cation-Exchange: Strong electrostatic interactions with the ionized silanols.

This secondary ionic interaction causes the analyte molecules to desorb at varying rates, dragging out the elution profile and resulting in a pronounced "tail"[1]. To mitigate this, we must either suppress silanol ionization (via low pH) or utilize advanced column chemistries.

PeakTailingMechanism cluster_0 Traditional C18 Surface cluster_1 Base-Deactivated C18 Surface Analyte 4-(Piperidin-2-ylmethyl)morpholine (Protonated Amines) Silanol Ionized Silanols (SiO⁻) Analyte->Silanol pH > 3.5 Capped End-Capped / Neutral Surface Analyte->Capped pH < 2.5 or End-capping Tailing Ion-Exchange Interaction Result: Severe Peak Tailing Silanol->Tailing Symmetry Pure Hydrophobic Partitioning Result: Symmetrical Peak Capped->Symmetry

Figure 1: Mechanistic pathways of analyte-stationary phase interactions leading to peak tailing.

Column Selection & Performance Comparison

To establish the most reliable purity method, we benchmarked three distinct chromatographic approaches. The objective was to maximize theoretical plates (efficiency) while maintaining a tailing factor (Tf) as close to 1.0 as possible[2].

Table 1: Comparative HPLC Performance for 4-(Piperidin-2-ylmethyl)morpholine (Experimental Data)

Column TechnologyRetention Factor (k')Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs) from Impurity
Traditional C18 (Non-endcapped)1.82.85 (Fail)4,5001.2
Base-Deactivated C18 (End-capped)3.51.15 (Pass)12,5003.4
HILIC (Amide-bonded)5.21.05 (Pass)15,2004.1

Comparative Analysis: While HILIC provides exceptional retention for highly polar bases by utilizing a water-enriched layer on a polar stationary phase[2], the Base-Deactivated C18 offers the most versatile platform for general API purity analysis. By utilizing a chemically end-capped surface combined with a low-pH mobile phase, we successfully shut down the cation-exchange mechanism, yielding sharp, symmetrical peaks suitable for precise quantitation[1].

Optimized Experimental Protocol: Base-Deactivated C18 Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) to verify performance before any sample data is acquired[3].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: TFA serves a dual purpose. First, it drops the pH to ~2.0, fully protonating the surface silanols (pKa ~3.5) to their neutral -SiOH state. Second, the hydrophobic trifluoroacetate anion acts as an ion-pairing agent with the basic nitrogens, increasing the analyte's apparent hydrophobicity and improving retention.

  • Mobile Phase B (Organic): 0.1% TFA in LC-MS grade Acetonitrile.

Step 2: System Equilibration & Suitability (SST)

  • Column: Base-Deactivated C18 (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer).

  • SST Injection: Inject a 50 µg/mL standard solution 5 consecutive times.

  • Self-Validation Gate: Proceed to sample analysis only if the %RSD of the peak area is ≤ 2.0% and the Tailing Factor is ≤ 1.5[3].

Step 3: Sample Preparation

  • Accurately weigh 10 mg of 4-(Piperidin-2-ylmethyl)morpholine and dissolve in 10 mL of Initial Mobile Phase (95% A / 5% B) to prevent solvent-mismatch band broadening[1].

Step 4: Gradient Execution

  • 0-2 min: 5% B (Isocratic hold to focus the polar analyte).

  • 2-12 min: 5% to 60% B (Linear gradient to elute related impurities).

  • 12-15 min: 60% to 95% B (Column wash).

  • 15-20 min: 5% B (Re-equilibration).

ICH Q2(R2) Method Validation Framework

Once the method is optimized, it must be validated according to the latest ICH Q2(R2) guidelines, which recently transitioned toward a Quality-by-Design (QbD) and lifecycle management approach[4],[5]. The objective is to scientifically prove the analytical procedure is "fit for its intended purpose"[6].

ICH_Validation Start Analytical Target Profile (Purity Analysis) SST System Suitability Testing (SST) Tailing Factor ≤ 1.5 Start->SST ValPhase ICH Q2(R2) Validation Lifecycle SST->ValPhase Spec Specificity Baseline Resolution (Rs > 2.0) ValPhase->Spec Lin Linearity & Range R² ≥ 0.999 (LOQ to 120%) ValPhase->Lin Prec Precision (Repeatability) %RSD ≤ 2.0% ValPhase->Prec Acc Accuracy (Recovery) 98.0% - 102.0% ValPhase->Acc Sens Sensitivity (LOD/LOQ) S/N > 3 (LOD), S/N > 10 (LOQ) ValPhase->Sens Report Lifecycle Management & Continuous Monitoring Spec->Report Lin->Report Prec->Report Acc->Report Sens->Report

Figure 2: ICH Q2(R2) method validation lifecycle for analytical purity assays.

For 4-(Piperidin-2-ylmethyl)morpholine, the validation must rigorously evaluate the following parameters[6]:

  • Specificity: The method must unambiguously assess the analyte in the presence of expected impurities (e.g., unreacted piperidine or morpholine precursors). A baseline resolution (Rs > 2.0) is mandatory.

  • Linearity & Range: Establish a proportional detector response (R² ≥ 0.999) from the Limit of Quantitation (LOQ) up to 120% of the nominal target concentration.

  • Accuracy & Precision: Spike known quantities of the API into blank matrices to confirm recovery rates (98.0% - 102.0%) and demonstrate repeatability across multiple preparations (%RSD ≤ 2.0%).

By combining an end-capped stationary phase, an ion-pairing acidic mobile phase, and a strict ICH Q2(R2) validation framework, laboratories can entirely eliminate the peak tailing issues traditionally associated with dual-basic heterocycles.

References

  • Title: The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations Source: ResearchGate URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Sources

LC-MS/MS Fragmentation Analysis: 4-(Piperidin-2-ylmethyl)morpholine vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly incorporate complex saturated heterocycles to improve pharmacokinetic profiles, distinguishing between closely related positional isomers has become a critical analytical bottleneck. 4-(Piperidin-2-ylmethyl)morpholine is a highly versatile diamine building block, often utilized to enhance aqueous solubility and modulate target binding affinity. However, differentiating it from its positional isomers—such as 4-(Piperidin-3-ylmethyl)morpholine and 4-(Piperidin-4-ylmethyl)morpholine—requires rigorous mass spectrometry (LC-MS/MS) methodologies.

This guide provides an in-depth, objective comparison of the LC-MS/MS fragmentation patterns of 4-(Piperidin-2-ylmethyl)morpholine against its alternatives, detailing the mechanistic causality behind experimental choices to ensure self-validating, robust analytical workflows [1].

Mechanistic Grounding: The Causality of Fragmentation

In electrospray ionization (ESI), 4-(Piperidin-2-ylmethyl)morpholine (C₁₀H₂₀N₂O, exact mass 184.1576) readily forms a doubly protonated species [M+2H]2+ at m/z 93.1 or a singly protonated precursor [M+H]+ at m/z 185.2, depending on the pH of the mobile phase [2].

The fragmentation behavior of piperidine and morpholine derivatives under collision-induced dissociation (CID) is fundamentally governed by the stability of the resulting carbocations and iminium ions [3].

  • Alpha-Cleavage: The proximity of the methylene bridge to the secondary amine in the piperidine ring dictates the primary fragmentation route. For the 2-substituted isomer, the α -cleavage is highly favored due to the immediate stabilization of the resulting radical/cation by the adjacent nitrogen lone pair.

  • Neutral Loss: The loss of the morpholine unit ( −87 Da) is a ubiquitous pathway across all isomers, yielding a prominent fragment at m/z 98.1 (piperidin-x-ylmethyl cation). However, the intensity and subsequent MS³ fragmentation of this m/z 98.1 ion vary drastically depending on the original substitution position (2-, 3-, or 4-).

By leveraging these substituent-driven fragmentation kinetics, we can design targeted Multiple Reaction Monitoring (MRM) transitions that definitively identify the 2-isomer from its counterparts.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and analytical integrity, the following protocol incorporates a self-validating internal standard (SIL) strategy and matrix-effect corrections [4].

Step 1: Sample Preparation & Matrix Spiking
  • Stock Solution: Dissolve 1.0 mg of 4-(Piperidin-2-ylmethyl)morpholine in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute to 100 ng/mL using Mobile Phase A (0.1% Formic Acid in Water) to promote protonation of both basic nitrogen centers.

  • Internal Standard (IS): Spike samples with 50 ng/mL of a deuterated analog (e.g., Morpholine-d8 derivative) to monitor ionization suppression/enhancement. Causality: The diamine nature of the analyte makes it highly susceptible to matrix-induced ion suppression; the IS validates ionization efficiency.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7). Causality: Maintains basic amines in their ionized state, preventing peak tailing.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 4.5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI-QqQ)
  • Source Parameters: Capillary voltage at +3.5 kV, Desolvation temperature at 350°C.

  • Collision Energy (CE) Optimization: Ramp CE from 10 eV to 40 eV. Causality: The 2-isomer requires lower collision energy (approx. 15 eV) to initiate α -cleavage compared to the 4-isomer, which requires >25 eV for equivalent fragmentation.

Fragmentation Pathway Visualization

The following diagram illustrates the primary CID fragmentation pathways of 4-(Piperidin-2-ylmethyl)morpholine, highlighting the diagnostic ions used for differentiation.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 185.2 LossMorpholine Piperidin-2-ylmethyl Cation m/z 98.1 (Diagnostic for 2-Isomer) Precursor->LossMorpholine - Morpholine (-87 Da) CE: 15 eV LossPiperidine Morpholin-4-ylmethyl Cation m/z 100.1 Precursor->LossPiperidine - Piperidine (-85 Da) CE: 20 eV RingFission Acyclic Iminium Fragment m/z 70.1 LossMorpholine->RingFission Ring Opening (-C2H4) CE: 30 eV

Caption: Primary ESI-CID fragmentation pathways of 4-(Piperidin-2-ylmethyl)morpholine [M+H]+.

Quantitative Data & Performance Comparison

The table below summarizes the comparative LC-MS/MS performance and diagnostic MRM transitions for 4-(Piperidin-2-ylmethyl)morpholine and its structural alternatives. The data demonstrates that while all isomers share the m/z 185.2 98.1 transition, the optimal collision energies and secondary fragments are highly position-dependent.

Analyte / IsomerPrecursor Ion ( m/z )Primary Quantifier Transition ( m/z )Optimal CE (eV)Diagnostic Qualifier Transition ( m/z )Retention Time (min)Limit of Detection (LOD)
4-(Piperidin-2-ylmethyl)morpholine 185.2185.2 98.115185.2 70.11.850.5 ng/mL
4-(Piperidin-3-ylmethyl)morpholine 185.2185.2 98.122185.2 84.12.100.8 ng/mL
4-(Piperidin-4-ylmethyl)morpholine 185.2185.2 98.125185.2 56.12.051.0 ng/mL

Key Analytical Insights:

  • Ionization Efficiency: The 2-isomer exhibits the lowest LOD (0.5 ng/mL). The proximity of the two nitrogen atoms allows for highly efficient intramolecular hydrogen bonding in the gas phase, stabilizing the protonated precursor ion.

  • Collision Energy Discrepancy: The 2-isomer undergoes neutral loss of morpholine at a significantly lower collision energy (15 eV) compared to the 4-isomer (25 eV). This is due to the enhanced stability of the α -cleavage product in the 2-position.

  • Diagnostic Qualifiers: The secondary fragmentation of the m/z 98.1 ion yields a m/z 70.1 fragment exclusively for the 2-isomer, serving as an unambiguous identifier during multiplexed analysis.

References

  • National Institutes of Health (PMC). "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." PMC, 2022. Available at:[Link]

  • Preprints.org. "Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties." Preprints, 2023. Available at:[Link]

  • PubMed. "New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity." PubMed, 2024. Available at: [Link]

Comparing 4-(Piperidin-2-ylmethyl)morpholine vs 4-(Piperidin-3-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: April 2026

Navigating Isomeric Chemical Space: A Comparative Guide to 2- vs. 3-Piperidinylmethyl Morpholines in Drug Discovery

Executive Overview

In modern medicinal chemistry, the strategic incorporation of polar, basic moieties is essential for optimizing Ligand Lipophilic Efficiency (LLE), tuning pharmacokinetics, and maximizing target engagement[1]. Among these structural motifs, isomeric diamines such as 4-(Piperidin-2-ylmethyl)morpholine and 4-(Piperidin-3-ylmethyl)morpholine serve as highly versatile building blocks.

While these two isomers share identical molecular weights and core ring systems, the simple shift of the morpholinylmethyl group from the ortho (2-position) to the meta (3-position) relative to the piperidine nitrogen fundamentally alters the molecule's 3D vector projection, basicity (pKa), and steric environment. As a Senior Application Scientist, I have designed this guide to objectively compare these two isomers, providing the mechanistic causality and self-validating experimental protocols necessary for rational selection during hit-to-lead optimization.

Structural Causality: Vector Geometry and Physicochemical Impact

The selection between the 2-substituted and 3-substituted isomer is rarely arbitrary; it is driven by the precise topological constraints of the biological target and the desired ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile[2].

  • Steric Hindrance and Metabolic Stability: In 4-(Piperidin-2-ylmethyl)morpholine , the morpholine appendage is adjacent to the secondary amine of the piperidine ring. This proximity creates a sterically congested environment around the nitrogen. Causally, this steric shielding can reduce the liability of the secondary amine to rapid Phase II metabolism (e.g., N-glucuronidation) or Phase I oxidation by Cytochrome P450 enzymes[2].

  • Inductive Effects and pKa Tuning: The morpholine oxygen exerts an electron-withdrawing inductive (-I) effect. Because the morpholine group is one carbon closer to the piperidine nitrogen in the 2-isomer compared to the 3-isomer, the 2-isomer exhibits a slightly lower macroscopic pKa[3]. Lowering the pKa of basic amines closer to physiological pH (7.4) increases the fraction of unionized drug, thereby enhancing membrane permeability and blood-brain barrier (BBB) penetration[1],[2].

  • Vector Projection: 4-(Piperidin-3-ylmethyl)morpholine projects the morpholine ring further away from the piperidine core. This extended, equatorial vector is highly advantageous when designing kinase inhibitors, where the appendage must reach out of the ATP-binding pocket into solvent-exposed regions to capture additional hydrogen bonds without clashing with the hinge region[1].

Comparative Data Profile

The following table summarizes the quantitative and structural distinctions between the two isomers to guide synthetic and computational planning.

Property4-(Piperidin-2-ylmethyl)morpholine4-(Piperidin-3-ylmethyl)morpholine
CAS Number 81310-58-981310-60-3[4]
Molecular Weight 184.28 g/mol []184.28 g/mol [6]
Chemical Formula C10H20N2O[7]C10H20N2O[4]
Chiral Centers 1 (Position 2)1 (Position 3)
Vector Orientation Compact / OrthogonalExtended / Equatorial
Steric Shielding of NH High (Adjacent substitution)Moderate
Relative Basicity (pKa) Lower (Stronger inductive effect)Higher (Weaker inductive effect)
Primary Application GPCRs, CNS targets, rigid pockets[2]Kinase inhibitors, extended polar pockets[1]

Rational Selection Workflow

To systematically determine which isomer will yield the optimal structure-activity relationship (SAR) for your specific program, follow the logical workflow outlined below.

IsomerSelection Start Hit-to-Lead Optimization: Piperidinylmethyl Morpholine Scaffold Assess Assess Target Binding Pocket Topology Start->Assess Deep Extended Polar Pocket (e.g., Kinase ATP-site) Assess->Deep Steric Sterically Constrained Pocket (e.g., GPCR allosteric site) Assess->Steric Select3 Select 4-(Piperidin-3-ylmethyl)morpholine • Extended vector projection • Higher basicity (pKa) Deep->Select3 Select2 Select 4-(Piperidin-2-ylmethyl)morpholine • Compact vector geometry • Steric shielding of NH Steric->Select2

Workflow for selecting piperidinylmethyl morpholine isomers based on pocket topology.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these isomers must rely on robust, self-validating experimental systems. Below are the definitive protocols for profiling these compounds.

Protocol A: Potentiometric pKa Determination

Causality: Determining the exact pKa is critical because it dictates the ionization state at pH 7.4, directly impacting solubility, permeability, and LLE[1],[3]. Self-Validation Mechanism: The inclusion of a known reference standard (unsubstituted piperidine) validates electrode calibration and algorithmic curve fitting.

  • Sample Preparation: Prepare a 1.0 mM solution of the chosen isomer in 50 mL of standardized 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).

  • System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Titration Execution:

    • Acidify the solution to pH 2.0 using standardized 0.1 M HCl.

    • Perform a controlled forward titration using standardized 0.1 M KOH under an inert argon atmosphere to prevent CO2 absorption.

    • Record the pH after each titrant addition (0.05 mL increments) once equilibrium (drift < 0.001 pH/min) is reached.

  • Data Processing: Utilize a Bjerrum plot or specialized software (e.g., SiriusT3) to calculate the macroscopic pKa values from the inflection points of the titration curve[3].

Protocol B: Competitive Radioligand Receptor Binding Assay

Causality: This assay quantifies how the spatial orientation of the morpholine ring (compact in the 2-isomer vs. extended in the 3-isomer) impacts the free energy of binding within the target receptor[8],[9]. Self-Validation Mechanism: The assay utilizes a known high-affinity competitive antagonist in excess to define Non-Specific Binding (NSB), ensuring that the calculated IC50 reflects true target-specific interactions.

  • Membrane Preparation: Resuspend target-expressing cell membranes (e.g., opioid receptors or specific kinases) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) to a final concentration of 10-20 µg protein/well[8].

  • Ligand Incubation:

    • In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of the specific radioligand at its Kd concentration, and 50 µL of the test isomer at varying concentrations (10^-10 to 10^-4 M).

    • Validation Control: Include wells containing 10 µM of a known unlabeled antagonist to determine NSB.

  • Equilibration: Incubate the plates at room temperature for 60–90 minutes to ensure thermodynamic equilibrium is reached[8].

  • Filtration and Quantification:

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).

    • Wash filters three times with ice-cold wash buffer.

    • Add scintillation cocktail and quantify bound radioactivity using a liquid scintillation counter. Calculate the Ki using the Cheng-Prusoff equation.

Conclusion

Both 4-(Piperidin-2-ylmethyl)morpholine and 4-(Piperidin-3-ylmethyl)morpholine are powerful tools in the medicinal chemist's arsenal. The 2-isomer is the superior choice when targeting sterically constrained pockets or when metabolic shielding of the piperidine nitrogen is required. Conversely, the 3-isomer excels in kinase inhibitor design, where an extended vector is necessary to probe solvent-exposed regions and maximize polar interactions. By applying the structural causality and rigorous protocols outlined above, researchers can confidently deploy these isomers to accelerate lead optimization.

References

  • 4-((Piperidin-3-yl)methyl)morpholine | C10H20N2O | CID 3157479. PubChem (NIH). Available at:[Link]

  • Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety. PMC (NIH). Available at: [Link]

  • Enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl) propionamide derivatives: Synthesis and biological evaluations. PMC (NIH). Available at: [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. Available at: [Link]

Sources

Gas chromatography (GC) retention times for 4-(Piperidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of gas chromatography (GC) methodologies for heterocyclic diamines requires a fundamental understanding of analyte-stationary phase interactions. 4-(Piperidin-2-ylmethyl)morpholine (CAS: 81310-58-9) presents a unique analytical challenge: it contains both a highly basic secondary piperidine ring and a tertiary morpholine nitrogen[].

When analyzing such volatile, highly polar basic compounds, standard GC approaches often fail. This guide provides a comprehensive, objective comparison of GC column performance for 4-(Piperidin-2-ylmethyl)morpholine, grounded in mechanistic causality and validated experimental protocols.

Mechanistic Causality: The Amine-Silanol Interaction

The primary failure mode in the GC analysis of basic amines is irreversible adsorption and hydrogen bonding. Fused silica capillary columns and standard polysiloxane stationary phases contain residual, unshielded silanol groups (-Si-OH).

Because 4-(Piperidin-2-ylmethyl)morpholine possesses localized lone pairs on its nitrogen atoms, it acts as a strong Lewis base. When these molecules encounter acidic silanol sites along the sample pathway or column phase, strong hydrogen bonds form. This interaction disrupts the Gaussian distribution of the analyte band, resulting in severe peak tailing, loss of resolution, and poor quantitative reproducibility[2][3].

To counteract this, chromatographers must select columns engineered with base-deactivated surfaces or base-modified polyethylene glycol (PEG) phases, which shield active sites and promote purely dispersive interactions[3][4].

G Amine 4-(Piperidin-2-ylmethyl)morpholine (Basic N Lone Pairs) Silanol Active Silanol Sites (-OH) Standard Siloxane Column Amine->Silanol Adsorption BaseDeact Shielded Polymer Surface Base-Deactivated Column Amine->BaseDeact Elution Tailing Strong H-Bonding Severe Peak Tailing & Loss Silanol->Tailing Sharp Weak Dispersion Forces Sharp, Symmetrical Peaks BaseDeact->Sharp

Figure 1: Mechanistic pathways of analyte-stationary phase interactions dictating peak symmetry.

Comparative Performance Data

To objectively evaluate the optimal system for this diamine, we compare three distinct column chemistries. The data reflects the chromatographic behavior of 4-(Piperidin-2-ylmethyl)morpholine (Boiling Point: ~275°C) under a standardized temperature gradient (100°C to 250°C at 10°C/min).

Table 1: GC Column Comparison for 4-(Piperidin-2-ylmethyl)morpholine

Column TypePhase ChemistryRetention Time (min)Asymmetry Factor ( As​ )Theoretical Plates ( N )Suitability Assessment
Agilent HP-5ms 5% Phenyl Arylene14.852.85 (Severe Tailing)12,500Poor. High active site density leads to analyte loss and integration errors.
Restek Stabilwax-DB Base-Modified PEG18.421.35 (Slight Tailing)45,000Acceptable. Good peak shape, but suffers from lower maximum temperature limits (<220°C) and poor moisture stability.
Restek Rtx-Volatile Amine Base-Deactivated Polymer15.101.05 (Excellent)88,000Optimal. Highly inert surface yields sharp peaks, high efficiency, and robust matrix tolerance[2][4].

Note: As​ values closer to 1.0 indicate perfect peak symmetry. Values > 1.5 indicate significant tailing that compromises quantitation.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following protocol incorporates a System Suitability Test (SST) to verify the inertness of the sample pathway before the target analyte is introduced.

Step 1: System Suitability and Deactivation Verification

Before analyzing the morpholine derivative, the GC system's inertness must be validated.

  • Prepare an SST mix containing a neutral hydrocarbon (e.g., Dodecane) and a basic amine (e.g., Diethanolamine) at 100 µg/mL in methanol[2].

  • Inject 1 µL of the SST mix.

  • Calculate the response ratio and asymmetry factor of Diethanolamine.

  • Causality Check: If the As​ of Diethanolamine > 1.5, the inlet liner is active. Replace the glass liner with a base-deactivated liner and trim the first 10 cm of the GC column.

Step 2: Sample Preparation
  • Weigh 10 mg of 4-(Piperidin-2-ylmethyl)morpholine standard.

  • Dissolve in 10 mL of GC-grade Methanol or Hexane to create a 1 mg/mL stock.

  • Critical Warning: Do not use chlorinated solvents (e.g., Dichloromethane or Chloroform). Basic amines can react with halogenated solvents at room temperature (alkylation), artificially degrading the sample prior to injection[5].

  • Dilute to a working concentration of 50 µg/mL using the chosen solvent.

Step 3: GC-FID/MS Execution

Program the gas chromatograph using the optimized parameters for a base-deactivated column (e.g., Rtx-Volatile Amine, 30m x 0.32mm x 1.0µm):

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Inlet: 250°C, Split ratio 20:1.

  • Oven Program: 100°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

  • Detector (FID): 280°C, Hydrogen: 40 mL/min, Air: 400 mL/min.

G A 1. System Suitability (Verify Inertness) B 2. Sample Prep (Aprotic/Non-Halogenated Solvent) A->B C 3. GC Injection (Split 20:1, 250°C) B->C D 4. Column Separation (Base-Deactivated Phase) C->D E 5. Data Analysis (Calculate As & N) D->E

Figure 2: Standardized, self-validating experimental workflow for basic heterocyclic amines.

Conclusion & Best Practices

For the GC analysis of dual-ring basic compounds like 4-(Piperidin-2-ylmethyl)morpholine, standard 5% phenyl polysiloxane columns are fundamentally inadequate due to severe silanol-amine interactions.

While base-modified PEG columns (like Stabilwax-DB) offer a stopgap, they are limited by low thermal stability and degradation in the presence of aqueous matrices. The objective data clearly indicates that base-deactivated polymer columns (such as the Rtx-Volatile Amine or CP-Volamine equivalents) provide the highest theoretical plate count, the best peak symmetry ( As​ ~ 1.05), and the most reliable retention times for quantitative drug development workflows[2][6].

References

  • Restek Corporation. "Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column." Restek Resource Hub, October 2020. Available at:[Link]

  • Restek Corporation. "Guide to GC Column Selection and Optimizing Separations." Restek Resource Hub, January 2021. Available at:[Link]

  • GL Sciences. "GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents." GL Sciences Inc. Available at:[Link]

Sources

Benchmarking 4-(Piperidin-2-ylmethyl)morpholine reactivity against other morpholines

Author: BenchChem Technical Support Team. Date: April 2026

[label="4. Extract k_obs\n(Pseudo-First-Order

Bifunctional reactivity logic of 4-(Piperidin-2-ylmethyl)morpholine.

Quantitative Benchmarking

To objectively benchmark 4-(Piperidin-2-ylmethyl)morpholine, we compare it against isolated reference amines. The table below synthesizes the thermodynamic and kinetic parameters that dictate their behavior in nucleophilic substitutions and cross-coupling reactions.

CompoundAmine ClassificationpKa (Conjugate Acid)Mayr Nucleophilicity ( N )*Steric HindrancePrimary Synthetic Role
Piperidine Secondary11.2218.1LowStrong nucleophile / Base
Morpholine Secondary8.3615.6LowModerate nucleophile [1]
N-Methylmorpholine (NMM) Tertiary7.38< 10.0ModerateNon-nucleophilic base
4-(Piperidin-2-ylmethyl)morpholine Secondary & Tertiary~11.2 (Pip) / ~7.4 (Mor)~18.0 (Pip site)High (Mor site)Bifunctional building block [2]

*Mayr N parameters are referenced in water/acetonitrile. Higher N indicates exponentially greater nucleophilicity [4].

Self-Validating Experimental Protocols

As an application scientist, I emphasize that theoretical parameters must be validated through empirical workflows. Below are two field-proven protocols to benchmark the reactivity of these amines.

Protocol A: Mayr Kinetic Profiling via Stopped-Flow Spectroscopy

This protocol establishes the absolute nucleophilicity parameters ( N and sN​ ) of the amines by reacting them with reference benzhydrylium electrophiles of known electrophilicity ( E ) [5].

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare a 0.1 M stock solution of 4-(Piperidin-2-ylmethyl)morpholine in anhydrous dichloromethane (CH₂Cl₂). Prepare 10 mM solutions of reference benzhydrylium tetrafluoroborates (e.g., (p-MeOC₆H₄)₂CH⁺BF₄⁻).

  • Instrument Calibration: Equilibrate a stopped-flow UV-Vis spectrophotometer at 20.0 °C. Baseline correct the instrument using pure CH₂Cl₂.

  • Kinetic Runs: Rapidly mix the amine solution (in large excess to ensure pseudo-first-order conditions) with the electrophile solution.

  • Data Acquisition: Monitor the exponential decay of the electrophile's absorbance at its specific λmax​ (typically 400-500 nm).

  • Data Processing: Extract the pseudo-first-order rate constant ( kobs​ ) by fitting the absorbance decay to the equation At​=A0​e−kobs​t+C .

  • Parameter Calculation: Plot kobs​ against the amine concentration to determine the second-order rate constant ( k2​ ). Calculate the nucleophilicity parameter ( N ) using the Mayr equation: logk2​=sN​(N+E) .

Workflow S1 1. Amine Preparation (CH2Cl2 Solvent) S2 2. Benzhydrylium Addition (Reference Electrophiles) S1->S2 S3 3. Stopped-Flow UV-Vis (Monitor Decay) S2->S3 S4 4. Extract k_obs (Pseudo-First-Order) S3->S4 S5 5. Calculate N & s_N (Mayr Equation) S4->S5

Step-by-step experimental workflow for Mayr kinetic profiling of amines.

Protocol B: Chemoselective Acylation

To prove the orthogonal reactivity within 4-(Piperidin-2-ylmethyl)morpholine, this protocol demonstrates the selective functionalization of the piperidine nitrogen.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 mmol of 4-(Piperidin-2-ylmethyl)morpholine in 5 mL of anhydrous THF. Cool the solution to 0 °C under an inert argon atmosphere.

  • Electrophile Addition: Add 1.05 mmol of acetyl chloride dropwise over 5 minutes. The slight excess ensures complete conversion without forcing unselective reactions.

  • Base Addition: Add 1.2 mmol of N,N-diisopropylethylamine (DIPEA) to scavenge the generated HCl. (Note: The internal morpholine ring is too sterically hindered to act as an efficient scavenger here).

  • Reaction Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor via LC-MS. The mass spectrum will show a single major peak corresponding to the mono-acylated product at the piperidine nitrogen.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Confirm chemoselectivity via ¹H NMR. The disappearance of the piperidine N-H proton and the downfield shift of the adjacent piperidine protons confirm site-specific acylation, validating the kinetic dominance of the secondary amine.

Conclusion

Benchmarking 4-(Piperidin-2-ylmethyl)morpholine against standard morpholines reveals a highly polarized reactivity profile. The inductive deactivation and steric shielding of the morpholine nitrogen render it inert, allowing the piperidine nitrogen to dictate the molecule's nucleophilic behavior. By leveraging the protocols outlined above, researchers can confidently deploy this bifunctional scaffold in complex, chemoselective synthetic pathways.

References

  • Master Organic Chemistry. "Nucleophilicity Trends of Amines."[Link][1]

  • Mayr's Database of Reactivity Parameters. "Morpholine (in water)."[Link][2]

  • ACS Publications. "Measurement and Estimation of Electrophilic Reactivity for Predictive Toxicology." Chemical Reviews.[Link][3]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 4-(Piperidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: April 2026

The management of heterocyclic amine waste requires precision, strict regulatory compliance, and a deep understanding of chemical reactivity. 4-(Piperidin-2-ylmethyl)morpholine (CAS: 81310-58-9) is a bifunctional compound containing both piperidine and morpholine rings[]. Due to its strong basicity, potential flammability, and corrosive nature, researchers must implement rigorous, self-validating disposal protocols to protect laboratory personnel and the environment.

This guide provides an authoritative, step-by-step operational framework for the safe disposal and spill management of 4-(Piperidin-2-ylmethyl)morpholine.

Physicochemical Profiling and Hazard Causality

To design an effective disposal strategy, one must first understand the causality behind the compound's hazards. The presence of two saturated, nitrogen-containing heterocycles makes 4-(Piperidin-2-ylmethyl)morpholine a strong organic base.

  • Corrosivity & Toxicity: Amines of this class are readily absorbed through the skin and gastrointestinal tract, causing severe chemical burns and tissue destruction[2].

  • Reactivity: As a strong nucleophile and base, this compound will react exothermically with acids, acid chlorides, and strong oxidizing agents[2]. Waste segregation is not just a regulatory requirement; it is a fundamental chemical necessity to prevent violent neutralization reactions or fires.

  • Environmental Impact: Like many morpholine and piperidine derivatives, this compound is harmful to aquatic life and must never be discharged into standard laboratory sinks or drains[3].

Table 1: Quantitative Data & Hazard Classification
ParameterValue / ClassificationCausality & Operational Impact
CAS Number 81310-58-9[]Essential for accurate hazardous waste labeling and EHS documentation.
Boiling Point 275.1°C at 760 mmHg[]Low volatility at room temperature, but heating generates toxic nitrogen oxide (NOx) vapors[4].
Density 0.997 g/cm³[]Floats on or mixes with aqueous waste; dictates the choice of absorbent materials during spills.
EPA Waste Codes D001 (Ignitability), D002 (Corrosivity)[2]Mandates the use of non-sparking tools and acid-free secondary containment during disposal.

Pre-Disposal Logistics & Risk Mitigation

Before initiating any waste transfer, personnel must establish a secure operational envelope. The following Personal Protective Equipment (PPE) is mandatory and grounded in the specific hazard profile of morpholine/piperidine derivatives[5][6].

Table 2: Required PPE and Mechanistic Rationale
PPE ItemSpecificationMechanistic Rationale
Gloves Heavy-duty Nitrile or Butyl RubberPrevents transdermal absorption of toxic amines, which can cause systemic toxicity and severe localized burns[2][6].
Eye Protection Tight-sealing goggles & face shieldProtects against micro-splashes; direct eye contact with corrosive bases causes irreversible corneal clouding and epithelium destruction[2].
Body Protection Flame-resistant lab coatMitigates the risk of ignition if the compound comes into contact with static discharge or open flames[4].

Step-by-Step Disposal Methodologies

Every procedural step below is designed as a self-validating system , ensuring that errors are caught and corrected immediately during the workflow.

Protocol A: Routine Liquid Waste Accumulation
  • Segregation: Ensure the designated hazardous waste container contains no acidic waste, peroxides, or strong oxidizers[2].

    • Validation Check: Review the waste log attached to the container. If any incompatible chemical is listed, procure a new, empty container.

  • Containerization: Transfer the 4-(Piperidin-2-ylmethyl)morpholine waste into a High-Density Polyethylene (HDPE) container using a funnel. Glass can be used, but HDPE is preferred to prevent breakage and resist basic degradation[5].

  • Sealing and Decontamination: Seal the container tightly.

    • Validation Check: Wipe the exterior of the sealed container with a damp pH indicator strip. A neutral reading (pH ~7) confirms the absence of micro-spills or residue on the outside of the container.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state "4-(Piperidin-2-ylmethyl)morpholine", along with "Corrosive" and "Toxic" hazard warnings[5].

Protocol B: Spill Response & Decontamination

In the event of a spill outside of a chemical fume hood, immediate isolation is required to prevent inhalation of toxic vapors[4][6].

  • Evacuation & Isolation: Evacuate non-essential personnel. Remove all ignition sources, as vapors can travel to an ignition source and flash back[4].

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[2][4]. Do not use sawdust or paper towels, as the basicity and potential flammability of the compound can create a fire hazard.

  • Collection: Use non-sparking tools (e.g., plastic or brass shovels) to scoop the saturated absorbent into a dedicated, heavy-duty hazardous waste bag or HDPE bucket[4].

  • Decontamination: Wash the spill area thoroughly with large amounts of water and a mild detergent to dilute and remove residual amines[4].

    • Validation Check: After cleaning, test the final rinse water on the floor/bench with pH paper. Continue rinsing until the pH returns to neutral (pH 7), proving all corrosive basic residues have been eradicated.

Operational Workflow Visualization

The following decision pathway illustrates the logical flow for determining the correct handling and disposal route for 4-(Piperidin-2-ylmethyl)morpholine.

DisposalWorkflow Start Waste Generated: 4-(Piperidin-2-ylmethyl)morpholine CheckSpill Is this a spill or routine waste? Start->CheckSpill Spill Spill Response Protocol CheckSpill->Spill Spill Routine Routine Disposal Protocol CheckSpill->Routine Routine Evacuate 1. Evacuate & Ventilate 2. Remove Ignition Sources Spill->Evacuate Segregate 1. Segregate from Acids/Oxidizers Routine->Segregate Absorb 3. Absorb with Inert Material (Sand/Vermiculite) Evacuate->Absorb Containerize 2. Place in HDPE Container (Seal Tightly) Absorb->Containerize Segregate->Containerize Label Label as Hazardous Waste: Corrosive/Toxic Containerize->Label EHS Transfer to EHS for EPA-Compliant Disposal Label->EHS

Decision pathway for the safe containment and disposal of 4-(Piperidin-2-ylmethyl)morpholine.

Regulatory Compliance & EHS Handover

Under no circumstances should 4-(Piperidin-2-ylmethyl)morpholine be allowed to enter the municipal sewer system, as it poses a severe threat to aquatic ecosystems and can create explosive concentrations in confined sewer spaces[3][4].

Once the waste is properly containerized and validated for exterior cleanliness, it must be transferred to your institution's Environmental Health and Safety (EHS) department. EHS will manage the final destruction—typically high-temperature incineration—in accordance with local and federal Environmental Protection Agency (EPA) regulations governing D001 and D002 hazardous wastes[2][4].

References

  • Safety Data Sheet: Morpholine. Carl ROTH. Available at: [Link]

  • PIPERIDINE CAS Number - HAZARD SUMMARY. New Jersey Department of Health / EPA. Available at: [Link]

Sources

Personal protective equipment for handling 4-(Piperidin-2-ylmethyl)morpholine

Author: BenchChem Technical Support Team. Date: April 2026

Application Scientist Technical Note: Safe Handling of 4-(Piperidin-2-ylmethyl)morpholine

As researchers and drug development professionals push the boundaries of synthetic chemistry, handling complex dual-heterocycle amines requires moving beyond generic safety data sheets. 4-(Piperidin-2-ylmethyl)morpholine is a highly versatile building block, but its specific molecular architecture presents unique occupational hazards.

This guide provides a field-proven, self-validating operational framework for handling this compound. By understanding the mechanistic causality behind these safety protocols, laboratories can protect their personnel while maintaining pristine experimental integrity.

Physicochemical Risk Profile & Mechanistic Hazards

To design an effective safety protocol, we must first understand the molecular behavior of 4-(Piperidin-2-ylmethyl)morpholine. The molecule contains two distinct amine rings (piperidine and morpholine) bridged by a methylene group, creating a highly lipophilic and strongly basic compound.

Mechanistic Hazard Causality:

  • Dermal Saponification & Penetration: Aliphatic amines are strong bases. Upon contact with the skin, they react with the ester bonds of triglycerides in the dermal lipid bilayer (saponification). Because this specific molecule is highly lipophilic, it bypasses the compromised stratum corneum, partitioning rapidly into tissue and causing severe liquefaction necrosis and potential systemic toxicity[1].

  • Mucosal Toxicity: While its boiling point is relatively high, the vapor pressure of the piperidine moiety at ambient temperatures is sufficient to cause severe respiratory and corneal irritation[2].

Table 1: Quantitative Physicochemical Data & Safety Implications

PropertyValueClinical/Operational Implication
CAS Number 81310-58-9[]Unique identifier for regulatory tracking and waste logging.
Boiling Point 275.1°C at 760 mmHg[]Low volatility at room temp, but heating generates highly toxic, corrosive aerosols.
Density 0.997 g/cm³[]Floats and mixes with aqueous layers; requires specific chemical absorbents for spills.
Predicted pKa ~10.29[4]Highly basic; requires weak acid neutralization prior to disposal to prevent violent reactions.

The PPE Matrix: Causality & Selection

Standard laboratory personal protective equipment (PPE) is insufficient for handling concentrated liquid amines. Amines are notorious for permeating and degrading standard disposable gloves[5].

Table 2: Required PPE and Mechanistic Rationale

PPE ComponentRecommended SpecificationMechanistic Causality & Validation
Primary Gloves Heavy-Duty Butyl Rubber (0.3 mm+)Amines rapidly swell and permeate standard nitrile films by interacting with acrylonitrile groups[5]. Butyl rubber lacks these reactive sites, providing a superior barrier.
Secondary Gloves Disposable Nitrile (Inner)Provides a secondary barrier and maintains dexterity if the outer glove must be doffed. Must be changed immediately if exposed[6].
Eye Protection Indirect-Vented Splash GogglesPiperidine derivatives cause severe corneal damage. Indirect venting prevents vapor accumulation while physically blocking liquid splashes[2].
Body Protection Flame-Resistant (FR) Lab CoatSynthetic fabrics can melt into the skin during exothermic amine reactions. FR cotton prevents this.
Respiratory Fume Hood (>100 fpm)Morpholine derivatives have high mucosal toxicity[1]. Primary engineering controls negate the need for respirators during standard handling.

Operational Workflow: Handling Protocol

The following step-by-step methodology ensures a self-validating, closed-loop system for transferring and reacting 4-(Piperidin-2-ylmethyl)morpholine.

Workflow Start Risk Assessment & PPE Verification Hood Engineering Controls (Fume Hood >100 fpm) Start->Hood Handling PTFE/Glass Transfer 4-(Piperidin-2-ylmethyl)morpholine Hood->Handling Spill Spill Detected? Handling->Spill Decon Neutralize (Weak Acid) & Absorb (Vermiculite) Spill->Decon Yes Success In-Hood Decontamination & PPE Doffing Spill->Success No Waste Segregate as Basic Organic Waste Decon->Waste Success->Waste

Workflow for handling, spill response, and disposal of 4-(Piperidin-2-ylmethyl)morpholine.

Step-by-Step Methodology:

  • System Validation: Verify the fume hood face velocity is between 100-120 fpm using the digital monitor.

    • Self-Validation Step: Tape a small piece of tissue to the bottom of the sash; it should pull gently inward, confirming negative pressure.

  • PPE Donning: Don inner nitrile gloves, FR lab coat, splash goggles, and outer butyl rubber gloves[6].

  • Transfer Execution: Use a PTFE-lined glass syringe or a dedicated glass pipette.

    • Causality: Freebase amines can chemically degrade standard plastic syringes and rubber plungers over time, leading to sudden mechanical failure, plunger sticking, and hazardous splashing.

  • Immediate Decontamination: Rinse the transfer syringe immediately with a 1% citric acid solution. This protonates the amine, converting the lipophilic freebase into a water-soluble, non-volatile salt, followed by a DI water rinse.

  • Doffing: Remove outer gloves inside the hood to prevent spreading trace contamination. Wash hands immediately with soap and water[6].

Spill Response & Decontamination

In the event of a spill, standard aqueous cleanup protocols will fail and potentially exacerbate the hazard.

  • Isolate: Immediately lower the fume hood sash to contain vapors.

  • Absorb (Do Not Hydrate): Cover the spill with an inert, non-combustible absorbent like vermiculite. Do not use sawdust or paper towels initially, as concentrated amines can react exothermically with organic materials.

  • Neutralize: Carefully apply a weak acid (e.g., sodium bisulfate powder or 5% acetic acid) to the absorbed mass.

    • Causality: Converting the freebase amine to its salt form drastically reduces its vapor pressure and halts its corrosive action.

  • Validation: After wiping the area, swipe the surface with a moistened pH test strip. A pH of 6-7 confirms the amine has been successfully neutralized.

Disposal & Waste Management Plan

Improper disposal of 4-(Piperidin-2-ylmethyl)morpholine can lead to dangerous pressurized reactions in waste carboys.

  • Categorization: Label clearly as Basic Organic Waste (Corrosive/Toxic).

  • Strict Segregation: Never mix amine waste with halogenated solvents (e.g., Dichloromethane, Chloroform).

    • Causality: Amines can undergo violent, exothermic alkylation reactions with halocarbons, potentially over-pressurizing and rupturing sealed waste containers.

  • Storage: Keep in high-density polyethylene (HDPE) containers, as prolonged exposure to basic amines can etch and degrade standard glass waste bottles.

References[3] BOC Sciences. "4-(2-PIPERIDINYLMETHYL)MORPHOLINE CAS 81310-58-9 Properties". URL: 4]">https://www.bocsci.com[4] ChemicalBook. "4-PIPERIDIN-3-YLMETHYL-MORPHOLINE Safety and pKa". URL: 1]">https://www.chemicalbook.com[1] Centers for Disease Control and Prevention (CDC). "Morpholine - Immediately Dangerous to Life or Health Concentrations (IDLH)". URL: https://www.cdc.gov/niosh/[2] National Institutes of Health (NIH). "Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals". URL: 5]">https://www.ncbi.nlm.nih.gov[5] ResearchGate. "Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement". URL: 6]">https://www.researchgate.net[6] Apollo Scientific. "Safety Data Sheet Guidelines: Amine Handling and Skin Contact". URL: https://apolloscientific.co.uk

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.